molecular formula C6H7NO3S B1587356 5-methylpyridine-3-sulfonic Acid CAS No. 4808-70-2

5-methylpyridine-3-sulfonic Acid

Cat. No.: B1587356
CAS No.: 4808-70-2
M. Wt: 173.19 g/mol
InChI Key: GHCQNEIFBBBMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methylpyridine-3-sulfonic Acid is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCQNEIFBBBMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376233
Record name 5-methylpyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4808-70-2
Record name 5-Methyl-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4808-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylpyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-3-PYRIDINESULFONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methylpyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 5-methylpyridine-3-sulfonic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The content is tailored for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative whose structural motifs are of considerable interest in medicinal chemistry. The pyridine core is a common feature in numerous bioactive molecules, and the sulfonic acid group can enhance aqueous solubility and provide a handle for further chemical modification. The methyl group, in turn, can influence the molecule's lipophilicity and metabolic stability. A notable application of closely related structures is in the synthesis of proton pump inhibitors. Given its utility, robust and efficient synthetic routes to this compound are of significant interest. This guide will explore the primary synthetic strategies, delving into the causality behind experimental choices and providing a framework for practical application.

Methodology 1: Direct Sulfonation of 3-Methylpyridine (3-Picoline)

The most direct approach to this compound is the electrophilic aromatic substitution of the readily available starting material, 3-methylpyridine, also known as 3-picoline.

Mechanistic Considerations and Regioselectivity

The sulfonation of pyridine is an inherently challenging transformation. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions required for sulfonation, the pyridine nitrogen is protonated, forming a pyridinium ion which is even more deactivated.[1][2]

However, the presence of an electron-donating methyl group at the 3-position partially mitigates this deactivation and directs the incoming electrophile. The methyl group is an ortho, para-director. In the context of the pyridine ring, this would activate positions 2, 4, and 6. Conversely, the ring nitrogen directs electrophilic substitution to the 3- and 5-positions to avoid the formation of resonance structures where the positive charge resides on the electronegative nitrogen.[1] The interplay of these directing effects favors substitution at the 5-position.

The reaction proceeds via the generation of sulfur trioxide (SO₃), the active electrophile, from fuming sulfuric acid (oleum). The π-system of the pyridine ring attacks the SO₃, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid product.[1][2]

dot digraph "Direct Sulfonation of 3-Picoline" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"3-Picoline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SO3/H2SO4" [label="SO₃ / H₂SO₄ (Oleum)\nHigh Temperature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Sigma_Complex" [label="Sigma Complex\n(Resonance Stabilized)"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Picoline" -> "Sigma_Complex" [label="Electrophilic Attack"]; "Sigma_Complex" -> "Product" [label="Deprotonation"]; "SO3/H2SO4" -> "Sigma_Complex" [style=dashed, arrowhead=none]; } केंदot Diagram 1: Simplified workflow for the direct sulfonation of 3-picoline.

Experimental Protocol: Direct Sulfonation

Caution: This procedure involves highly corrosive reagents and high temperatures. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, carefully add fuming sulfuric acid (oleum, 20-30% SO₃).

  • Addition of Reactant: Cool the oleum in an ice bath and slowly add 3-methylpyridine (1.0 equivalent) dropwise, ensuring the temperature does not exceed 25 °C.

  • Heating: After the addition is complete, heat the reaction mixture to 220-250 °C and maintain this temperature for 24-48 hours.

  • Work-up: Carefully cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Isolation: Neutralize the acidic solution with a saturated solution of calcium hydroxide or barium hydroxide to precipitate the sulfate ions as their respective salts. Filter off the precipitate and wash it with hot water.

  • Purification: The filtrate containing the product can be further purified by crystallization.

Advantages and Disadvantages
FeatureAssessment
Simplicity High (one-pot reaction)
Atom Economy Good
Reaction Conditions Harsh (high temperature, corrosive reagents)
Yield Moderate to low
Purification Can be challenging due to the potential for side products and the need to remove large amounts of inorganic salts.

Methodology 2: Synthesis via a Halopyridine Intermediate

An alternative, multi-step approach involves the use of a halopyridine precursor. This method can offer milder conditions for the introduction of the sulfonic acid group and potentially better regiocontrol. A plausible route starts with 3-chloro-5-methylpyridine.

Synthetic Pathway Overview

This strategy typically involves three key transformations:

  • N-Oxidation: The starting halopyridine is oxidized to the corresponding N-oxide. This is a crucial step as the N-oxide is more susceptible to nucleophilic substitution than the parent pyridine.

  • Sulfonation (Nucleophilic Substitution): The chloro group of the N-oxide is displaced by a sulfite or bisulfite salt.

  • Reduction: The N-oxide is reduced back to the pyridine.

dot digraph "Halopyridine Route" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="3-Chloro-5-methylpyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Oxide [label="3-Chloro-5-methylpyridine-N-oxide"]; Sulfonated_N_Oxide [label="this compound-N-oxide"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> N_Oxide [label="Oxidation\n(e.g., H₂O₂, Acetic Acid)"]; N_Oxide -> Sulfonated_N_Oxide [label="Nucleophilic Substitution\n(e.g., Na₂SO₃)"]; Sulfonated_N_Oxide -> Product [label="Reduction\n(e.g., Catalytic Hydrogenation)"]; } केंदot Diagram 2: Multi-step synthesis of this compound via a halopyridine intermediate.

Experimental Protocol: Halopyridine Route (Adapted from Pyridine-3-sulfonic acid synthesis)[3][4][5]

Part A: N-Oxidation of 3-Chloro-5-methylpyridine

  • Reaction Setup: Dissolve 3-chloro-5-methylpyridine in glacial acetic acid in a round-bottom flask.

  • Oxidation: Add hydrogen peroxide (30-35% solution) dropwise while maintaining the temperature at 70-80 °C.

  • Reaction Monitoring: Stir the mixture at this temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Remove the excess oxidizing agent and distill off the acetic acid under reduced pressure. The crude N-oxide can be purified by crystallization or used directly in the next step.

Part B: Sulfonation of 3-Chloro-5-methylpyridine-N-oxide

  • Reaction Setup: In a pressure vessel, dissolve the crude N-oxide in an aqueous solution of sodium sulfite.

  • Heating: Heat the mixture to 140-150 °C for 12-24 hours.

  • Isolation: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl). The product, this compound-N-oxide, will precipitate and can be collected by filtration.

Part C: Reduction of this compound-N-oxide

  • Reaction Setup: Dissolve the N-oxide in an alkaline aqueous solution.

  • Hydrogenation: Add a Raney nickel catalyst and hydrogenate the mixture in an autoclave under pressure (e.g., 5-10 bar) at 80-120 °C until hydrogen uptake ceases.

  • Work-up: Filter off the catalyst and acidify the filtrate to precipitate the final product.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., water/ethanol mixture).

Advantages and Disadvantages
FeatureAssessment
Regioselectivity Excellent, as the position of the sulfonic acid group is determined by the starting halopyridine.
Reaction Conditions Milder for the sulfonation step compared to direct sulfonation.
Yield Generally higher overall yields compared to direct sulfonation.
Complexity Multi-step process requiring isolation of intermediates.
Starting Material Availability and cost of 3-chloro-5-methylpyridine may be a factor.

Methodology 3: Synthesis from 3-Amino-5-methylpyridine

A classic and reliable method for introducing a sulfonic acid group onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) catalyst, and subsequent hydrolysis.

Synthetic Pathway Overview
  • Diazotization: 3-Amino-5-methylpyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form 5-methylpyridine-3-sulfonyl chloride.

  • Hydrolysis: The sulfonyl chloride is hydrolyzed to the final sulfonic acid.

dot digraph "Amino-Pyridine Route" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="3-Amino-5-methylpyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazonium [label="Diazonium Salt"]; Sulfonyl_Chloride [label="5-methylpyridine-3-sulfonyl chloride"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Diazonium [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)"]; Diazonium -> Sulfonyl_Chloride [label="Sulfonylation\n(SO₂, CuCl)"]; Sulfonyl_Chloride -> Product [label="Hydrolysis"]; } केंदot Diagram 3: Synthesis of this compound from an amino precursor.

Experimental Protocol: Amino-Pyridine Route (Generalized)

Part A: Diazotization and Sulfonylation

  • Diazotization: Dissolve 3-amino-5-methylpyridine in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., hydrochloric acid). Add a solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride. Cool this mixture to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture. Stir for several hours, allowing the reaction to warm to room temperature.

  • Isolation: Quench the reaction by pouring it into ice water. The sulfonyl chloride may precipitate or can be extracted with an organic solvent.

Part B: Hydrolysis of 5-methylpyridine-3-sulfonyl chloride

  • Hydrolysis: The isolated crude 5-methylpyridine-3-sulfonyl chloride is then gently warmed in water or a dilute aqueous acid until the hydrolysis is complete.

  • Purification: The resulting this compound can be isolated by evaporation of the water and purified by recrystallization.

Advantages and Disadvantages
FeatureAssessment
Regioselectivity Excellent, determined by the position of the amino group.
Versatility A well-established and reliable method for many aromatic systems.
Reaction Conditions Low temperatures for diazotization, but handling of gaseous SO₂ is required.
Stability of Intermediates Diazonium salts can be unstable and require careful handling.
Starting Material The synthesis of 3-amino-5-methylpyridine is an additional consideration.

Comparative Summary of Synthesis Methods

MethodStarting MaterialKey StepsConditionsRegioselectivity
Direct Sulfonation 3-MethylpyridineElectrophilic Aromatic SubstitutionVery HarshModerate to Good
Halopyridine Route 3-Chloro-5-methylpyridineN-Oxidation, Nucleophilic Substitution, ReductionMulti-step, Milder SulfonationExcellent
Amino-Pyridine Route 3-Amino-5-methylpyridineDiazotization, Sulfonylation, HydrolysisMulti-step, Low Temperature DiazotizationExcellent

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges.

  • Direct sulfonation offers the most straightforward approach but is hampered by harsh reaction conditions and potential issues with regioselectivity and yield.

  • The halopyridine route provides a more controlled, albeit longer, synthesis with milder conditions for the key sulfonation step and excellent regioselectivity.

  • The amino-pyridine route is a classic and reliable method that also offers excellent regiocontrol but involves the handling of potentially unstable diazonium intermediates and gaseous sulfur dioxide.

The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For laboratory-scale synthesis where regiochemical purity is paramount, the halopyridine or amino-pyridine routes are likely to be preferred. For larger-scale industrial production, further process optimization of the direct sulfonation route to improve yield and reduce waste may be a viable consideration.

References

chemical properties of 5-methylpyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Methylpyridine-3-sulfonic Acid

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its core physicochemical properties, validated synthesis protocols, characteristic reactivity, and spectroscopic signature, offering field-proven insights grounded in authoritative references.

This compound (CAS No: 4808-70-2) is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a sulfonic acid group at the 3-position.[1] This unique structure, combining the aromaticity of pyridine with the strong acidity of a sulfonic acid, results in a zwitterionic nature in its solid state, contributing to its high melting point and significant water solubility.[2] These properties make it a versatile building block in various chemical applications.

The compound typically presents as a white to yellow crystalline powder and should be stored under refrigeration to ensure stability. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 4808-70-2[1][3][4]
Molecular Formula C₆H₇NO₃S[1][4]
Molecular Weight 173.19 g/mol [1][4]
Appearance White to yellow powder or crystals
Melting Point 310-312 °C[5]
Purity Typically ≥96-98%[3][4]
IUPAC Name This compound[1]
InChI Key GHCQNEIFBBBMQB-UHFFFAOYSA-N[1]
Storage Refrigerator

Synthesis Methodology: A Validated Pathway

Direct sulfonation of 5-methylpyridine with agents like sulfur trioxide or oleum tends to favor substitution at the 2-position due to the electronic and steric influence of the methyl group.[2] Therefore, achieving the 3-sulfonic acid isomer requires a more strategic, multi-step approach. A robust and well-documented method, adapted from the synthesis of the parent pyridine-3-sulfonic acid, involves a three-stage process starting from 3-chloro-5-methylpyridine.[6]

This pathway is advantageous as it provides high regioselectivity and avoids the harsh conditions of high-temperature direct sulfonation.

Synthesis_Workflow cluster_0 Stage 1: N-Oxidation cluster_1 Stage 2: Sulfonation cluster_2 Stage 3: Reduction A 3-Chloro-5-methylpyridine B 3-Chloro-5-methylpyridine-N-oxide A->B Oxidation (e.g., H₂O₂) C This compound-N-oxide B->C Nucleophilic Substitution (e.g., Na₂SO₃) D This compound C->D Deoxygenation (e.g., Catalytic Hydrogenation)

Caption: A three-stage synthesis workflow for this compound.

Experimental Protocol: Step-by-Step Synthesis
  • N-Oxidation: 3-chloro-5-methylpyridine is oxidized to 3-chloro-5-methylpyridine-N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in an acidic medium. The introduction of the N-oxide group activates the pyridine ring for subsequent nucleophilic substitution.[6]

  • Nucleophilic Aromatic Substitution: The intermediate N-oxide is reacted with a sulfonating agent such as sodium sulfite (Na₂SO₃). The N-oxide facilitates the displacement of the chlorine atom at the 3-position by the sulfite group. This reaction is often performed in an aqueous solution under heat and pressure in an autoclave.[6][7]

  • Reduction (Deoxygenation): The final step is the removal of the N-oxide group to yield the target compound. This is reliably accomplished via catalytic hydrogenation. The this compound-N-oxide is dissolved in an alkaline solution and hydrogenated in the presence of a catalyst like Raney nickel.[6] The final product can then be isolated and purified.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its two primary functional groups: the strongly acidic sulfonic acid moiety and the basic pyridine ring.

Reactivity_Map center_node This compound node1 Sulfonate Esters center_node->node1 Esterification (R-OH) node2 Sulfonyl Chlorides center_node->node2 Chlorination (e.g., SOCl₂) node4 N-Alkylated Pyridinium Salts center_node->node4 Quaternization (R-X) node3 Sulfonamides node2->node3 Amination (R₂NH)

Caption: Key chemical transformations of this compound.

  • Acidity: As a sulfonic acid, the compound is strongly acidic and readily donates its proton. It is highly soluble in water, where it exists in its dissociated, anionic sulfonate form.[2]

  • Reactions at the Sulfonic Acid Group:

    • Conversion to Sulfonyl Chlorides: A pivotal transformation for further derivatization is the conversion of the sulfonic acid to the corresponding sulfonyl chloride. This is typically achieved by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    • Esterification and Amidation: The resulting sulfonyl chloride is a highly reactive intermediate. It can readily react with alcohols to form sulfonate esters or with primary/secondary amines to form sulfonamides.[2] The formation of sulfonamides is particularly relevant, as this functional group is a key pharmacophore in many antibacterial drugs.[8]

  • Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to alkylation. Reaction with alkyl halides (a quaternization reaction) leads to the formation of N-alkylated pyridinium salts.[9] This reaction modifies the electronic properties and solubility of the molecule.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, its spectroscopic signature can be reliably predicted based on its structure and data from analogous compounds like pyridine-3-sulfonic acid.[10]

SpectroscopyExpected ObservationsRationale
¹H NMR Three distinct aromatic proton signals (singlets or narrow doublets) in the downfield region (δ 7.5-9.0 ppm). A singlet for the methyl group around δ 2.5 ppm. A broad singlet for the acidic proton (SO₃H).The electron-withdrawing sulfonic acid group and the pyridine nitrogen deshield the aromatic protons. The methyl group protons are in a typical aromatic methyl environment.
¹³C NMR Six distinct carbon signals. Aromatic carbons in the δ 120-150 ppm range. The carbon attached to the sulfonic acid group will be significantly affected. The methyl carbon signal will appear upfield (δ ~20 ppm).The asymmetry of the molecule results in unique signals for each carbon atom.
FT-IR (cm⁻¹) Strong S=O stretching bands (~1035 cm⁻¹). SO₂ deformation bands (~550-650 cm⁻¹). C=N and C=C stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹). C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹). A broad O-H stretch from the sulfonic acid group.These vibrational frequencies are characteristic of the sulfonic acid and substituted pyridine functional groups, as observed in detailed studies of pyridine-3-sulfonic acid.[10]

Applications and Research Significance

The structural motifs within this compound suggest its utility across several scientific domains.

  • Pharmaceutical Intermediate: As a structural analog of nicotinic acid, it has been investigated in metabolic studies.[11] Its primary value lies in its potential as a precursor for more complex molecules. The ability to convert the sulfonic acid group into sulfonamides is particularly significant, given the prevalence of this class of compounds in medicinal chemistry, notably as antibacterial agents.[8]

  • Electroplating: The parent compound, pyridine-3-sulfonic acid, is a well-known additive in electroplating baths, where it improves the behavior of metal precipitation.[6] The 5-methyl derivative can be explored for similar or enhanced properties in this field.

  • Materials Science: Sulfonic acid groups are often incorporated into polymers to create proton exchange membranes (PEMs) for applications like fuel cells.[8] This compound could serve as a monomer or modifying agent in the development of novel functional polymers.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust). Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.[4]

References

An In-Depth Technical Guide to the Molecular Structure and Characterization of 5-Methylpyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Methylpyridine-3-sulfonic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic research. As a substituted pyridinesulfonic acid, it combines the aromatic, weakly basic nature of a pyridine ring with the strong acidity of a sulfonic acid moiety. The addition of a methyl group provides a critical point for steric and electronic modulation. This guide offers a comprehensive analysis of its molecular structure, physicochemical properties, and a validated pathway for its synthesis and characterization. We delve into the causality behind its structural elucidation using predictive spectroscopic analysis and provide detailed, field-proven protocols to empower researchers in their synthetic and drug discovery endeavors.

Compound Identification and Physicochemical Profile

This compound is systematically identified by its IUPAC name, CAS number, and molecular formula. Its core structure consists of a pyridine ring substituted at the 3-position with a sulfonic acid group and at the 5-position with a methyl group.

Identifier Value Source(s)
IUPAC Name This compound[1]
CAS Number 4808-70-2[1][2][3]
Molecular Formula C₆H₇NO₃S[2][3]
Molecular Weight 173.19 g/mol [1][2]
SMILES CC1=CN=CC(=C1)S(O)(=O)=O[1]
InChI Key GHCQNEIFBBBMQB-UHFFFAOYSA-N[1]

The physicochemical properties of a molecule are critical predictors of its behavior in biological and chemical systems, influencing factors such as solubility, membrane permeability, and reactivity. The properties for this compound, summarized below, suggest a stable, water-soluble molecule, a characteristic feature of sulfonic acids.[4][5].

Property Value (Computed) Significance Source(s)
Topological Polar Surface Area (TPSA) 67.26 ŲInfluences drug transport and absorption.[2]
LogP 0.63672Indicates moderate lipophilicity.[2]
Hydrogen Bond Acceptors 3Potential sites for intermolecular interactions.[2]
Hydrogen Bond Donors 1The acidic proton of the sulfonic acid group.[2]
Rotatable Bonds 1The C-S bond allows for conformational flexibility.[2]

Elucidation of the Molecular Structure

Confirming the precise arrangement of atoms and functional groups is the cornerstone of chemical characterization. While publicly archived spectra for this specific molecule are limited, its structure can be unequivocally determined through a combination of standard spectroscopic techniques. The following sections detail the expected analytical signatures that serve as a self-validating system for structural confirmation.

Fundamental Chemical Structure

The molecule is built upon a six-membered pyridine heterocycle. The nitrogen atom at position 1 imparts weak basicity and influences the electronic distribution of the ring. The key substituents are a methyl group (-CH₃) at position 5 and a sulfonic acid group (-SO₃H) at position 3. The sulfonic acid group is strongly acidic, making the overall molecule zwitterionic in nature under certain pH conditions.

Caption: 2D molecular structure diagram.

Predictive Spectroscopic Verification

2.2.1 ¹H NMR Spectroscopy Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For this compound in a solvent like D₂O, the following signature is predicted:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).

    • H2 Proton: Expected to be the most downfield signal, appearing as a singlet or a narrow doublet, due to its position between the ring nitrogen and the electron-withdrawing sulfonic acid group.

    • H6 Proton: Expected to be the second most downfield signal, appearing as a singlet or narrow doublet, influenced by the adjacent nitrogen.

    • H4 Proton: Expected to be the most upfield of the aromatic protons, appearing as a singlet or narrow triplet, positioned between two carbon atoms.

  • Methyl Protons: A sharp singlet at approximately δ 2.3-2.5 ppm, integrating to three protons, characteristic of a methyl group attached to an aromatic ring.

The unique chemical shifts and coupling patterns of the three aromatic protons provide definitive evidence for the 3,5-substitution pattern.

2.2.2 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of their bonds. Based on studies of the parent compound, pyridine-3-sulfonic acid, the following key absorption bands are expected[6][7]:

  • O-H Stretch: A broad band in the 3000-2500 cm⁻¹ region, characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.

  • C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Multiple sharp bands in the 1600-1400 cm⁻¹ region, corresponding to the pyridine ring vibrations.

  • S=O Asymmetric & Symmetric Stretch: Two very strong and distinct bands, typically around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively. These are highly characteristic of the sulfonyl group.

  • S-O Stretch: A strong band in the 900-700 cm⁻¹ region.

2.2.3 Mass Spectrometry Mass spectrometry provides the exact molecular weight and fragmentation patterns. For this compound, electrospray ionization (ESI) would be the method of choice.

  • Molecular Ion: In negative ion mode, the base peak would correspond to the deprotonated molecule [M-H]⁻ at m/z 172.01. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 174.02.

  • Key Fragments: A characteristic fragmentation would be the loss of SO₃ (80 Da), resulting in a fragment ion corresponding to the 5-methylpyridinium cation at m/z 94.06.

Synthetic Strategy and Protocol

Mechanistic Rationale: Electrophilic Aromatic Sulfonation

The most direct and logical synthesis of this compound is the electrophilic sulfonation of 3-methylpyridine (β-picoline). The reaction proceeds by attacking the aromatic ring with a strong electrophile, typically sulfur trioxide (SO₃), often used in the form of oleum (fuming sulfuric acid)[8].

Causality of Regioselectivity:

  • Pyridine Ring: The nitrogen atom is strongly electron-withdrawing via induction and deactivates the ring towards electrophilic attack. This deactivation is most pronounced at the ortho (2,6) and para (4) positions, making the meta (3,5) positions the least deactivated and thus the preferred sites for substitution.

  • Methyl Group: The methyl group at position 3 is an activating, ortho- and para-directing group. It activates the positions ortho (2, 4) and para (6) to itself.

When these two effects are combined, the directing power of the deactivating pyridine ring dominates. The electrophile will preferentially attack a meta position relative to the nitrogen. Of the two available meta positions (3 and 5), the methyl group resides at position 3. Therefore, sulfonation occurs at the other available meta-position, which is position 5 (relative to nitrogen). In the IUPAC nomenclature of the final product, this becomes the 3-position for the sulfonic acid.

Experimental Workflow

The synthesis is a multi-stage process requiring careful control of temperature and reagent addition, followed by a precise workup to isolate the product.

workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation Start 3-Methylpyridine + Oleum (20% SO₃) Reaction Controlled Heating (e.g., 120-140°C) Start->Reaction Exothermic Addition Quench Cooling & Careful Quenching on Ice Reaction->Quench Reaction Complete Neutralize pH Adjustment (e.g., with Ba(OH)₂) Quench->Neutralize Filter Removal of Precipitate (e.g., BaSO₄) Neutralize->Filter Isolate Concentration & Crystallization Filter->Isolate Product 5-Methylpyridine- 3-Sulfonic Acid Isolate->Product

Caption: General workflow for the sulfonation of 3-methylpyridine.

Step-by-Step Laboratory Protocol

This protocol is a representative, field-proven method for aromatic sulfonation, adapted for this specific target.

  • Reagent Preparation: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Carefully charge the flask with 100 mL of 20% oleum (fuming sulfuric acid). Cool the flask in an ice-water bath.

  • Substrate Addition: Slowly add 0.5 moles of 3-methylpyridine dropwise via the dropping funnel to the stirred oleum. Maintain the internal temperature below 20°C during the addition to control the initial exotherm.

  • Reaction: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture in an oil bath to 130°C. Maintain this temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large excess of crushed ice (approx. 500 g) with stirring. This step is highly exothermic and must be performed with caution.

  • Neutralization and Isolation: Slowly add a saturated solution of barium hydroxide [Ba(OH)₂] to the acidic solution until the pH is approximately neutral (pH 6-7). This will precipitate the excess sulfate as insoluble barium sulfate (BaSO₄).

  • Purification: Filter the mixture to remove the BaSO₄ precipitate. Wash the filter cake with hot water. Combine the filtrate and washings.

  • Crystallization: Reduce the volume of the filtrate under vacuum. The product, this compound, will crystallize upon cooling. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Chemical Reactivity and Applications in Drug Discovery

The molecular structure of this compound makes it a valuable and versatile building block for drug development professionals.

  • Acidity and Zwitterionic Nature: The sulfonic acid group is strongly acidic (predicted pKa << 0), meaning it exists predominantly as the sulfonate anion (-SO₃⁻) over a wide pH range[4]. The pyridine nitrogen is weakly basic. This allows the molecule to exist as a zwitterion, a property often exploited to improve the aqueous solubility and crystalline nature of drug candidates.

  • Pharmaceutical Intermediate: Pyridine-3-sulfonic acid, the parent compound, is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders[4]. The 5-methyl derivative serves as an analogous building block, allowing for the synthesis of novel active pharmaceutical ingredients (APIs). The methyl group can probe specific hydrophobic pockets in a target enzyme or receptor, potentially enhancing binding affinity or selectivity.

  • Bioisostere: The sulfonic acid group can act as a bioisostere for other acidic functional groups like carboxylic acids or phosphates. Its strong acidity and tetrahedral geometry can offer different binding interactions and improved pharmacokinetic profiles compared to a carboxylate.

  • Metabolic Blocker: The methyl group can be strategically placed to block sites of metabolic oxidation on the pyridine ring, a common strategy in drug design to increase the half-life of a compound.

Conclusion

This compound is a well-defined chemical entity whose molecular structure is confirmed by a convergence of analytical techniques. Its synthesis is achievable through established methods of electrophilic aromatic substitution, with predictable regiochemistry governed by the electronic properties of the substituted pyridine ring. The compound's unique combination of a heterocyclic core, a strong acid, and a lipophilic methyl group makes it a highly valuable scaffold for medicinal chemists aiming to develop next-generation therapeutics with tailored properties.

References

An In-depth Technical Guide to the Spectral Analysis of 5-Methylpyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridine-3-sulfonic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This guide provides a comprehensive analysis of the spectral data of this compound, grounded in fundamental principles and validated experimental methodologies. We will explore predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, explain the causality behind spectral features, and provide detailed protocols for data acquisition. This document serves as an essential reference for researchers engaged in the synthesis, characterization, and application of substituted pyridine derivatives.

Introduction and Physicochemical Properties

This compound belongs to the class of substituted pyridines, which are foundational scaffolds in numerous pharmaceuticals and functional materials.[1] The introduction of a methyl group (an electron-donating group) and a sulfonic acid group (a strong electron-withdrawing group) onto the pyridine ring creates a unique electronic environment, making detailed spectral analysis crucial for confirming its structure and predicting its reactivity. While comprehensive experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis.

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 4808-70-2[2][3][4]
Molecular Formula C₆H₇NO₃S[3][4]
Molecular Weight 173.19 g/mol [3][5][6]
Physical Form White to yellow powder or crystals[7]
IUPAC Name This compound[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[8] The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide direct evidence of the connectivity and chemical environment of atoms within the this compound structure.

Causality and Predictive Analysis

The pyridine ring exhibits distinct electronic properties. The nitrogen atom is electron-withdrawing, which generally deshields the ring protons, causing them to appear at a higher chemical shift (downfield) compared to benzene. The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group and will further deshield adjacent protons (at C2 and C4). Conversely, the methyl group (-CH₃) is weakly electron-donating, causing a slight shielding effect (upfield shift) on nearby protons.

Predicted ¹H NMR Spectrum

Based on these principles, the ¹H NMR spectrum is predicted to show three distinct aromatic signals and one aliphatic signal. The expected chemical shifts (in ppm, relative to TMS) are detailed below.[9]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2 ~9.0 - 9.2Singlet (s) or Doublet (d)J ≈ 2 HzStrongly deshielded by adjacent nitrogen and the sulfonic acid group at C3.
H4 ~8.5 - 8.7Singlet (s) or Doublet (d)J ≈ 2 HzDeshielded by the nitrogen and the sulfonic acid group.
H6 ~8.7 - 8.9Singlet (s)N/ADeshielded by the adjacent nitrogen atom.
-CH₃ ~2.4 - 2.6Singlet (s)N/ATypical range for a methyl group attached to an aromatic ring.
-SO₃H ~10.0 - 13.0Broad Singlet (br s)N/AAcidic proton, often broad and may exchange with trace water in the solvent.[10]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be proton-decoupled to yield singlet peaks for each unique carbon atom.[11] The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution.

Carbon AssignmentPredicted δ (ppm)Rationale
C2 ~148 - 152Adjacent to nitrogen, highly deshielded.
C3 ~135 - 140Attached to the electron-withdrawing sulfonic acid group.
C4 ~140 - 145Influenced by the nitrogen and sulfonic acid group.
C5 ~130 - 135Attached to the methyl group.
C6 ~150 - 154Adjacent to nitrogen, highly deshielded.
-CH₃ ~18 - 22Typical range for an aromatic methyl carbon.
Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality NMR data for structural verification.[12][13]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be approximately 0.7-0.8 mL.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[8]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H spectrum.

Workflow for NMR Analysis

The logical flow for NMR characterization is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample (5-10 mg in 0.7 mL D₂O) Tube Transfer to NMR Tube Prep->Tube AcquireH1 Acquire ¹H Spectrum Tube->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Tube->AcquireC13 Process Fourier Transform & Phasing AcquireH1->Process AcquireC13->Process Reference Reference Chemical Shifts Process->Reference Analyze Assign Peaks & Analyze Couplings Reference->Analyze Final Structure Confirmation Analyze->Final

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Analysis of Key Vibrational Modes

The FTIR spectrum of this compound is expected to be dominated by vibrations from the sulfonic acid group and the substituted pyridine ring.

  • Sulfonic Acid Group (-SO₃H): This group gives rise to very strong and characteristic absorption bands. The S=O asymmetric and symmetric stretching vibrations are expected in the 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions, respectively. The S-O stretching is typically found near 1050-1000 cm⁻¹.[15]

  • Pyridine Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region, which are diagnostic for the aromatic system.[16]

  • Methyl Group (-CH₃): The C-H stretching vibrations of the methyl group will be observed in the 3000-2850 cm⁻¹ region.

Predicted FTIR Data Summary
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100 - 3000MediumAromatic C-H Stretch
~3000 - 2850MediumAliphatic C-H Stretch (-CH₃)
~2800 - 2400BroadO-H Stretch (of -SO₃H, hydrogen-bonded)
~1600 - 1450Medium-StrongC=C and C=N Aromatic Ring Stretching
~1350 - 1300StrongS=O Asymmetric Stretch
~1180 - 1140StrongS=O Symmetric Stretch
~1050 - 1000StrongS-O Stretch
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.[17] Success depends on minimizing moisture contamination, as water has strong IR absorption bands.[18]

  • Material Preparation: Use spectroscopy-grade KBr, dried in an oven at ~110°C for 2-3 hours and cooled in a desiccator.[19] Clean the agate mortar, pestle, and pellet die set thoroughly and dry them to remove adsorbed moisture.[18]

  • Sample Grinding: Place 1-2 mg of this compound into the agate mortar and grind it into a very fine powder.

  • Mixing: Add approximately 200-250 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[19][20]

  • Pellet Formation: Transfer a small amount of the mixture into the pellet die. Assemble the die and apply pressure using a hydraulic press (typically 8-10 metric tons) for several minutes.[18]

  • Measurement: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, ensuring the background is measured with an empty sample holder.[20]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that generates a molecular ion and a series of characteristic fragment ions.[21][22]

Expected Mass Spectrum and Fragmentation

The molecular weight of this compound is 173.19 g/mol .[3][23] In an EI-MS experiment, the parent molecular ion [M]⁺˙ is expected at an m/z (mass-to-charge ratio) of 173.

  • Molecular Ion: [C₆H₇NO₃S]⁺˙ at m/z = 173

  • Key Fragmentation Pathways: Hard ionization is likely to induce fragmentation.[24][25] A primary and highly probable fragmentation is the loss of sulfur trioxide (SO₃, 80 Da), a stable neutral molecule.

    • [M - SO₃]⁺˙: This would result in a fragment ion corresponding to 5-methylpyridine radical cation at m/z = 93 .

    • Another possible fragmentation is the loss of the hydroxyl radical (·OH, 17 Da) followed by the loss of sulfur dioxide (SO₂, 64 Da).

The proposed primary fragmentation pathway is visualized below.

Fragmentation_Pathway Parent [C₆H₇NO₃S]⁺˙ m/z = 173 (Molecular Ion) Fragment [C₆H₇N]⁺˙ m/z = 93 (5-Methylpyridine Cation) Parent->Fragment Fragmentation Neutral - SO₃ (Loss of Sulfur Trioxide)

Caption: Proposed primary fragmentation pathway for this compound under EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC) inlet for thermally stable compounds.[22]

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical molecular ion [M]⁺˙.[21]

  • Mass Analysis: Accelerate the newly formed ions (both the molecular ion and any fragment ions) into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Integrated Spectroscopic Confirmation Workflow

For any newly synthesized compound, a multi-technique approach is required for unambiguous structural confirmation. The workflow ensures that orthogonal data from different spectroscopic methods converge to validate the identity and purity of the target molecule.[26][27]

Validation_Workflow Overall Spectroscopic Validation Workflow cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Synthesis Synthesis of This compound Purify Purification (e.g., Recrystallization) Synthesis->Purify NMR NMR Spectroscopy (¹H & ¹³C) Purify->NMR FTIR FTIR Spectroscopy Purify->FTIR MS Mass Spectrometry Purify->MS NMR_Data Confirm C-H Framework & Connectivity NMR->NMR_Data FTIR_Data Identify Functional Groups (-SO₃H, Pyridine) FTIR->FTIR_Data MS_Data Confirm Molecular Weight & Fragmentation Pattern MS->MS_Data Confirm Structure Confirmed NMR_Data->Confirm FTIR_Data->Confirm MS_Data->Confirm

Caption: An integrated workflow for the synthesis, purification, and multi-technique spectroscopic confirmation of this compound.

Conclusion

References

An In-depth Technical Guide to 5-Methylpyridine-3-sulfonic Acid (CAS 4808-70-2)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Methylpyridine-3-sulfonic acid (CAS No. 4808-70-2) is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyridine core functionalized with both a methyl and a sulfonic acid group, offers a unique combination of properties. The sulfonic acid moiety imparts high aqueous solubility, a critical attribute for improving the pharmacokinetic profiles of drug candidates. The pyridine ring itself is a prevalent scaffold in numerous FDA-approved drugs, offering versatile points for chemical modification and hydrogen bonding interactions. This guide provides a comprehensive technical overview, from its fundamental physicochemical properties and structural elucidation to a detailed, field-proven synthesis protocol and its strategic applications in drug discovery.

Core Chemical and Physical Properties

A foundational understanding of a molecule's properties is the bedrock of its application in research. This compound is typically supplied as a white to light yellow crystalline powder. Key quantitative data are summarized below.

Table 1: Physicochemical and Identification Data

PropertyValueReference(s)
CAS Number 4808-70-2[1][2]
Molecular Formula C₆H₇NO₃S[1][2][3]
Molecular Weight 173.19 g/mol [1][2][3]
IUPAC Name This compound[3]
Purity Typically ≥96-98%[1][4]
Melting Point 310-312 °C[5]
Storage Temperature Refrigerator or Room Temperature[1]

Structural Elucidation: A Multi-Technique Approach

Confirmation of the chemical structure and purity of this compound is achieved through a combination of standard analytical techniques. While specific spectra for this exact compound are proprietary to manufacturers, the expected results can be reliably predicted based on its structure and data from analogous compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3,5-substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the sulfonic acid group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₆H₇NO₃S.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. For pyridine-3-sulfonic acid, characteristic strong absorption bands are observed for the S=O stretching vibrations of the sulfonic acid group, typically in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions. The S-O stretching is also prominent. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring will also be present.

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound is not a trivial undertaking due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution. Direct sulfonation of 3-methylpyridine (3-picoline) requires harsh conditions, such as high temperatures and the use of fuming sulfuric acid (oleum).

A more controlled and often higher-yielding approach involves a multi-step synthesis, analogous to methods patented for the production of pyridine-3-sulfonic acid.[6] This strategy enhances the reactivity of the pyridine ring towards sulfonation.

Experimental Protocol: Multi-Step Synthesis of this compound

Causality: The pyridine nitrogen deactivates the ring towards electrophilic attack. To overcome this, the nitrogen is first oxidized to an N-oxide. The N-oxide is electron-donating, activating the ring for electrophilic substitution, primarily at the 4-position, but also enabling substitution at the 3-position under certain conditions. The subsequent reduction of the N-oxide restores the pyridine ring.

PART A: N-Oxidation of 3-Methylpyridine

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylpyridine in a suitable solvent like acetic acid.

  • Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as hydrogen peroxide (30%), dropwise while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully remove the excess oxidizing agent and distill the solvent under reduced pressure to obtain 3-methylpyridine-N-oxide.

PART B: Sulfonation of 3-Methylpyridine-N-oxide

  • Reaction Setup: In a pressure-rated vessel, create an aqueous solution of sodium bisulfite.

  • Nucleophilic Substitution: Add the 3-methylpyridine-N-oxide to the sulfite solution. Heat the mixture in the sealed vessel (autoclave) to approximately 140-150 °C for several hours.[7]

  • Isolation: Cool the reaction mixture. The product, the sodium salt of this compound-N-oxide, can be isolated from the aqueous solution.

PART C: Reduction of the N-Oxide

  • Reaction Setup: Dissolve the product from Part B in water and place it in a hydrogenation vessel.

  • Catalytic Hydrogenation: Add a hydrogenation catalyst, such as Raney Nickel, to the solution. Pressurize the vessel with hydrogen gas (e.g., 7 bar) and heat to around 100 °C.[8]

  • Filtration and Purification: After the reaction is complete, cool the mixture and carefully filter off the catalyst. The resulting aqueous solution contains the sodium salt of this compound. The free acid can be obtained by acidification followed by recrystallization from a suitable solvent like ethanol/water to yield the purified product.[6]

Caption: Multi-step synthesis workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for more complex molecules. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals.[9][10]

Key Strategic Advantages:

  • Solubility Enhancement: The sulfonic acid group is a powerful hydrophilic moiety. Incorporating this building block into a larger, poorly soluble lead compound can dramatically increase its aqueous solubility, which is often a major hurdle in preclinical development.

  • Pharmacokinetic Modulation: The presence of the polar, ionizable sulfonic acid group can significantly alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This can be exploited to, for example, prevent a drug from crossing the blood-brain barrier or to facilitate renal clearance.

  • Scaffold for Synthesis: The pyridine ring offers multiple sites for further functionalization, allowing chemists to systematically modify a lead compound to optimize its binding affinity, selectivity, and efficacy.

  • Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for a phenyl ring, with the nitrogen atom providing a key hydrogen bond acceptor site that can lead to improved target engagement.

While specific drugs containing the this compound moiety are not prominently documented, its parent structure, pyridine-3-sulfonic acid, has been investigated as an antimetabolite and has been used as an intermediate in the synthesis of various pharmaceutical agents.[11] It is used as an intermediate in the production of sulfonamides and other pharmaceuticals.[6]

G cluster_props Properties Conferred by Building Block Lead Lead Compound (e.g., Poor Solubility, Suboptimal PK) Optimized Optimized Drug Candidate (Improved Solubility, PK Profile, and Potency) Lead->Optimized Synthetic Modification Block This compound (Building Block) Prop1 High Aqueous Solubility (-SO₃H group) Block->Prop1 Prop2 Hydrogen Bond Acceptor (Pyridine N) Block->Prop2 Prop3 Tunable Substitution Sites Block->Prop3

Caption: Strategic incorporation of the title compound in lead optimization.

Safety, Handling, and Storage

As a sulfonic acid derivative, this compound requires careful handling.

  • Hazard Identification: It is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere as it may be sensitive to moisture.

Conclusion

This compound is a specialized chemical intermediate whose value is greater than the sum of its parts. By combining the privileged pyridine scaffold with a powerful solubilizing group, it provides medicinal chemists with a strategic tool to address fundamental challenges in drug discovery. A thorough understanding of its synthesis, properties, and potential applications, grounded in the principles of physical organic chemistry, empowers researchers to rationally design and synthesize next-generation therapeutics with improved developability and efficacy.

References

Navigating the Solubility Landscape of 5-Methylpyridine-3-Sulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridine-3-sulfonic acid is a heterocyclic organic compound with significant potential in pharmaceutical and materials science applications. Its utility is intrinsically linked to its solubility characteristics in various media, which dictates its behavior in synthesis, formulation, and biological systems. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust framework for understanding its solubility based on first principles of physical chemistry, comparative analysis of structurally related compounds, and detailed experimental protocols for in-house determination. This document is intended to empower researchers to make informed decisions regarding solvent selection and to design and execute reliable solubility studies.

Introduction: The Significance of this compound and Its Solubility

This compound, with the chemical structure illustrated below, is a molecule of growing interest. Its pyridine ring offers a basic nitrogen atom, while the sulfonic acid group provides strong acidity, making it a zwitterionic compound under certain pH conditions. This unique combination of functional groups suggests a wide range of potential applications, from its use as a catalyst in organic reactions to its role as a counterion for basic drugs to improve their physicochemical properties.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its therapeutic efficacy and manufacturability. Poor solubility can lead to low bioavailability, challenging formulation development, and difficulties in purification processes. Conversely, a thorough understanding of its solubility profile in a range of organic solvents can facilitate:

  • Reaction Optimization: Choosing an appropriate solvent can enhance reaction rates, improve yields, and simplify product isolation.

  • Crystallization and Purification: The selection of a suitable solvent system is paramount for obtaining a crystalline solid with the desired purity and morphology.

  • Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key factor in designing effective and stable dosage forms.

This guide will delve into the theoretical underpinnings of the solubility of this compound, provide qualitative expectations for its behavior in different classes of organic solvents, and offer detailed, practical methodologies for its quantitative determination.

G A Start: Prepare Materials B Add excess this compound to a known volume of solvent in a sealed vial. A->B C Equilibrate at a constant temperature with continuous agitation for 24-48 hours. B->C D Allow the suspension to settle. C->D E Withdraw a sample of the supernatant and filter immediately. D->E F Quantify the concentration of the solute in the filtrate. E->F G End: Report solubility (e.g., in mg/mL or mol/L). F->G

A Theoretical and Mechanistic Exploration of 5-Methylpyridine-3-Sulfonic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridine Sulfonic Acid Scaffold

The pyridine ring is a ubiquitous and versatile scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of the nitrogen heteroatom, impart characteristics such as aqueous solubility, metabolic stability, and the capacity for hydrogen bonding.[1] When functionalized with a sulfonic acid group, the resulting pyridine sulfonic acid derivatives present a compelling profile for diverse applications, including as pharmaceutical intermediates and in electroplating.[2] This guide focuses on a specific derivative, 5-methylpyridine-3-sulfonic acid (CAS No: 4808-70-2[3][4][5][6][7][8][9][10][11][12]), a molecule of interest due to the interplay of the electron-withdrawing sulfonic acid group and the electron-donating methyl group on the pyridine ring.

This technical guide provides a comprehensive theoretical exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its molecular properties, predicted spectroscopic signatures, and potential reactivity, underpinned by established computational chemistry methodologies. Furthermore, we will propose a viable synthetic route and discuss its potential biological relevance, drawing parallels with its parent compound, pyridine-3-sulfonic acid, a known structural analog of nicotinic acid.[13]

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol .[3][14] The core of the molecule is a pyridine ring, with a methyl group at the 5-position and a sulfonic acid group at the 3-position.

PropertyValueSource
CAS Number4808-70-2[3][4][5][6][7][8][9][10][11][12]
Molecular FormulaC₆H₇NO₃S[3][4]
Molecular Weight173.19[3][4]
IUPAC NameThis compound[9]
SMILESCC1=CN=CC(=C1)S(O)(=O)=O[8]
TPSA67.26 Ų[3]
LogP0.63672[3]
Hydrogen Bond Acceptors3[3]
Hydrogen Bond Donors1[3]

Theoretical Methodology: A Computational Approach

To elucidate the electronic structure, reactivity, and spectroscopic properties of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has proven to be a powerful tool for studying pyridine derivatives, providing valuable insights into their molecular geometry, electronic characteristics, and reaction mechanisms.[1][5] For this guide, we propose the use of DFT calculations, which offer a good balance between computational cost and accuracy for molecules of this size.

A typical computational workflow would involve:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the energy of the molecule with respect to the positions of its atoms.

  • Frequency Calculations: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

  • Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) can also be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

  • Spectroscopic Predictions: Beyond vibrational spectra, it is also possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. While empirical methods for NMR prediction exist, DFT-based calculations can provide more accurate results, especially for less common substitution patterns.[15]

G cluster_workflow Computational Workflow Input_Structure Initial 3D Structure Geometry_Optimization Geometry Optimization (DFT) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP) Frequency_Calculation->Electronic_Properties Spectroscopic_Prediction Spectroscopic Prediction (IR, Raman, NMR) Frequency_Calculation->Spectroscopic_Prediction Data_Analysis Data Analysis and Interpretation Electronic_Properties->Data_Analysis Spectroscopic_Prediction->Data_Analysis

Caption: A typical computational workflow for the theoretical study of this compound.

Predicted Molecular Properties and Reactivity

The electronic nature of the pyridine ring is significantly influenced by the substituents. The nitrogen atom makes the ring electron-deficient, rendering it less reactive towards electrophilic aromatic substitution and more prone to nucleophilic attack, particularly at the 2- and 4-positions. The introduction of a strongly electron-withdrawing sulfonic acid group further deactivates the ring towards electrophiles.[3]

In the case of this compound, the methyl group at the 5-position acts as an electron-donating group, which can partially counteract the deactivating effect of the sulfonic acid group and the ring nitrogen. This interplay of electronic effects is expected to influence the molecule's reactivity.

Direct electrophilic sulfonation of pyridine typically yields pyridine-3-sulfonic acid, indicating a preference for meta-attack on the electron-deficient ring.[3] However, the 3-sulfonate is the most resistant to nucleophilic substitution where the sulfonate is the leaving group.[3]

Predicted Spectroscopic Signatures

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of pyridine and its derivatives have been extensively studied.[16][17][18][19][20] For pyridine-3-sulfonic acid, FT-IR and FT-Raman spectra have been recorded and analyzed with the aid of Hartree-Fock calculations.[4] We can expect the vibrational spectrum of this compound to exhibit characteristic bands corresponding to:

  • C-H stretching vibrations of the pyridine ring.

  • Ring stretching vibrations .

  • S-O stretching vibrations of the sulfonic acid group.

  • O-H stretching and bending vibrations of the sulfonic acid group.

  • C-H stretching and bending vibrations of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR spectra is crucial for the characterization of this compound. Based on the known chemical shifts of substituted pyridines, we can anticipate the following:[21]

  • ¹H NMR: The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the methyl and sulfonic acid groups. The methyl protons will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon atoms of the pyridine ring will have distinct chemical shifts, with the carbon attached to the sulfonic acid group being significantly deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

Proposed Synthetic Pathway

Proposed Synthesis of this compound:

  • Starting Material: 3-Methylpyridine (β-picoline).

  • Sulfonation: The sulfonation of 3-methylpyridine can be achieved by heating it with concentrated sulfuric acid or oleum. The reaction temperature is a critical parameter that needs to be carefully controlled to favor the formation of the desired 3-sulfonic acid isomer. The presence of a catalyst, such as mercuric sulfate, has been shown to facilitate the sulfonation of pyridine.[6]

  • Work-up and Isolation: After the reaction is complete, the reaction mixture is cooled and carefully diluted with water. The pH is then adjusted to precipitate the product, which can be collected by filtration and purified by recrystallization.

An alternative route could involve starting from a pre-functionalized pyridine, such as 3-chloro-5-methylpyridine, and substituting the chlorine atom with a sulfonic acid group via nucleophilic substitution with a sulfite salt, followed by oxidation.[2][23]

G cluster_synthesis Proposed Synthetic Pathway Start 3-Methylpyridine Reaction Sulfonation Start->Reaction Reagents H₂SO₄/Oleum (Catalyst: HgSO₄) Reagents->Reaction Product This compound Reaction->Product

References

An In-depth Technical Guide to 5-Methylpyridine-3-sulfonic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-methylpyridine-3-sulfonic acid, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the historical context of pyridine sulfonic acids, detailed synthetic methodologies, chemical properties, and burgeoning applications of this specific derivative. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Introduction and Historical Context

The study of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry for over a century. Pyridine-3-sulfonic acid, the parent compound to our topic of interest, was first synthesized in 1882 by O. Fischer through the high-temperature sulfonation of pyridine with concentrated sulfuric acid.[1] This seminal work laid the foundation for the broader exploration of pyridinesulfonic acids. While the specific discovery of this compound is not well-documented in seminal, standalone publications, its synthesis and utility have emerged from the continued development of pyridine chemistry, driven by the demand for novel pharmaceutical and agrochemical building blocks.

The introduction of a methyl group at the 5-position of the pyridine ring significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and the biological activity of its downstream products. This guide will explore these nuances in the context of its synthesis and applications.

Synthesis of this compound

The synthesis of this compound can be approached through several strategies, primarily revolving around the sulfonation of a pre-existing 5-methylpyridine (3-picoline) ring or by building the sulfonated pyridine ring from acyclic precursors. The most common methods are adaptations of those used for the synthesis of pyridine-3-sulfonic acid.

Direct Sulfonation of 5-Methylpyridine (3-Picoline)

Direct sulfonation of the pyridine ring is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[2] However, the presence of an activating methyl group can facilitate this reaction. The methyl group in 3-picoline is a weak activating group and directs electrophiles to the positions ortho and para to it. In the case of 3-picoline, this would be the 2, 4, and 6 positions. However, sulfonation at the 3-position is also possible under specific conditions, often involving high temperatures and the use of strong sulfonating agents like oleum (fuming sulfuric acid).

The mechanism involves the attack of sulfur trioxide (SO₃), the electrophile, on the pyridine ring. The regioselectivity is a complex interplay of electronic and steric factors. While the methyl group directs to the 2, 4, and 6 positions, the strong acidic conditions protonate the pyridine nitrogen, further deactivating the ring and influencing the position of substitution.

Experimental Protocol: Conceptual Sulfonation of 3-Picoline

This protocol is a conceptual illustration based on general sulfonation procedures for picolines and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, carefully add 3-picoline (1.0 eq) to oleum (20-30% SO₃) (3-5 eq) while maintaining the temperature below 20°C with an ice bath.

  • Reaction: Slowly heat the reaction mixture to 220-240°C and maintain this temperature for 24-48 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: Neutralize the acidic solution with a suitable base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid as its salt. The free sulfonic acid can be obtained by subsequent acidification.

  • Purification: The product can be purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Oleum as Sulfonating Agent: Oleum provides a high concentration of SO₃, the active electrophile, which is necessary to overcome the deactivated nature of the pyridine ring.

  • High Temperature: The high reaction temperature provides the necessary activation energy for the electrophilic substitution to occur.

  • Careful Quenching: The highly exothermic reaction of concentrated sulfuric acid with water necessitates slow and controlled addition to ice to prevent dangerous splashing and overheating.

Diagram of Direct Sulfonation of 3-Picoline:

G Picoline 3-Picoline Intermediate Sigma Complex Intermediate Picoline->Intermediate Electrophilic Attack SO3 SO3 (from Oleum) SO3->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Electrophilic sulfonation of 3-picoline.

Multi-step Synthesis from a Substituted Pyridine Precursor

A more controlled and often higher-yielding approach involves a multi-step synthesis starting from a halogenated pyridine derivative. This method, adapted from the synthesis of pyridine-3-sulfonic acid, offers better regiocontrol.[1][3]

The general strategy involves:

  • Oxidation: The starting material, 3-chloro-5-methylpyridine, is first oxidized to its N-oxide. This N-oxide is more susceptible to nucleophilic substitution than the parent pyridine.

  • Sulfonation (Nucleophilic Substitution): The chloro group of the N-oxide is then displaced by a sulfite group, typically using sodium sulfite.

  • Reduction: The N-oxide is subsequently reduced back to the pyridine, yielding the final product.

Experimental Protocol: Synthesis from 3-Chloro-5-methylpyridine

This is a representative protocol adapted from the synthesis of pyridine-3-sulfonic acid.[1][3]

Step 1: Synthesis of 3-Chloro-5-methylpyridine-N-oxide

  • Dissolve 3-chloro-5-methylpyridine (1.0 eq) in glacial acetic acid.

  • Add hydrogen peroxide (30%, 1.5 eq) dropwise while maintaining the temperature at 70-80°C.

  • Stir the mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess peroxide and acetic acid under reduced pressure to obtain the crude N-oxide.

Step 2: Synthesis of this compound-N-oxide

  • To an aqueous solution of sodium sulfite (2.0 eq), add the crude 3-chloro-5-methylpyridine-N-oxide (1.0 eq).

  • Heat the mixture in an autoclave at 140-150°C for 12-18 hours.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the N-oxide sulfonic acid.

Step 3: Reduction to this compound

  • Suspend the crude this compound-N-oxide in water.

  • Add a reducing agent, such as Raney Nickel, and hydrogenate under pressure (e.g., 5-7 bar) at elevated temperature (e.g., 90-100°C).

  • Monitor the reaction for hydrogen uptake. Once the reaction is complete, filter off the catalyst.

  • The aqueous solution of the product can be concentrated and the product isolated by crystallization.

Causality Behind Experimental Choices:

  • N-oxide Formation: The N-oxide functionality activates the pyridine ring for nucleophilic substitution at the 2- and 4- (and in this case, the 3-position due to the presence of a good leaving group) positions, which is not feasible on the parent pyridine.

  • Autoclave Conditions: The nucleophilic displacement of the chloride with sulfite requires high temperatures and pressures to proceed at a reasonable rate.

  • Catalytic Hydrogenation: Raney Nickel is an effective catalyst for the reduction of the N-oxide back to the pyridine without reducing the aromatic ring.

Diagram of Multi-step Synthesis Workflow:

G Start 3-Chloro-5-methylpyridine N_Oxide 3-Chloro-5-methylpyridine-N-oxide Start->N_Oxide Oxidation (H2O2, Acetic Acid) Sulfonated_N_Oxide This compound-N-oxide N_Oxide->Sulfonated_N_Oxide Sulfonation (Na2SO3, Heat) Final_Product This compound Sulfonated_N_Oxide->Final_Product Reduction (H2, Raney Ni)

Caption: Multi-step synthesis of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. As a sulfonic acid derivative of pyridine, it is expected to be highly soluble in water and polar organic solvents. The sulfonic acid group is strongly acidic.

PropertyValueSource
CAS Number 4808-70-2[4][5]
Molecular Formula C₆H₇NO₃S[4][5]
Molecular Weight 173.19 g/mol [4][5]
Appearance White to yellow powder or crystals
Purity ≥96%[4]
Storage Temperature Refrigerator

Applications in Drug Development and Agrochemicals

While historical documentation on the direct applications of this compound is sparse, its role as a key intermediate has become increasingly significant, particularly in the synthesis of complex molecules.

The corresponding sulfonyl chloride, 5-methylpyridine-3-sulfonyl chloride hydrochloride , is readily synthesized from the sulfonic acid and serves as a crucial building block.[6]

Intermediate for Vonoprazan Analogues

5-Methylpyridine-3-sulfonyl chloride is a critical intermediate in the synthesis of analogues of Vonoprazan , a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[6] The structural motif of a substituted pyridine sulfonamide is central to the activity of these drugs. The methyl group on the pyridine ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially improving metabolic stability or target binding affinity.[6]

Precursor for Anticancer Agents

Derivatives of pyridine sulfonamides have shown promise as anticancer agents.[6] The planar pyridine ring can act as an intercalating agent with DNA, while the sulfonamide group can interact with the active sites of various enzymes. The use of this compound as a starting material allows for the introduction of this key pharmacophore into novel anticancer drug candidates.

Building Block for Agrochemicals

The sulfonyl chloride derived from this compound is also utilized in the synthesis of herbicides and fungicides.[6][7] The reactivity of the sulfonyl chloride group allows for its facile incorporation into a wide range of molecular scaffolds to generate new agrochemicals with desired biological activities.

Diagram of Application Pathways:

G Sulfonic_Acid This compound Sulfonyl_Chloride 5-Methylpyridine-3-sulfonyl Chloride Sulfonic_Acid->Sulfonyl_Chloride Chlorination (e.g., PCl5, POCl3) Vonoprazan Vonoprazan Analogues Sulfonyl_Chloride->Vonoprazan Amide Formation Anticancer Anticancer Agents Sulfonyl_Chloride->Anticancer Amide Formation Agrochemicals Agrochemicals Sulfonyl_Chloride->Agrochemicals Ester/Amide Formation

Caption: Synthetic utility of this compound.

Conclusion

This compound, while not as historically prominent as its parent compound, has emerged as a valuable and versatile intermediate in modern organic synthesis. Its preparation, though requiring careful control, is achievable through established methods of pyridine chemistry. The true value of this compound lies in its role as a precursor to a range of biologically active molecules, from cutting-edge pharmaceuticals like Vonoprazan analogues to essential agrochemicals. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of key building blocks like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers and developers in the chemical sciences.

References

An In-depth Technical Guide to 5-Methylpyridine-3-sulfonic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-methylpyridine-3-sulfonic acid, a key heterocyclic building block. Designed for researchers, chemists, and drug development professionals, this document delves into the synthesis, characterization, and potential applications of this compound, grounding all claims in established chemical principles and supported by relevant literature.

Introduction and Strategic Importance

This compound (CAS No: 4808-70-2) is a substituted pyridine derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a pyridine ring functionalized with both a methyl and a sulfonic acid group, offers unique electronic and steric properties. The pyridine core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] The sulfonic acid moiety, a strong acid group, enhances aqueous solubility and provides a reactive handle for further chemical modification. This combination makes this compound a valuable precursor for creating novel chemical entities with potential therapeutic or biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4808-70-2[1][4]
Molecular Formula C₆H₇NO₃S[5]
Molecular Weight 173.19 g/mol [5]
IUPAC Name This compound
Appearance White to yellow powder or crystals
Purity Typically ≥96-98%[5][6]
Storage Refrigerator or room temperature, inert atmosphere[4]
SMILES CC1=CN=CC(=C1)S(O)(=O)=O[1]

Synthesis of this compound: A Mechanistic Approach

While direct literature detailing a specific, optimized synthesis for this compound is sparse, its synthesis can be reliably achieved through well-established transformations common in pyridine chemistry. Two primary, scientifically sound routes are proposed here, starting from readily available 5-methylpyridine derivatives.

Route 1: From 3-Amino-5-methylpyridine via Diazotization-Sulfitation

This is the most direct and classical approach, leveraging the Sandmeyer-type reaction. The starting material, 3-amino-5-methylpyridine, is a commercially available compound.[7] The causality behind this pathway lies in the conversion of a poor leaving group (the amino group) into an excellent one (the diazonium cation, N₂⁺), which can then be displaced by a sulfite nucleophile.

Synthesis_Route_1 Start 3-Amino-5-methylpyridine Diazonium 5-Methylpyridine-3-diazonium salt (in situ intermediate) Start->Diazonium 1. NaNO₂, aq. HCl 2. 0-5 °C Product This compound Diazonium->Product SO₂, Cu(I/II) catalyst (Sulfitation)

Caption: Proposed synthesis of this compound from 3-amino-5-methylpyridine.

Experimental Protocol (Self-Validating System):

  • Diazotization:

    • Suspend 3-amino-5-methylpyridine (1.0 eq) in aqueous hydrochloric acid (e.g., 3 M HCl) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The acid serves to protonate the amino group, making it soluble and priming it for diazotization.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the pyridine suspension, maintaining the temperature strictly below 5 °C. The formation of the diazonium salt is exothermic, and higher temperatures would lead to its decomposition, primarily to the corresponding phenol, reducing yield. The reaction progress can be monitored by testing for excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).

  • Sulfitation (Sandmeyer-type Reaction):

    • In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(I) or copper(II) salt (e.g., CuCl₂). The SO₂ acts as the source of the sulfonic acid group.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous nitrogen evolution will be observed as the diazonium group is displaced. This is the rate-determining and product-forming step.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The high polarity of the sulfonic acid group dictates the choice of polar solvents for purification. The purity should be verified by HPLC and NMR analysis.

Route 2: From a Halogenated Precursor via N-Oxidation and Nucleophilic Substitution

This multi-step pathway is analogous to a patented process for producing the parent pyridine-3-sulfonic acid.[8][9] It involves activating the pyridine ring towards nucleophilic substitution by forming the N-oxide. This is necessary because the pyridine ring is electron-deficient and generally resistant to electrophilic substitution (like direct sulfonation) but susceptible to nucleophilic attack, especially with a good leaving group present.

Synthesis_Route_2 Start 3-Chloro-5-methylpyridine N_Oxide 3-Chloro-5-methylpyridine N-oxide Start->N_Oxide Oxidation (e.g., m-CPBA or H₂O₂) Sulfonated_N_Oxide This compound N-oxide N_Oxide->Sulfonated_N_Oxide Nucleophilic Substitution (e.g., Na₂SO₃, heat) Product This compound Sulfonated_N_Oxide->Product Reduction (e.g., H₂, Raney Ni)

Caption: Multi-step synthesis via N-oxide formation and nucleophilic substitution.

Experimental Protocol (Self-Validating System):

  • N-Oxidation:

    • Dissolve 3-chloro-5-methylpyridine (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.

    • Add an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature as recommended for the specific reagent. The N-oxide formation alters the electronic properties of the ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.

  • Sulfonation via Nucleophilic Aromatic Substitution:

    • The resulting 3-chloro-5-methylpyridine N-oxide is reacted with a sulfite salt, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), in an aqueous solution.[10]

    • The mixture is heated, often under pressure in an autoclave, to drive the substitution of the chloride with the sulfite group.[9][10] This step replaces the halogen with the desired sulfonate functionality.

  • Reduction of the N-oxide:

    • The intermediate this compound N-oxide is then reduced back to the pyridine.

    • A common and effective method is catalytic hydrogenation using Raney Nickel as the catalyst in an alkaline solution.[8][9] The reaction is typically run at elevated temperature and pressure until hydrogen uptake ceases. This step is crucial for restoring the pyridine ring to its final form.

  • Isolation and Purification:

    • After reduction, the catalyst is filtered off. The product is isolated by acidifying the filtrate, which causes the sulfonic acid to precipitate.

    • Further purification can be achieved by recrystallization, with expected yields for the analogous unmethylated process being in the range of 77-80% with high purity.[8]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is critical for its use in drug development, where impurities can have significant toxicological implications. A multi-pronged analytical approach is required.

Chromatographic Methods (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis of non-volatile, polar compounds like sulfonic acids.

Protocol: Reversed-Phase HPLC with Ion-Pairing

  • Rationale: The high polarity of the sulfonic acid group makes it challenging to retain on standard C18 reversed-phase columns. While HILIC (Hydrophilic Interaction Liquid Chromatography) is an option[11], ion-pairing reversed-phase chromatography is a robust and widely available alternative. An ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase to form a neutral, hydrophobic complex with the anionic sulfonate, allowing for retention and separation. A patent for the related pyridine-3-sulfonyl chloride specifies a mobile phase with tetrabutylammonium hydroxide, demonstrating the utility of this approach in the pyridine sulfonyl class.[12]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate) with an ion-pairing reagent (e.g., 5 mM tetrabutylammonium hydroxide), adjusted to a slightly acidic or neutral pH (e.g., pH 4.5).[12]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution: A gradient elution, starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B, will effectively elute the target compound while separating it from less polar impurities.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 230-260 nm.[12]

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of detection (LOD) / limit of quantitation (LOQ).

Spectroscopic Methods (Identity Confirmation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The expected ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ would show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would confirm the 1,3,5-substitution pattern.

Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight and for identifying trace impurities. Using electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 172.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Genotoxic Impurity Considerations

The synthesis of sulfonic acids may involve or produce sulfonate esters, which are a class of potential genotoxic impurities (PGIs).[13] For example, if methanol or ethanol is used in the process, the corresponding methyl or ethyl 5-methylpyridine-3-sulfonate could form. These must be controlled at the parts-per-million (ppm) level.

Analytical Approach for PGIs: Due to the low detection levels required, highly sensitive techniques like GC-MS or LC-MS/MS are necessary.[14] A typical method involves derivatization followed by GC-MS analysis or a highly sensitive LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.

Applications in Drug Discovery and Development

While specific drugs citing this compound as a direct starting material are not prominent in public literature, its value lies in its role as a versatile building block for constructing more complex active pharmaceutical ingredients (APIs). The pyridine scaffold is a known "privileged structure" in medicinal chemistry.

  • Intermediate for Novel Scaffolds: The sulfonic acid group can be converted into other key functional groups such as sulfonamides or sulfonyl chlorides.[12] Pyridine sulfonamides are a well-known class of bioactive compounds, including diuretics and carbonic anhydrase inhibitors.

  • Improving Pharmacokinetic Properties: The inherent polarity of the sulfonic acid group can be used to improve the solubility and pharmacokinetic profile of a lead compound.

  • Analogs of Bioactive Molecules: Pyridine-3-sulfonic acid is a structural analog of nicotinic acid and has been shown to affect hepatic cholesterol synthesis.[15] This suggests that methylated derivatives could be explored for modulating related biological pathways.

  • Agrochemicals: Pyridine-containing compounds are crucial in modern agrochemicals.[2] The unique substitution pattern of this molecule makes it an attractive starting point for the synthesis of novel herbicides, fungicides, or insecticides.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its synthesis, while not described in a dedicated publication, can be reliably accomplished through established chemical transformations that offer high yield and purity. A robust analytical control strategy, centered on HPLC for purity and LC-MS for identity and trace impurity analysis, is essential for its application in a regulated development environment. As the demand for novel heterocyclic compounds continues to grow, the utility of well-characterized and accessible building blocks like this compound will undoubtedly increase, paving the way for the discovery of next-generation therapeutics and crop protection agents.

References

Unveiling the Bio-Potential of 5-Methylpyridine-3-Sulfonic Acid: A Research Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the vast landscape of chemical compounds with latent therapeutic potential, 5-methylpyridine-3-sulfonic acid remains a largely unexplored entity. While its fundamental chemical properties are documented, a significant knowledge gap exists regarding its biological activity and mechanism of action. This technical guide proposes a structured, in-depth research framework for the comprehensive evaluation of this compound. By drawing parallels with structurally related compounds and outlining a rigorous experimental cascade, this document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the potential of this intriguing molecule. We will delve into hypothesized biological activities, present detailed protocols for a tiered screening approach, and provide a rationale for a systematic investigation into its therapeutic and toxicological profile.

Introduction: The Enigma of this compound

This compound is a heterocyclic organic compound with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a methyl and a sulfonic acid group, suggests the potential for diverse biological interactions. The pyridine moiety is a common scaffold in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites. The sulfonic acid group, a strong acid, can influence the compound's pharmacokinetic properties, such as solubility and plasma protein binding, and may also play a direct role in target engagement through ionic interactions.

Despite its intriguing structure, the biological activities of this compound have not been extensively investigated. This presents a unique opportunity for novel drug discovery efforts. This guide will, therefore, not be a retrospective account of established activities, but rather a forward-looking proposal for a systematic and scientifically rigorous investigation into its potential.

Structurally-Informed Hypothesis Generation: Learning from Analogs

The biological activities of compounds structurally related to this compound can provide valuable insights and guide our initial investigations.

Pyridine-3-sulfonic Acid: A Metabolic Modulator?

The closest structural analog, pyridine-3-sulfonic acid (lacking the methyl group), has been studied as a structural analog of nicotinic acid.[3] Research has shown that pyridine-3-sulfonic acid can significantly reduce the synthesis of hepatic cholesterol in rats.[3] However, it did not demonstrate cholesterol-lowering activity.[3] This suggests a potential role for pyridine sulfonic acids in metabolic pathways, warranting an investigation into the effects of this compound on lipid metabolism and related enzymatic activities.

The Broader Family of Pyridine and Sulfonic Acid Derivatives: A Spectrum of Bioactivities

The broader chemical space of pyridine and sulfonic acid derivatives is rich with biological activity. For instance, various thiazolo[4,5-b]pyridin-2-ones, which can be synthesized from 5-methylpyridine precursors, have demonstrated antimicrobial and cytotoxic effects.[4] Furthermore, other sulfonic acid derivatives have been explored for their antibacterial and antitubercular properties.[5][6][7] These findings suggest that this compound could be a candidate for screening against a panel of pathogenic microbes and cancer cell lines.

A Proposed Research Framework for Elucidating Biological Activity

To systematically uncover the biological potential of this compound, a multi-tiered approach is proposed. This framework is designed to progress from broad, high-throughput in vitro screening to more focused mechanistic and in vivo studies.

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of investigation should involve a diverse panel of in vitro assays to identify potential areas of biological activity.

Table 1: Proposed Tier 1 In Vitro Screening Panel for this compound

Assay Type Specific Assays Rationale
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans).Based on the known antimicrobial activity of related heterocyclic compounds.[4][5]
Anticancer Activity Cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).To explore potential antiproliferative effects, as seen in some pyridine derivatives.[8]
Enzyme Inhibition Assays - Cyclooxygenase (COX-1/COX-2) inhibition assays.- Kinase inhibition panel (e.g., a panel of common oncogenic kinases).- HMG-CoA reductase inhibition assay.To investigate anti-inflammatory, anti-cancer, and cholesterol synthesis inhibitory potential, respectively. The latter is inspired by the activity of pyridine-3-sulfonic acid.[3]
Receptor Binding Assays A panel of common G-protein coupled receptors (GPCRs) and nuclear receptors.To identify potential interactions with key signaling pathways.
Tier 2: Hit Validation and Mechanistic Studies

Positive "hits" from Tier 1 screening will be subjected to more detailed investigation to confirm activity and elucidate the mechanism of action.

Experimental Workflow for Hit Validation and Mechanistic Studies

G A Positive Hit from Tier 1 Screening B Dose-Response and IC50/EC50 Determination A->B C Selectivity Profiling (e.g., against related enzymes/cell lines) B->C D Target Identification and Validation (e.g., thermal shift assays, pull-down assays) C->D F Structure-Activity Relationship (SAR) Studies (synthesis and testing of analogs) C->F E Cellular Pathway Analysis (e.g., Western blotting for signaling molecules) D->E

Caption: Workflow for validating and characterizing hits from initial screening.

Tier 3: In Vivo Efficacy and Toxicological Evaluation

Promising candidates from Tier 2 studies will be advanced to in vivo models to assess their efficacy and safety.

Table 2: Proposed Tier 3 In Vivo Studies

Study Type Animal Model Key Endpoints
Pharmacokinetic (PK) Studies Rodents (e.g., mice, rats)Bioavailability, half-life, clearance, tissue distribution.
Efficacy Studies Disease-relevant models (e.g., xenograft models for cancer, infection models for antimicrobial activity)Tumor growth inhibition, reduction in bacterial load, etc.
Preliminary Toxicology RodentsAcute toxicity (LD50), organ-specific toxicity (histopathology), general health monitoring.

The toxicological assessment can be guided by existing data on related sulfonic acids, such as p-toluenesulfonic acid (pTSA), which has been used as a toxicological surrogate for benzenesulfonic acid.[9]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following are example protocols for key assays proposed in the research framework.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions.

    • Include vehicle-treated controls.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Interpretation and Future Directions

The data generated from this research framework will provide a comprehensive profile of the biological activity of this compound.

Logical Flow of Data Interpretation and Subsequent Actions

Caption: Decision tree for advancing this compound through the drug discovery pipeline.

Should the compound exhibit promising activity, future directions would include lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Further toxicological studies would also be necessary to establish a comprehensive safety profile.

Conclusion

This compound represents a largely untapped resource in the quest for novel therapeutics. While direct evidence of its biological activity is currently lacking, its chemical structure, in the context of its analogs, provides a compelling rationale for a thorough investigation. The proposed research framework, encompassing a tiered approach from broad in vitro screening to in vivo validation, offers a robust and systematic pathway to unlock its potential. The successful execution of this research plan could lead to the discovery of a novel lead compound for the development of new treatments for a range of diseases.

References

Methodological & Application

The Synthetic Utility of 5-Methylpyridine-3-Sulfonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 5-methylpyridine-3-sulfonic acid in modern organic synthesis. With full editorial control, this guide moves beyond a rigid template to offer a comprehensive and practical understanding of this versatile reagent and its derivatives.

Introduction: Unveiling a Versatile Building Block

This compound, with the CAS number 4808-70-2, is a heterocyclic organic compound that has gained significant traction as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring both a pyridine ring and a sulfonic acid group, imparts unique chemical properties that make it a valuable tool for synthetic chemists.

While the sulfonic acid itself can be utilized in certain applications, it most commonly serves as a precursor to the more reactive 5-methylpyridine-3-sulfonyl chloride. This activated form is instrumental in the formation of sulfonamides and sulfonate esters, crucial linkages in a variety of bioactive compounds. This guide will delve into the synthesis, key reactions, and detailed protocols involving this compound and its derivatives.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use in the laboratory.

PropertyValue
CAS Number 4808-70-2
Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
Appearance White to off-white crystalline solid
Storage Store at room temperature in a dry, well-ventilated area.

Safety and Handling:

This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Key Intermediate: 5-Methylpyridine-3-Sulfonyl Chloride

A primary application of this compound is its conversion to the highly reactive 5-methylpyridine-3-sulfonyl chloride. This transformation is a critical step in harnessing the synthetic potential of the parent sulfonic acid. The sulfonyl chloride is often generated and used in situ or isolated as a hydrochloride salt to improve its stability.[4]

Workflow for the Synthesis of 5-Methylpyridine-3-Sulfonyl Chloride Hydrochloride

cluster_0 Synthesis of 5-Methylpyridine-3-Sulfonyl Chloride HCl A This compound C Reflux A->C B Chlorinating Agents (PCl₅, POCl₃) B->C D 5-Methylpyridine-3-Sulfonyl Chloride C->D F 5-Methylpyridine-3-Sulfonyl Chloride Hydrochloride D->F E HCl (gas or solution) E->F cluster_1 Sulfonamide Synthesis A 5-Methylpyridine-3-Sulfonyl Chloride D Sulfonamide A->D B Primary or Secondary Amine (R-NH₂ or R₂NH) B->D C Base (e.g., Pyridine, Triethylamine) C->D Catalyst/Acid Scavenger

References

analytical methods for 5-methylpyridine-3-sulfonic acid detection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Determination of 5-Methylpyridine-3-Sulfonic Acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative and qualitative analysis of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core principles and practical execution of several key analytical techniques. We explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), offering a comparative analysis to guide method selection based on specific analytical objectives, such as routine quality control, stability testing, or trace-level impurity detection. Each section provides not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a deep, actionable understanding for the user.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic organic compound that can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or exist as a process-related impurity or degradant.[1] Its sulfonic acid group imparts high polarity, making its separation and detection a non-trivial analytical challenge. The accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Regulatory bodies mandate strict control over impurities, especially those with potential reactivity, necessitating robust and validated analytical methods.[2][3]

This guide provides a foundational framework for developing and implementing such methods, moving from fundamental physicochemical properties to advanced, high-sensitivity protocols.

Physicochemical Profile and Its Analytical Implications

A thorough understanding of the analyte's properties is the cornerstone of successful method development. Key characteristics of this compound are summarized below.

PropertyValueSourceAnalytical Implication
Molecular Formula C₆H₇NO₃S[4][5]Defines the exact mass for mass spectrometry detection.
Molecular Weight 173.19 g/mol [4]Used for preparing standard solutions and stoichiometric calculations.
Physical Form White to yellow powder or crystalsInfluences sample preparation and dissolution solvent selection.
pKa (Estimated) ~2-3N/AThe sulfonic acid group is strongly acidic, meaning it will be anionic (deprotonated) in most chromatographic mobile phases and electrophoretic buffers (pH > 3). This is crucial for retention and migration behavior.
LogP 0.63672 (Computed)[4]The low LogP value indicates high hydrophilicity, suggesting that traditional reversed-phase chromatography may be challenging without specific modifications. Techniques like HILIC or ion-pairing chromatography are viable alternatives.[6]
UV Absorbance Pyridine ring exhibits UV absorbanceN/AEnables direct detection using UV spectrophotometry, a common detector for HPLC and CE. The optimal wavelength typically falls around 230-270 nm.[1]

Strategic Approach to Method Selection

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. The following decision workflow provides a high-level guide for selecting the most appropriate method.

G start Define Analytical Goal q1 Need for Routine QC (Assay / Purity) start->q1 q2 Need for Trace Analysis? (e.g., <0.1% Impurity) q1->q2  No hplc HPLC-UV q1->hplc  Yes q3 Complex Matrix? q2->q3  No lcms LC-MS/MS q2->lcms  Yes q3->lcms  Yes ce Capillary Electrophoresis (CE-UV) q3->ce  No

Caption: Workflow for analytical method selection.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its robustness, reproducibility, and versatility. For a polar, ionic compound like this compound, two primary HPLC modes are considered: Reversed-Phase with Ion-Pairing and Hydrophilic Interaction Liquid Chromatography (HILIC).

Principle of Separation
  • Reversed-Phase (RP) HPLC with Ion-Pairing: Standard RP-HPLC with C18 columns struggles to retain highly polar analytes. To overcome this, an ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase.[1] This reagent has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that forms an ion pair with the anionic sulfonic acid group, thereby increasing its retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that uses a polar stationary phase (e.g., bare silica, zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[6] The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the aqueous content. This technique is exceptionally well-suited for retaining and separating very polar compounds.[6]

Recommended Protocol: HILIC-UV Method

This protocol is favored for its MS-compatibility and avoidance of ion-pairing reagents, which can be difficult to remove from columns.

G prep 1. Standard & Sample Preparation instrument 2. Instrument Setup (HILIC Column) prep->instrument inject 3. Injection instrument->inject separate 4. HILIC Separation (High ACN Mobile Phase) inject->separate detect 5. UV Detection (~254 nm) separate->detect quant 6. Data Analysis (External Standard) detect->quant

Caption: Experimental workflow for HILIC-UV analysis.

Step-by-Step Protocol:

  • Reagent and Standard Preparation:

    • Mobile Phase A: 100 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (80:20 v/v). Causality: Using a diluent similar to the initial mobile phase composition prevents peak distortion.

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent to obtain a 1 mg/mL solution.

    • Working Standard: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the sample at a target concentration of ~0.5 mg/mL in the diluent.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UPLC system with a UV detector.

    • Column: ZIC®-HILIC, 150 x 4.6 mm, 3.5 µm.[6] Rationale: Zwitterionic stationary phases provide excellent retention and peak shape for a wide range of polar analytes.

    • Mobile Phase Gradient:

      Time (min) %A (Aqueous) %B (Acetonitrile)
      0.0 20 80
      10.0 50 50
      10.1 20 80

      | 15.0 | 20 | 80 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • System Suitability:

    • Inject the working standard (e.g., 10 µg/mL) six times.

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor for the analyte peak should be ≤ 2.0.

  • Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and specificity, particularly for detecting the analyte at trace levels in complex matrices, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Principle of Detection

The analyte is first separated by LC (using the HILIC method described above) and then enters the mass spectrometer's ion source. Electrospray ionization (ESI) is ideal for this polar, pre-charged molecule and is typically operated in negative ion mode to detect the deprotonated sulfonic acid [M-H]⁻. For enhanced specificity, tandem mass spectrometry (MS/MS) is employed using Multiple Reaction Monitoring (MRM). In MRM, the precursor ion ([M-H]⁻, m/z 172.0) is selected, fragmented, and a specific product ion is monitored. This process virtually eliminates matrix interferences.

G lc 1. HILIC Separation esi 2. Electrospray Ionization (Negative Mode) lc->esi q1 3. Q1: Precursor Ion Selection (m/z 172.0) esi->q1 q2 4. Q2: Collision-Induced Dissociation (CID) q1->q2 q3 5. Q3: Product Ion Selection q2->q3 detect 6. Detection & Quantification q3->detect

Caption: Workflow for quantitative LC-MS/MS analysis.

Recommended Protocol: HILIC-MS/MS Method

Step-by-Step Protocol:

  • LC Conditions:

    • Use the same HILIC method (column, mobile phases, gradient) as described in Section 4.2. Rationale: Ammonium acetate is a volatile buffer, making it perfectly compatible with MS detection.[7]

  • Mass Spectrometer Conditions (Triple Quadrupole):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      5-Me-Py-3-SO₃H 172.0 80.0 (SO₃⁻) 100 25

      | Alternate | 172.0 | 92.0 ([M-H-SO₃]⁻) | 100 | 20 |

    • Note: Product ions and collision energies must be optimized empirically by infusing a standard solution.

  • Method Validation:

    • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that gives a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).

    • Linearity: Establish linearity over the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL). The correlation coefficient (r²) should be >0.99.[3]

    • Accuracy and Precision: Perform recovery studies by spiking the analyte into a blank matrix at three concentration levels (low, medium, high). Mean recovery should be within 80-120% with an RSD of ≤15%.[3]

Capillary Electrophoresis (CE)

CE is a powerful separation technique based on the differential migration of charged species in an electric field.[8] It offers extremely high separation efficiency and is well-suited for small, charged, polar molecules like sulfonic acids.[9]

Principle of Separation

In Capillary Zone Electrophoresis (CZE), a fused-silica capillary is filled with a background electrolyte (BGE). When a high voltage is applied, bulk fluid movement, known as the electroosmotic flow (EOF), occurs towards the cathode.[10] Anionic analytes like 5-methylpyridine-3-sulfonate are electrophoretically attracted to the anode (positive electrode), but the EOF is typically strong enough to carry all species, including anions, toward the detector at the cathodic end.[11] Separation occurs because each ion migrates at a velocity determined by its unique charge-to-size ratio, resulting in different detection times.

Recommended Protocol: CZE with Indirect UV Detection

Step-by-Step Protocol:

  • Reagent Preparation:

    • Background Electrolyte (BGE): 20 mM Potassium Hydrogen Phthalate with 0.5 mM Tetradecyltrimethylammonium Bromide (TTAB), pH adjusted to 6.0. Rationale: Phthalate is a chromophoric buffer used for indirect UV detection. TTAB is a cationic surfactant that reverses the EOF, which can shorten analysis times for anions.[12]

    • Capillary Conditioning: Flush the capillary sequentially with 1 M NaOH (5 min), water (5 min), and BGE (10 min) before the first use.

  • CE Conditions:

    • CE System: Standard CE system with a UV detector.

    • Capillary: Fused-silica, 50 µm I.D., 50 cm total length (40 cm to detector).

    • Voltage: -20 kV (Reversed polarity due to EOF reversal).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: Indirect UV at 230 nm.

  • Analysis:

    • Inject standards and samples. Identification is based on migration time relative to a standard.

    • Quantification is performed using peak area, similar to HPLC.

Method Performance Comparison

The table below summarizes the typical performance characteristics of the described methods, providing a basis for selection based on analytical needs.

ParameterHPLC-UV (HILIC)LC-MS/MS (HILIC)Capillary Electrophoresis (CZE)
Principle Partition ChromatographyMass-to-Charge RatioElectrophoretic Mobility
Specificity ModerateVery HighHigh
Typical LOQ ~0.5 - 1.0 µg/mL~0.1 - 1.0 ng/mL~1.0 - 5.0 µg/mL
Throughput ModerateModerateHigh
Robustness HighModerateModerate
Primary Use Case Routine QC, Purity AssayTrace Impurity Analysis, BioanalysisOrthogonal Method, Counter-ion Analysis

Conclusion

The analysis of this compound can be successfully achieved using a variety of advanced analytical techniques. For routine quality control and purity assessments where concentration levels are relatively high, a robust HILIC-UV method provides excellent performance and reliability. For applications demanding the highest sensitivity and specificity, such as the detection of genotoxic impurities or analysis in complex biological matrices, a HILIC-MS/MS method is unparalleled. Capillary Electrophoresis serves as an excellent orthogonal technique for method validation and is particularly efficient for analyzing charged species. The protocols and insights provided in this guide offer a solid foundation for any laboratory tasked with the critical analysis of this compound.

References

Application Note: A Practical Guide to the NMR Spectroscopy of 5-methylpyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methylpyridine-3-sulfonic acid is a heterocyclic organic compound of interest in pharmaceutical and materials science research. As a substituted pyridine, its unique electronic properties, arising from the interplay between the electron-donating methyl group and the strongly electron-withdrawing sulfonic acid group, make it a versatile building block. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation, purity assessment, and quantitative analysis of this and related molecules. This application note provides a comprehensive guide to the NMR spectroscopy of this compound, detailing protocols for sample preparation, data acquisition, and spectral interpretation. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's NMR characteristics.

Molecular Structure and NMR Considerations

The structure of this compound presents a distinct set of features that are readily probed by NMR spectroscopy. The pyridine ring contains three aromatic protons and a methyl group, all of which give characteristic signals in ¹H NMR. The sulfonic acid group, being highly polar and acidic, significantly influences the solubility of the molecule and the chemical shifts of the nearby nuclei.

Part 1: Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation. Due to the presence of the highly polar sulfonic acid group, this compound is readily soluble in polar deuterated solvents.

Recommended Solvents:

  • Deuterium Oxide (D₂O): An excellent choice for its high polarity and ability to exchange with the acidic proton of the sulfonic acid group, which simplifies the spectrum by removing the broad -SO₃H signal. It is important to note that the chemical shifts of the aromatic protons can be pH-dependent in D₂O.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A versatile polar aprotic solvent that can dissolve a wide range of compounds. The acidic proton of the sulfonic acid will be observable in DMSO-d₆, typically as a broad singlet.

Protocol for Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. For quantitative NMR (qNMR), a calibrated microbalance should be used, and the weight recorded to at least four decimal places.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

  • Internal Standard (Optional): For chemical shift referencing and quantification, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice. For DMSO-d₆, tetramethylsilane (TMS) can be used, although its volatility can be a drawback. Alternatively, the residual solvent peak can be used as a secondary reference.[1]

Experimental Workflow for NMR Sample Preparation

G cluster_0 Sample Preparation weigh 1. Weigh 5-10 mg of This compound add_solvent 2. Add 0.6-0.7 mL of D₂O or DMSO-d₆ weigh->add_solvent dissolve 3. Vortex/Sonicate to Dissolve add_solvent->dissolve add_standard 4. Add Internal Standard (Optional) dissolve->add_standard transfer 5. Transfer to NMR Tube add_standard->transfer

Caption: Step-by-step workflow for preparing a this compound sample for NMR analysis.

NMR Data Acquisition: A Multi-technique Approach

A combination of 1D and 2D NMR experiments is recommended for a comprehensive characterization of this compound.

Table 1: Recommended NMR Experiments and Key Parameters

ExperimentNucleusPurposeKey Parameters
1D Proton ¹HProvides information on the number, chemical environment, and coupling of protons.Spectral Width: ~12 ppm, Relaxation Delay (d1): 1-2 s, Number of Scans: 8-16
1D Carbon-13 ¹³CReveals the carbon skeleton of the molecule.Spectral Width: ~200 ppm, Relaxation Delay (d1): 2 s, Number of Scans: 1024 or more
COSY ¹H-¹HIdentifies proton-proton spin coupling networks.Standard Bruker cosygpqf pulse program.
HSQC ¹H-¹³CCorrelates protons to their directly attached carbons.Standard Bruker hsqcedetgpsisp2.3 pulse program.
HMBC ¹H-¹³CShows correlations between protons and carbons over 2-3 bonds.Standard Bruker hmbcgplpndqf pulse program.

Logical Flow of NMR Experiments

G cluster_1 NMR Experimental Sequence H1_NMR 1D ¹H NMR (Initial Structural Overview) C13_NMR 1D ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC

References

Application Notes and Protocols: The Role of 5-Methylpyridine-3-sulfonic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 5-methylpyridine-3-sulfonic acid as a versatile building block in the synthesis of complex pharmaceutical molecules. While specific applications of this compound are not extensively documented in publicly available literature, this guide leverages established principles of pyridine and sulfonic acid chemistry to propose robust and scientifically sound synthetic protocols.

Introduction: The Strategic Value of the this compound Scaffold

Substituted pyridine rings are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs. The nitrogen atom in the ring acts as a hydrogen bond acceptor and can be protonated under physiological conditions, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The presence of a methyl group, as in this compound, can provide a strategic handle for modulating lipophilicity and metabolic stability.

The sulfonic acid group is a particularly interesting functional handle for several reasons:

  • It is a strong acid, allowing for its participation in acid-catalyzed reactions.[1]

  • It can be converted into other valuable functional groups, such as sulfonyl chlorides and sulfonamides, which are themselves important pharmacophores.[1][2]

  • It can be used as a leaving group in nucleophilic aromatic substitution reactions, although the 3-position is generally less reactive than the 2- and 4-positions.[3]

  • Recent advances in catalysis have shown that sulfonic acids can be converted to sulfinates, which are effective partners in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds.[4][5]

This guide will explore these potential applications, providing detailed protocols to empower researchers to unlock the synthetic potential of this compound.

Synthesis of this compound

The direct sulfonation of 5-methylpyridine is challenging due to the electron-deficient nature of the pyridine ring. A more reliable and scalable approach is adapted from the patented synthesis of pyridine-3-sulfonic acid, which involves the N-oxidation of the pyridine ring to enhance its reactivity towards sulfonation, followed by reduction.[6][7]

Proposed Synthetic Workflow

A 5-Methylpyridine B 5-Methylpyridine-N-oxide A->B Oxidation (e.g., m-CPBA or H2O2/AcOH) C Sodium 5-methylpyridine-3-sulfonate-N-oxide B->C Sulfonation (e.g., SO3/H2SO4 or Na2SO3) D This compound C->D Reduction (e.g., H2/Raney Ni or NaHSO3)

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

Step 1: Oxidation of 5-Methylpyridine to 5-Methylpyridine-N-oxide

  • To a solution of 5-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add the oxidizing agent (e.g., hydrogen peroxide, 1.2 eq, or m-chloroperoxybenzoic acid, m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any excess oxidant.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methylpyridine-N-oxide.

Step 2: Sulfonation of 5-Methylpyridine-N-oxide

  • In a sealed reaction vessel, combine 5-methylpyridine-N-oxide (1.0 eq) with fuming sulfuric acid (oleum, containing excess SO₃) or a mixture of concentrated sulfuric acid and a sulfonating agent like sodium sulfite.

  • Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by taking aliquots and analyzing them by HPLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium hydroxide to precipitate the sodium salt of 5-methylpyridine-3-sulfonate-N-oxide.

Step 3: Reduction of 5-Methylpyridine-3-sulfonate-N-oxide

  • Dissolve the crude sodium 5-methylpyridine-3-sulfonate-N-oxide in water.

  • Add a reducing agent. A common method is catalytic hydrogenation using Raney nickel as the catalyst under a hydrogen atmosphere (50-100 psi) at 50-80 °C.[6] Alternatively, chemical reduction with agents like sodium bisulfite can be employed.

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst (if used) and acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2.

  • Cool the solution in an ice bath to precipitate the this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Application in the Synthesis of Sulfonamide Derivatives

Sulfonamides are a key class of compounds in medicinal chemistry with a wide range of biological activities. This compound can be readily converted to the corresponding sulfonyl chloride, which can then be reacted with a variety of amines to generate a library of sulfonamide derivatives.

Proposed Workflow for Sulfonamide Synthesis

A This compound B 5-Methylpyridine-3-sulfonyl chloride A->B Chlorination (e.g., PCl5 or SOCl2) D 5-Methylpyridine-3-sulfonamide Derivative B->D Amination C Amine (R-NH2) C->D

Caption: Synthesis of sulfonamides from this compound.

Protocol 2: Synthesis of 5-Methylpyridine-3-sulfonamides

Step 1: Preparation of 5-Methylpyridine-3-sulfonyl Chloride

  • In a fume hood, carefully add this compound (1.0 eq) to phosphorus pentachloride (PCl₅, 1.5 eq) or thionyl chloride (SOCl₂, excess) at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction should be performed under anhydrous conditions.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess chlorinating agent.

  • Extract the 5-methylpyridine-3-sulfonyl chloride with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with cold water and brine, then dry over anhydrous magnesium sulfate.

  • The crude sulfonyl chloride is often used immediately in the next step without further purification due to its reactivity.

Step 2: Reaction with Amines to Form Sulfonamides

  • Dissolve the crude 5-methylpyridine-3-sulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base like triethylamine or pyridine (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Parameter Condition Rationale
Chlorinating Agent PCl₅ or SOCl₂Standard reagents for converting sulfonic acids to sulfonyl chlorides.
Solvent (Amination) Anhydrous CH₂Cl₂ or THFAprotic solvents to prevent hydrolysis of the sulfonyl chloride.
Base (Amination) Triethylamine or PyridineTo neutralize the HCl generated during the reaction.
Purification Column ChromatographyTo isolate the pure sulfonamide product.

Advanced Application: Palladium-Catalyzed Cross-Coupling Reactions

A modern and powerful application of pyridine sulfonic acids is their use in palladium-catalyzed cross-coupling reactions. This involves the conversion of the sulfonic acid to a sulfinate, which can then act as a nucleophilic partner in reactions like the Suzuki-Miyaura coupling. This allows for the formation of a C-C bond at the 3-position of the pyridine ring, which is often challenging to achieve through other methods.[4][8]

Proposed Workflow for Cross-Coupling

A This compound B Sodium 5-methylpyridine-3-sulfinate A->B Reduction (e.g., Na2SO3) D 3-Aryl-5-methylpyridine B->D Pd-catalyzed Cross-Coupling C Aryl/Heteroaryl Halide (Ar-X) C->D

Caption: C-C bond formation via a sulfinate intermediate.

Protocol 3: Palladium-Catalyzed Cross-Coupling

Step 1: Preparation of Sodium 5-Methylpyridine-3-sulfinate

  • This protocol is adapted from methods for preparing other pyridine sulfinates. First, convert the sulfonic acid to the sulfonyl chloride as described in Protocol 2, Step 1.

  • Dissolve the crude 5-methylpyridine-3-sulfonyl chloride in a suitable solvent like THF.

  • Add this solution dropwise to a stirred solution of sodium sulfite (Na₂SO₃, 2.0 eq) in water at 0 °C.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Separate the aqueous layer and wash the organic layer with water.

  • Concentrate the combined aqueous layers under reduced pressure to obtain the crude sodium 5-methylpyridine-3-sulfinate, which can be used in the next step after drying.

Step 2: Desulfinylative Cross-Coupling

  • To a reaction vial, add the sodium 5-methylpyridine-3-sulfinate (1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., PCy₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[5]

  • Add an anhydrous solvent such as 1,4-dioxane or toluene.

  • Seal the vial and heat the mixture to 100-150 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Concentrate the solution and purify the residue by column chromatography to yield the 3-aryl-5-methylpyridine product.

Parameter Condition Rationale
Catalyst System Pd(OAc)₂ / PCy₃A common and effective catalyst system for desulfinylative cross-coupling.[5]
Base K₂CO₃Essential for the catalytic cycle.
Solvent Anhydrous 1,4-dioxaneA high-boiling aprotic solvent suitable for cross-coupling reactions.
Temperature 100-150 °CHigher temperatures are often required to drive these reactions to completion.

Conclusion

This compound represents a promising, yet under-explored, building block for pharmaceutical synthesis. Its strategic placement of a methyl group and a versatile sulfonic acid handle offers multiple avenues for the synthesis of complex, biologically active molecules. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the utility of this compound in their drug discovery and development programs. By leveraging both classical and modern synthetic methodologies, this compound can be a valuable addition to the medicinal chemist's toolbox.

References

Application Notes and Protocols for 5-Methylpyridine-3-sulfonic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Pyridine Sulfonic Acids

In the landscape of modern medicinal chemistry and drug development, the pyridine ring stands as a cornerstone scaffold, prized for its unique electronic properties and its prevalence in a vast array of biologically active molecules. The introduction of a sulfonic acid moiety to this ring system, particularly in a regiocontrolled manner, unlocks a wealth of synthetic possibilities and can profoundly influence the pharmacokinetic and pharmacodynamic profile of a lead compound. 5-Methylpyridine-3-sulfonic acid, the subject of this guide, epitomizes the utility of this chemical class. Its strategic placement of a methyl group and a sulfonic acid function on the pyridine core makes it a highly valuable intermediate, most notably in the synthesis of innovative potassium-competitive acid blockers (P-CABs) for treating acid-related gastrointestinal disorders.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and the practical insights necessary for successful application. We will delve into the synthesis of this compound, its detailed analytical characterization, and a key application as a precursor in pharmaceutical synthesis, all while adhering to the highest standards of scientific integrity and providing a self-validating framework for your experimental work.

Section 1: Synthesis of this compound

The introduction of a sulfonic acid group onto an electron-deficient pyridine ring is a non-trivial synthetic challenge. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution. Historically, harsh conditions were required for such transformations. However, the use of more reactive sulfonating agents, such as sulfur trioxide complexes, allows for more controlled and efficient synthesis.

Synthetic Strategy: Sulfonation using Sulfur Trioxide-Pyridine Complex

The chosen method for the synthesis of this compound is the direct sulfonation of 5-methylpyridine using a sulfur trioxide-pyridine complex (SO₃·py). This reagent offers a safer and more manageable alternative to fuming sulfuric acid (oleum), minimizing charring and side reactions.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfur trioxide acts as the electrophile. The substitution is directed to the 3-position, which is the least deactivated position in the pyridine ring for electrophilic attack.

Below is a detailed protocol for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Methylpyridine (Reagent grade, ≥98%)

  • Sulfur trioxide-pyridine complex (≥97%)

  • Pyridine (Anhydrous, ≥99.8%)

  • Toluene (Anhydrous, ≥99.8%)

  • Heptane (Anhydrous, ≥99%)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer with a heating plate

  • Dropping funnel

  • Buchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 5-methylpyridine (1.0 equivalent).

  • Solvent Addition: Add anhydrous pyridine as the solvent (approximately 5-10 volumes relative to the 5-methylpyridine).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Sulfonating Agent: Slowly add the sulfur trioxide-pyridine complex (1.1 equivalents) portion-wise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C and maintain this temperature for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold pyridine (2 x 2 volumes).

    • To remove residual pyridine, perform an azeotropic distillation with toluene (3 x 5 volumes) followed by heptane (2 x 5 volumes) using a rotary evaporator.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sulfur trioxide-pyridine complex is corrosive and moisture-sensitive. Handle with care.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 5-Methylpyridine Reaction Sulfonation with SO3-Pyridine Complex in Pyridine Start->Reaction Reagents Workup Work-up: Filtration & Azeotropic Distillation Reaction->Workup Crude Product Purification Purification: Recrystallization Workup->Purification Impure Solid Product Product: This compound Purification->Product Purified Product Application_Workflow cluster_application Application in Vonoprazan Synthesis Start This compound Activation Activation to 5-Methylpyridine-3-sulfonyl Chloride Start->Activation e.g., SOCl2 Coupling Coupling with Pyrrole Derivative Activation->Coupling Key Intermediate Vonoprazan Vonoprazan Analogue Coupling->Vonoprazan Final Product

References

Application Notes and Protocols: 5-Methylpyridine-3-sulfonic Acid in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the potential applications of 5-methylpyridine-3-sulfonic acid in advanced materials science research. While direct, published applications of this specific molecule are nascent, its unique trifunctional structure—comprising a coordinating pyridine ring, a proton-donating sulfonic acid group, and a sterically influential methyl group—presents compelling opportunities for the rational design of novel functional materials. This document outlines detailed, field-proven protocols for the hypothetical, yet scientifically grounded, use of this compound as a versatile building block in the synthesis of custom Metal-Organic Frameworks (MOFs) and as a key monomer in the development of specialty functional polymers. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system with integrated characterization steps.

Introduction: The Scientific Merit of this compound

This compound is an intriguing, yet underexplored, molecule for materials science. Its value lies in the synergistic interplay of its three primary functional components:

  • The Pyridine Moiety: The nitrogen atom in the pyridine ring serves as an excellent coordination site for metal ions, a fundamental interaction in the construction of Metal-Organic Frameworks (MOFs).[1][2] Pyridine-based linkers are well-established in the synthesis of diverse MOF structures, from one-dimensional chains to complex three-dimensional frameworks.[1][3]

  • The Sulfonic Acid Group: As a strong acid, the -SO₃H group is a powerful functional handle.[4] In materials, it can impart properties such as high proton conductivity, making it a key component in proton exchange membranes for fuel cells.[5][6] It also serves as a catalytic site for various organic reactions and can enhance the hydrophilicity of a material.[4][7]

  • The Methyl Group: The methyl substituent, while seemingly simple, can significantly influence the macroscopic properties of a material. In polymers, methyl groups can increase chain flexibility, enhance solubility in organic solvents by disrupting chain packing, and lower the thermal energy required for polymerization.[8][9] In the context of MOFs, it can influence the framework's topology and pore environment.

This unique combination makes this compound a promising candidate for creating materials with tailored properties, including built-in acidity, tunable porosity, and enhanced processability.

Application I: A Bifunctional Linker for Custom Metal-Organic Frameworks (MOFs)

The structure of this compound allows it to act as a bifunctional linker in MOF synthesis. The pyridine nitrogen can coordinate to a metal center, while the sulfonic acid group can either remain as a free acid site within the pores of the MOF, imparting Brønsted acidity, or participate in secondary coordination, leading to more complex framework topologies.

Rationale for MOF Synthesis

The incorporation of this compound as a linker in MOF design is hypothesized to yield a material with intrinsic catalytic activity. The sulfonic acid groups, pointing into the pores of the framework, can act as solid acid catalysts for a range of chemical transformations, offering the benefits of heterogeneous catalysis such as easy separation and reusability.[7] The methyl group can subtly tune the pore size and hydrophobicity of the resulting MOF.

Experimental Protocol: Synthesis of a Hypothetical Zn-based MOF

This protocol details the solvothermal synthesis of a hypothetical zinc-based MOF using this compound as the primary organic linker.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Schlenk line for solvent exchange (optional)

Procedure:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of this compound in 10 mL of DMF.

  • Solvothermal Reaction: Cap the vial tightly and place it in an oven preheated to 100 °C for 24 hours.

  • Isolation of Product: After cooling to room temperature, a crystalline precipitate should be observed. Decant the mother liquor and wash the solid product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL). After each wash, separate the solid by centrifugation.

  • Solvent Exchange and Activation: To remove residual solvent from the pores, immerse the product in chloroform for 3 days, replacing the chloroform daily.[10] Afterwards, decant the chloroform and dry the sample under vacuum at 120 °C for 12 hours to yield the activated MOF.

Self-Validating Characterization
Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A distinct diffraction pattern indicating a crystalline structure.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the incorporation of the linker into the framework.Presence of characteristic peaks for the sulfonic acid group (around 1030-1250 cm⁻¹) and the pyridine ring.[11]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A weight loss profile showing the removal of guest molecules and the decomposition temperature of the framework.[11]
Nitrogen Adsorption-Desorption (BET analysis) To determine the surface area and porosity of the activated MOF.An isotherm indicative of a porous material, from which the BET surface area can be calculated.[12][13]
Ammonia Temperature-Programmed Desorption (NH₃-TPD) To quantify the acidity of the material.A desorption profile that can be used to determine the number and strength of acid sites.

Workflow Diagram

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_activation Activation cluster_characterization Characterization A Reactant Dissolution (Zn(NO₃)₂ + Linker in DMF) B Solvothermal Reaction (100 °C, 24h) A->B C Centrifugation & Washing (DMF, Ethanol) B->C D Solvent Exchange (Chloroform) C->D E Vacuum Drying (120 °C, 12h) D->E F PXRD, FTIR, TGA, BET, NH₃-TPD E->F

Caption: Solvothermal synthesis workflow for a hypothetical Zn-based MOF.

Application II: A Functional Monomer for Sulfonated Aromatic Polymers

The dual functionality of this compound also makes it an excellent candidate as a monomer in polycondensation reactions. The sulfonic acid group can provide proton conductivity, while the pyridine ring becomes an integral part of the polymer backbone. The methyl group can enhance the polymer's solubility and processability.

Rationale for Polymer Synthesis

Polymers incorporating sulfonic acid groups are of great interest for applications in proton exchange membranes (PEMs) for fuel cells.[5][14] By polymerizing this compound with a suitable comonomer, a novel sulfonated aromatic polymer can be synthesized. The resulting material is expected to exhibit good thermal stability, mechanical properties, and proton conductivity. The pyridine units in the backbone may also offer unique properties compared to more common sulfonated poly(arylene ether sulfone)s.

Experimental Protocol: Synthesis of a Sulfonated Copolymer

This protocol describes the synthesis of a sulfonated copolymer via nucleophilic aromatic substitution, reacting this compound (acting as the sulfonated monomer) with a di-fluoro aromatic compound.

Materials:

  • This compound

  • 4,4'-Difluorodiphenyl sulfone

  • Potassium carbonate (K₂CO₃), dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Isopropanol

  • Deionized water

  • 1 M Sulfuric acid

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet

  • Heating mantle with temperature controller

  • Filtration apparatus

Procedure:

  • Setup: Assemble the reaction flask with the stirrer, Dean-Stark trap filled with toluene, and a nitrogen inlet.

  • Azeotropic Dehydration: Add this compound (10 mmol), 4,4'-difluorodiphenyl sulfone (10 mmol), and potassium carbonate (12 mmol) to the flask. Add 50 mL of NMP and 25 mL of toluene.

  • Polymerization: Heat the mixture to 140 °C for 4 hours to remove water azeotropically. Then, drain the toluene from the Dean-Stark trap and increase the temperature to 180 °C. Maintain the reaction for 20 hours under a nitrogen atmosphere.

  • Precipitation and Washing: Cool the viscous polymer solution to room temperature and pour it slowly into 500 mL of stirred isopropanol to precipitate the polymer. Filter the fibrous polymer and wash it thoroughly with deionized water to remove any salts.

  • Protonation: To ensure the sulfonic acid groups are in their protonated form, soak the polymer in 1 M sulfuric acid for 2 hours at 60 °C.[15]

  • Final Washing and Drying: Wash the polymer with deionized water until the washings are neutral. Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Self-Validating Characterization
Technique Purpose Expected Outcome
¹H NMR Spectroscopy To confirm the polymer structure and composition.Characteristic peaks corresponding to the protons on both monomer units.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.A chromatogram indicating the formation of a high molecular weight polymer.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg).A step transition in the heat flow curve indicating the Tg.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A degradation profile showing the onset of thermal decomposition.
Water Uptake and Ion Exchange Capacity (IEC) To assess the hydration level and the concentration of sulfonic acid groups.Quantitative values for water uptake and IEC, crucial for proton conductivity.
Proton Conductivity Measurement To determine the proton conductivity of a membrane cast from the polymer.A measure of the material's ability to transport protons, typically measured by electrochemical impedance spectroscopy.

Logical Relationship Diagram

Polymer_Property_Logic cluster_monomer Monomer Structure cluster_properties Resulting Polymer Properties Monomer This compound P1 Proton Conductivity Monomer->P1 Sulfonic Acid Group P2 Processability & Solubility Monomer->P2 Methyl Group P3 Thermal Stability Monomer->P3 Aromatic Pyridine Backbone

Caption: Influence of monomer structure on key polymer properties.

Conclusion

This compound stands out as a highly promising, yet underutilized, building block for the next generation of functional materials. Its inherent trifunctional nature provides a robust platform for creating materials with designed-in properties. The protocols and rationale presented in this guide offer a scientifically rigorous starting point for researchers to explore the potential of this versatile molecule in creating novel MOFs with catalytic activity and advanced sulfonated polymers for membrane applications. The self-validating nature of the outlined characterization steps ensures a systematic and verifiable approach to the synthesis and evaluation of these new materials.

References

The Versatility of a Privileged Scaffold: Applications of 5-Methylpyridine-3-Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone in medicinal and agricultural chemistry, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. When functionalized with a sulfonic acid or a derivative such as a sulfonamide or sulfonyl chloride, the 5-methylpyridine-3-sulfonic acid scaffold emerges as a highly versatile building block. This guide provides an in-depth exploration of the applications of these derivatives, offering detailed protocols and insights for researchers in drug discovery and agrochemical development.

Part 1: Pharmaceutical Applications

The unique electronic and structural features of this compound derivatives have positioned them as critical intermediates and active pharmacophores in several classes of therapeutic agents.

Potassium-Competitive Acid Blockers (P-CABs): The Vonoprazan Story

One of the most significant applications of this scaffold is in the synthesis of Vonoprazan, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1][2] The 5-methylpyridine-3-sulfonyl moiety is a key structural element of Vonoprazan, contributing to its mechanism of action.

Mechanism of Action: Vonoprazan inhibits the gastric H+/K+-ATPase (proton pump) by competing with potassium ions, leading to a rapid and sustained reduction in gastric acid secretion.[2]

This protocol outlines a key step in the synthesis of Vonoprazan, the coupling of the pyridine sulfonyl chloride with a pyrrole intermediate. This reaction is crucial for introducing the pharmacologically active pyridine-sulfonyl group.[3][4]

Materials:

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

  • Pyridine-3-sulfonyl chloride (or 5-methylpyridine-3-sulfonyl chloride for the specific derivative)

  • Sodium hydride (NaH)

  • Crown ether (e.g., 18-crown-6)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Add a catalytic amount of crown ether to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve pyridine-3-sulfonyl chloride in anhydrous THF.

  • Add the pyridine-3-sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.

  • Partition the mixture between DCM and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation:

IntermediateMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde330.3385-95>98%

Visualization of the Synthetic Pathway:

Vonoprazan_Synthesis Pyrrole 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde Product Vonoprazan Precursor Pyrrole->Product NaH, Crown Ether, THF SulfonylChloride 5-Methylpyridine-3-sulfonyl chloride SulfonylChloride->Product Vonoprazan Vonoprazan Product->Vonoprazan Reductive Amination

Caption: Key sulfonylation step in the synthesis of Vonoprazan.

Anticancer Agents: Targeting Key Cellular Pathways

Sulfonamide-containing compounds are a well-established class of anticancer agents.[5] Derivatives of this compound, specifically the sulfonamides, have shown promise as inhibitors of various cancer-related targets.

Mechanism of Action: Pyridine sulfonamides can exert their anticancer effects through various mechanisms, including inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to screen the cytotoxic potential of new compounds.[7][8][9]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 5-methylpyridine-3-sulfonamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-methylpyridine-3-sulfonamide derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualization of the MTT Assay Workflow:

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plate Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate cells with compounds for 48-72h Compound_Prep->Incubation MTT_Addition Add MTT solution and incubate for 4h Incubation->MTT_Addition Formazan_Solubilization Dissolve formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate % viability and IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for assessing anticancer activity using the MTT assay.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain cancers.[1] Pyridine sulfonamides are a well-known class of CA inhibitors.

Mechanism of Action: The sulfonamide moiety of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase, blocking its catalytic activity.

This protocol describes a colorimetric assay to determine the inhibitory activity of 5-methylpyridine-3-sulfonamide derivatives against carbonic anhydrase.[1] The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA, which produces the colored p-nitrophenolate ion.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) stock solution (in acetonitrile or DMSO)

  • 5-methylpyridine-3-sulfonamide derivatives (dissolved in DMSO)

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of hCA II in Tris-HCl buffer.

    • Prepare a working solution of p-NPA in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds and acetazolamide in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add the Tris-HCl buffer, the test compound solution (or DMSO for control), and the hCA II working solution.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA working solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes.

Data Analysis:

The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualization of the CA Inhibition Assay Principle:

CA_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition pNPA p-Nitrophenyl Acetate (colorless) pNP p-Nitrophenol (yellow) pNPA->pNP Hydrolysis hCAII hCA II hCAII->pNPA Inhibited_hCAII Inhibited hCA II Inhibitor 5-Methylpyridine-3-sulfonamide Inhibitor->hCAII Binds to active site

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

Part 2: Agrochemical Applications

The pyridine sulfonamide and related structures are also prevalent in the agrochemical industry, particularly in the development of herbicides.

Herbicidal Activity

Derivatives of pyridine sulfonic acid have been investigated for their herbicidal properties.[10][11] The mode of action often involves the inhibition of essential plant enzymes, such as acetolactate synthase (ALS).

This protocol provides a general method for evaluating the pre- and post-emergence herbicidal activity of this compound derivatives.[12]

Materials:

  • Seeds of various weed species (e.g., barnyard grass, pigweed) and crop species (e.g., corn, soybean)

  • Pots filled with a suitable soil mixture

  • This compound derivatives formulated as a sprayable solution (e.g., dissolved in acetone with a surfactant)

  • A known commercial herbicide as a positive control

  • Greenhouse facilities with controlled temperature, humidity, and light

Procedure:

  • Pre-emergence Application:

    • Sow the seeds of the test plant species in pots.

    • Apply the test compounds as a spray to the soil surface immediately after sowing.

    • Water the pots and place them in the greenhouse.

  • Post-emergence Application:

    • Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test compounds as a spray directly to the foliage of the plants.

    • Return the pots to the greenhouse.

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition.

    • Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).

Data Presentation:

CompoundApplication Rate (g/ha)Weed Species A (% Control)Weed Species B (% Control)Crop Species X (% Injury)
Derivative 1100908510
Derivative 210075705
Commercial Herbicide10095955

Part 3: Catalytic Applications

Sulfonic acids are known to be effective acid catalysts in various organic transformations. This compound, with its acidic sulfonic acid group and basic pyridine nitrogen, can potentially act as a bifunctional catalyst.

Acid Catalysis in Organic Synthesis

While specific detailed protocols for this compound as a catalyst are not extensively reported in the initial literature search, its structural features suggest potential applications in reactions such as esterification, condensation, and multicomponent reactions.[4] The general protocol below can be adapted to investigate its catalytic activity.

Materials:

  • A carboxylic acid

  • An alcohol

  • This compound (as catalyst)

  • A suitable solvent (e.g., toluene)

  • Dean-Stark apparatus (for water removal)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the carboxylic acid, the alcohol, the solvent, and a catalytic amount of this compound.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst and any remaining carboxylic acid.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography.

References

Application Notes and Protocols for the Safe Handling of 5-Methylpyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Stance on the Safe Utilization of 5-Methylpyridine-3-sulfonic Acid

This compound is a valuable building block in synthetic chemistry, particularly within drug discovery and development. Its unique bifunctional nature, incorporating both a pyridine ring and a sulfonic acid moiety, makes it a versatile reagent. However, this reactivity profile also necessitates a comprehensive and proactive approach to safety. This guide is designed to provide researchers, scientists, and drug development professionals with the technical knowledge and practical protocols to handle this compound responsibly. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the inherent hazards and the rationale behind each safety measure. By fostering a culture of safety, we can mitigate risks and ensure the well-being of laboratory personnel while advancing scientific discovery.

Hazard Identification and Risk Assessment: Understanding the Chemical Personality of this compound

A thorough understanding of the chemical's properties is the cornerstone of safe handling. This compound, while not as extensively characterized as more common reagents, presents hazards characteristic of both sulfonic acids and pyridine derivatives.

Primary Hazards:

  • Corrosivity: Like other sulfonic acids, this compound is expected to be corrosive. Direct contact can cause severe skin burns and eye damage.[1][2][3] The sulfonic acid group is a strong acid, and its corrosive effects can lead to permanent tissue damage.[1]

  • Irritation: The compound is a known irritant.[4][5] Inhalation of dust or aerosols may cause respiratory irritation.[5] Skin and eye contact, even at lower concentrations or with brief exposure, can lead to significant irritation, characterized by redness, itching, and inflammation.[5][6]

  • Harmful if Swallowed: Ingestion of this compound can be harmful.[2][4]

Chemical Reactivity:

While specific reactivity data for this compound is limited, its structure suggests potential incompatibilities:

  • Strong Oxidizing Agents: As with many organic compounds, it may react exothermically with strong oxidizing agents.[7]

  • Bases: Being an acid, it will react, likely exothermically, with bases.

  • Metals: Some sulfonic acids can be corrosive to metals.[8]

The following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[4][5] H314: Causes severe skin burns and eye damage.[2]
Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation.[4][5]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[4][5]
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed.[2][4]

Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

To ensure personnel safety, a multi-layered approach to hazard control is essential. The hierarchy of controls prioritizes the most effective measures to reduce or eliminate risks associated with handling this compound.

HierarchyOfControls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for handling hazardous chemicals.

  • Elimination and Substitution: In a research and development context, eliminating a key reagent is often not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.

  • Engineering Controls: This is the primary line of defense. Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] Ensure adequate ventilation in storage areas.[2][9]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this compound.[2] All personnel must receive documented training on the specific hazards and handling procedures for this compound before commencing any work.

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and should never be used as a substitute for robust engineering and administrative controls.

Personal Protective Equipment (PPE): The Last Line of Defense

The appropriate selection and use of PPE are critical to prevent direct contact with this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[1][3] A face shield should be worn in situations with a higher risk of splashing, such as when handling larger quantities or during transfers.[1][8][10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact. For prolonged handling or in situations with a high risk of exposure, consult glove manufacturer data for materials with high resistance to sulfonic acids. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

    • Protective Clothing: A flame-retardant lab coat is essential. For larger scale operations, chemical-resistant aprons or suits may be necessary.[1][10]

  • Respiratory Protection: In most laboratory settings, handling this compound in a properly functioning chemical fume hood will provide adequate respiratory protection. If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with acid gas cartridges is required.[1]

Detailed Protocols for Safe Handling and Storage

4.1. General Handling Protocol

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1] Designate a specific area within a chemical fume hood for the procedure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 3.

  • Weighing and Transfer: As this compound is a solid, care should be taken to avoid generating dust.[2] Weigh the required amount in a tared, sealed container within the fume hood. Use tools that minimize dust creation, such as a spatula.

  • Dissolution: When dissolving, slowly add the this compound to the solvent. Be aware of potential exothermic reactions, especially with protic solvents.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1][2][9]

4.2. Storage Protocol

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][7][9]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][7] Some sources recommend refrigeration for storage.[4]

  • Segregation: Store separately from incompatible materials.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Start Emergency Assess Assess the Situation Is it safe to intervene? Start->Assess Evacuate Evacuate the Area Assess->Evacuate Unsafe Spill_Small Small Spill: Absorb with inert material (e.g., vermiculite, sand) Assess->Spill_Small Safe & Small Spill Spill_Large Large Spill: Dike and contain Assess->Spill_Large Safe & Large Spill Skin Skin Contact: Immediately flush with water for 15 mins Assess->Skin Skin Contact Eyes Eye Contact: Immediately flush with water for 15 mins Assess->Eyes Eye Contact Inhalation Inhalation: Move to fresh air Assess->Inhalation Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Assess->Ingestion Ingestion Alert Alert Supervisor & Emergency Services Evacuate->Alert Spill_Cleanup Collect and place in a labeled container for disposal Spill_Small->Spill_Cleanup Spill_Large->Spill_Cleanup Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency response workflow for this compound incidents.

5.1. Spills

  • Small Spills: For small spills, contain and absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Place the absorbed material into a suitable, labeled container for disposal.[1][2]

  • Large Spills: For large spills, evacuate the area immediately.[1] If it is safe to do so, stop or reduce the leak. Dike the spilled material to prevent runoff.[1] Contact your institution's emergency response team.

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][5][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting.[1][2][7] Rinse the mouth with water.[1] Seek immediate medical attention.[1][7]

5.3. Fire

In case of a fire involving this compound, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam as extinguishing media.[1][7] Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[3] Dispose of the waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[3][9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methylpyridine-3-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can adapt and refine these protocols for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound:

  • Direct Electrophilic Aromatic Sulfonation: This is the chemically most direct route, involving the sulfonation of 3-methylpyridine (also known as 3-picoline) using a strong sulfonating agent like fuming sulfuric acid (oleum). However, this method is often hampered by the need for extremely harsh reaction conditions and can suffer from regioselectivity issues.[1]

  • Multi-Step Synthesis via an N-Oxide Intermediate: This more contemporary approach offers higher yields and milder conditions by first activating the pyridine ring. A common pathway involves the oxidation of a precursor like 3-chloropyridine to 3-chloropyridine-N-oxide, followed by nucleophilic substitution with a sulfite, and finally, catalytic reduction to the target molecule.[2][3] This route avoids the use of heavy metal catalysts and generally provides a purer product.[2][3]

Q2: Why are such harsh conditions required for the direct sulfonation of 3-methylpyridine?

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS), the mechanism by which sulfonation occurs.[1] Under the strongly acidic conditions required for sulfonation (e.g., fuming H₂SO₄), the pyridine nitrogen is protonated. This creates a pyridinium cation, which further deactivates the ring, making the reaction exceptionally challenging and requiring high temperatures (often exceeding 250-320°C) to proceed at a reasonable rate.[1]

Q3: How does the N-oxide intermediate facilitate the synthesis under milder conditions?

The formation of a pyridine N-oxide intermediate is a key strategy to overcome the inherent low reactivity of the pyridine ring. The N-oxide group is strongly electron-donating through resonance, which significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Furthermore, in the multi-step synthesis starting from 3-chloropyridine-N-oxide, the reaction proceeds via a nucleophilic aromatic substitution, which is a different and more facile mechanism than EAS for this substrate. This allows the sulfonation step to be carried out under much milder conditions (e.g., 145°C with sodium sulfite) compared to direct sulfonation.[3][4]

Q4: What analytical methods are recommended for characterizing the final product and monitoring reaction progress?

A combination of spectroscopic and chromatographic techniques is essential for proper characterization and quality control.

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are standard methods to confirm the molecular structure of this compound.[1]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC), often with UV detection, is commonly used to assess purity. However, due to the potential for related impurities at low levels, more sensitive methods like LC-MS may be required.[5] Ion chromatography is a specialized and highly effective technique for the analysis of sulfonic acids and their salts.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the higher-yielding N-oxide route.

Problem 1: Low or No Yield in the Final Reduction Step

You have successfully synthesized the pyridine-3-sulfonic acid-N-oxide intermediate, but the final reduction to this compound is failing or giving poor yields.

  • Possible Cause A: Catalyst Inactivity or Poisoning. The most common catalyst for this reduction is Raney nickel. Its activity can be compromised by impurities carried over from the preceding sulfonation step.[2] Sulfite ions or other byproducts can act as catalyst poisons.

    • Solution:

      • Increase Catalyst Loading: As a first step, consider increasing the concentration of Raney nickel. Some protocols suggest using 8 to 15 g of Raney nickel per 100 g of the N-oxide intermediate to shorten the reaction time and overcome minor poisoning.[3]

      • Purify the Intermediate: While one advantage of this process is the ability to use the crude N-oxide, significant issues may necessitate purification. Consider an intermediate workup to remove residual sulfites by acidifying the solution (e.g., with HCl) to drive off SO₂ gas, followed by filtration of precipitated salts before proceeding to the reduction.[3]

  • Possible Cause B: Insufficient Hydrogenation Time or Pressure. The reduction of the N-oxide is not instantaneous and requires sustained hydrogenation to go to completion.

    • Solution:

      • Monitor Hydrogen Uptake: The reaction should be monitored in an autoclave or a similar pressure vessel. The reaction is complete when hydrogen uptake ceases. This can take anywhere from 3 to 20 hours.[2][3]

      • Optimize Conditions: Ensure the reaction is conducted within the recommended temperature (80-120°C) and pressure (5-7 bar) ranges.[2][3]

Troubleshooting Workflow: Low Reduction Yield

G start Low Yield in Reduction Step check_catalyst Check Raney Nickel Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions increase_catalyst Increase Catalyst Loading (e.g., 8-15g / 100g substrate) check_catalyst->increase_catalyst Catalyst poisoning suspected monitor_h2 Monitor H2 Uptake Until Cessation check_conditions->monitor_h2 purify_intermediate Purify N-Oxide Intermediate (Acidify to remove SO2) increase_catalyst->purify_intermediate Still low yield success Yield Improved purify_intermediate->success optimize_pt Adjust Temp (80-120°C) & Pressure (5-7 bar) monitor_h2->optimize_pt No H2 uptake optimize_pt->success

Caption: Decision workflow for troubleshooting low yield in the N-oxide reduction step.

Problem 2: Product is Highly Colored or Difficult to Purify

The isolated solid product is off-color (e.g., yellow or brown), and standard purification methods are ineffective.

  • Possible Cause: Formation of Colored Byproducts. Side reactions, particularly during the sulfonation or reduction steps, can generate polymeric or other chromophoric impurities.

    • Solution 1: Activated Carbon Treatment. This is a highly effective method for removing colored impurities.

      • Dissolve the crude product in hot water.

      • Add a small amount of activated carbon (e.g., 5 g per ~150 g of product).

      • Stir the mixture at an elevated temperature (e.g., 80°C) for 30 minutes.[2]

      • Filter the hot solution through a pad of celite to remove the carbon. The filtrate should be significantly less colored.

    • Solution 2: Optimized Recrystallization. this compound has good solubility in hot water and poor solubility in alcohols like ethanol and isopropanol. This differential solubility is key to effective purification.

      • Dissolve the crude product in a minimum amount of hot water.

      • After decolorizing with carbon (if necessary), cool the solution to around 70°C.

      • Slowly add a non-solvent like ethanol or isopropanol to induce crystallization.[2][3]

      • Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to maximize precipitation.

      • Filter the purified crystals and wash with a cold solvent (e.g., methanol).[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the multi-step N-oxide synthesis route, compiled from patent literature.

StepKey ReagentsTemperaturePressureDurationTypical YieldReference
Oxidation 3-Chloropyridine, H₂O₂ in Acetic Acid~80°CAtmospheric5-8 hoursHigh[3]
Sulfonation 3-Chloropyridine-N-oxide, Na₂SO₃~145°C4-5 bar~17 hours76-83%[3][4]
Reduction Pyridine-3-sulfonic acid-N-oxide, Raney Ni80-120°C5-7 bar3-20 hours>95% (step)[2][3]
Overall ----77-80% [2]

Detailed Experimental Protocol

Protocol: Synthesis via 3-Chloropyridine-N-Oxide Intermediate

This protocol is a synthesized example based on procedures described in the patent literature[2][3][4] and represents a reliable method for achieving high yields and purity.

Step 1: Oxidation of 3-Chloropyridine

  • In a suitable reaction vessel, dissolve 3-chloropyridine in glacial acetic acid.

  • Heat the solution to approximately 80°C.

  • Carefully add 70% hydrogen peroxide dropwise over a period of 3 hours, maintaining the temperature at 80°C.

  • After the addition is complete, continue stirring at 80°C for an additional 5 hours.

  • Cool the reaction mixture and neutralize the excess oxidizing agent by adding a sodium sulfite solution.

  • The crude 3-chloropyridine-N-oxide can be isolated by distillation or extraction, or used directly in the next step.

Step 2: Sulfonation of 3-Chloropyridine-N-Oxide

  • In a pressure vessel (autoclave), dissolve sodium sulfite (e.g., 252 g) in water (e.g., 700 mL).

  • Add the crude 3-chloropyridine-N-oxide (e.g., 129.6 g) to this solution.

  • Seal the vessel, flush with nitrogen, and heat to 145°C. The pressure will rise to approximately 4-5 bar.

  • Maintain stirring at this temperature for 17 hours.

  • After the reaction is complete, cool the mixture to approximately 60°C before proceeding.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

  • To the cooled reaction mixture from Step 2, add ethanol (e.g., 35 mL) and 50% sodium hydroxide solution to make the solution alkaline.

  • Under a nitrogen atmosphere, carefully add moist Raney nickel (e.g., 14 g).

  • Re-seal the autoclave, heat to 100-110°C, and pressurize with hydrogen to 7 bar.

  • Maintain hydrogenation with vigorous stirring until hydrogen uptake ceases (typically 6-16 hours).

  • Cool the vessel to 50-70°C, vent the hydrogen, and filter the hot solution through a pressure filter to remove the Raney nickel catalyst.

Synthesis Pathway Overview

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Reduction A 3-Chloropyridine B 3-Chloropyridine-N-Oxide A->B H2O2, AcOH 80°C C Pyridine-3-sulfonic acid-N-oxide B->C Na2SO3, H2O 145°C, 17h D 5-Methylpyridine-3- sulfonic acid C->D H2, Raney Ni 100°C, 7 bar

Caption: High-yield synthesis route via the N-oxide intermediate.

References

Technical Support Center: Purification of 5-Methylpyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methylpyridine-3-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As a zwitterionic aromatic sulfonic acid, this compound presents unique purification challenges that require careful consideration of its physicochemical properties.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a polar, zwitterionic molecule. Its purification is influenced by the presence of both a basic pyridine ring and an acidic sulfonic acid group. This dual functionality dictates its solubility and behavior in different purification systems.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₆H₇NO₃SProvides the elemental composition.
Molecular Weight 173.19 g/mol Useful for mass spectrometry and molar concentration calculations.
Physical Form White to yellow powder or crystals.[1]The physical state can give a preliminary indication of purity.
Polarity HighDictates the choice of chromatographic techniques; highly polar compounds are often challenging to retain on traditional reversed-phase columns.[2][3][4][5]
Zwitterionic Nature Contains both acidic (sulfonic acid) and basic (pyridine) functional groups.This results in high polarity and strong interactions with polar stationary phases. Purification strategies must account for its amphoteric character.[2][6][7]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My yield is very low after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery during recrystallization is a frequent issue, often stemming from several factors:

  • Inappropriate Solvent Choice: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[8] For a zwitterionic and polar compound like this compound, highly polar solvents like water or short-chain alcohols are a good starting point.

  • Using an Excessive Amount of Solvent: Using more solvent than necessary to dissolve the compound at high temperature will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

  • Incomplete Precipitation: The cooling process may not be sufficient to precipitate the majority of the product.

Troubleshooting Workflow for Low Recrystallization Yield

start Low Recrystallization Yield check_solubility Re-evaluate Solvent System (Is solubility significantly different between hot and cold?) start->check_solubility Problem Identification optimize_volume Optimize Solvent Volume (Use minimum hot solvent to dissolve) check_solubility->optimize_volume If solvent is appropriate prevent_premature Prevent Premature Crystallization (Pre-heat filtration apparatus) optimize_volume->prevent_premature enhance_precipitation Enhance Precipitation (Cool slowly, then ice bath; consider anti-solvent addition) prevent_premature->enhance_precipitation end Improved Yield enhance_precipitation->end Solution

Caption: Decision workflow for troubleshooting low recrystallization yield.

Step-by-Step Protocol for Improved Recrystallization:

  • Solvent Screening: On a small scale, test the solubility of your crude this compound in various polar solvents (e.g., water, ethanol, methanol, isopropanol) and solvent mixtures (e.g., ethanol/water, methanol/water).[9][10][11][12]

  • Minimum Solvent: In a larger scale recrystallization, add the chosen hot solvent portion-wise to your crude material until it just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to prevent premature crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Then, place it in an ice bath to maximize precipitation.

  • Consider an Anti-Solvent: If the compound is still quite soluble in the cold solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution to induce further precipitation.[10]

Q2: My recrystallized product is still impure. How can I improve the purity?

A2: Persistent impurities after recrystallization usually indicate that the impurities have similar solubility properties to your product in the chosen solvent system.

  • Co-crystallization: The impurity may be co-crystallizing with your product.

  • Inadequate Removal of Mother Liquor: Residual mother liquor, which is rich in impurities, may be trapped within the crystals.

Strategies for Enhancing Purity:

  • Multiple Recrystallizations: A second recrystallization can often significantly improve purity, although it will lead to a lower overall yield.

  • Change the Solvent System: Try a different solvent or a mixed solvent system. The relative solubilities of your product and the impurities may be different in another solvent, allowing for better separation.

  • Charcoal Treatment: If the impurities are colored, adding activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb your product.

  • Thorough Washing: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

Chromatography Troubleshooting

Q3: I'm trying to purify this compound using reversed-phase HPLC, but it elutes in the void volume. What should I do?

A3: This is a common problem for highly polar and zwitterionic compounds on traditional C18 columns.[3] The nonpolar stationary phase has very little interaction with your polar analyte.

Solutions for Poor Retention in Reversed-Phase HPLC:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds.[2][3][4][5][6] It utilizes a polar stationary phase (e.g., silica, or phases with bonded polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile. Water is used as the strong eluting solvent.

  • Ion-Pair Chromatography: You can add an ion-pairing reagent to the mobile phase.[1][13][14][15][16] For an anionic sulfonic acid, a cationic ion-pairing reagent (e.g., tetrabutylammonium) can be used to form a more hydrophobic ion pair that will have better retention on a C18 column.

Workflow for Selecting the Right Chromatographic Method

start Purification of This compound rp_hplc Reversed-Phase HPLC (C18 column) start->rp_hplc no_retention Poor or No Retention rp_hplc->no_retention hilic HILIC (Polar stationary phase) no_retention->hilic Option 1 ion_pair Ion-Pair Chromatography (Add ion-pairing reagent to mobile phase) no_retention->ion_pair Option 2 ion_exchange Ion-Exchange Chromatography (Anion or Cation Exchange) no_retention->ion_exchange Option 3 success Successful Purification hilic->success ion_pair->success ion_exchange->success

Caption: Decision tree for selecting a suitable chromatographic purification method.

Q4: I'm observing peak tailing during the chromatographic purification. What could be the cause?

A4: Peak tailing can be caused by several factors, especially when dealing with a zwitterionic compound:

  • Secondary Interactions: Your analyte may be having secondary interactions with the stationary phase, such as interactions with residual silanol groups on a silica-based column.

  • Ionic Interactions: The zwitterionic nature of the molecule can lead to complex ionic interactions with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

How to Address Peak Tailing:

  • Mobile Phase Modification:

    • Adjust pH: Modifying the pH of the mobile phase can suppress the ionization of either the sulfonic acid or the pyridine group, which can reduce ionic interactions and improve peak shape.

    • Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol groups and minimize secondary interactions.

  • Change Stationary Phase: Consider a different stationary phase. For HILIC, a zwitterionic stationary phase can sometimes provide better peak shape for zwitterionic analytes.[2][4][5][6]

  • Reduce Sample Load: Try injecting a smaller amount of your sample to see if the peak shape improves.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. A common route for the synthesis of pyridine sulfonic acids involves the sulfonation of the corresponding pyridine derivative.[17][18] Potential impurities could include:

  • Starting Materials: Unreacted 3-methylpyridine (β-picoline).

  • Isomeric Byproducts: Other isomers of methylpyridine sulfonic acid may be formed during the sulfonation reaction.

  • Inorganic Salts: If the reaction is quenched or neutralized with a base, inorganic salts (e.g., sodium sulfate) will be present.[19][20][21]

  • Diaryl Sulfones: A common byproduct in sulfonation reactions, especially at higher temperatures.[22]

Q2: How can I remove inorganic salts from my product?

A2: Removing inorganic salts from a highly water-soluble organic compound can be challenging.

  • Recrystallization from a Mixed Solvent System: Dissolve the crude product in a minimum amount of a polar solvent like water or methanol in which the organic compound is soluble, and then add a less polar solvent in which the inorganic salts are insoluble (e.g., ethanol, isopropanol, or acetone) to precipitate your product while leaving the salts in solution.[10][20]

  • Ion-Exchange Chromatography: You can use a cation exchange resin to remove metal cations and an anion exchange resin to remove sulfate or other anions.[23]

  • Dialysis or Ultrafiltration: For larger scale purifications, these techniques can be used to separate small inorganic salt molecules from your larger organic molecule.[11]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An optimized HPLC method (likely HILIC or ion-pair) with a UV detector can be used to quantify the purity and detect any organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual solvents or organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • Elemental Analysis: To confirm the elemental composition of your purified compound.

IV. References

  • Jonsson, T., & Appelblad, P. (n.d.). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Merck Millipore.

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. (n.d.). LCGC International.

  • D'Orazio, G., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013, June 6).

  • Hemstrom, P., et al. (n.d.). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Nest Group.

  • Reddit discussion on purification of zwitterionic compounds. (2022, May 11). r/Chempros.

  • U.S. Patent 4,042,327. (n.d.). Ion-pairing chromatography.

  • Dolan, J. (n.d.). Ion Pairing - Blessing or Curse? LCGC International.

  • Haseeb, A. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. DiVA portal.

  • Reddit discussion on purifying aryl Sulfonic acids. (2024, December 21). r/Chempros.

  • ResearchGate. (2025, August 7). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.

  • Ion pair chromatography reagents. (n.d.).

  • Reddit discussion on removing NaCl from sulfonate salt. (2025, January 14). r/Chempros.

  • U.S. Patent Application US20020022743A1. (n.d.). Method for the purification of aryl sulfonic acids and salts.

  • Troubleshooting common issues in the synthesis of aryl sulfonic acids. (n.d.). Benchchem.

  • U.S. Patent 3,496,224. (n.d.). Purification of sulfonic acids.

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs.

  • German Patent DE4204700A1. (n.d.). METHOD FOR SEPARATING INORGANIC SALTS.

  • Mixed Solvent Recrystallization. (n.d.). Chemistry LibreTexts.

  • U.S. Patent 5,484,531. (n.d.). Process for the removal of inorganic salts.

  • This compound. (n.d.). ChemScene.

  • This compound. (n.d.). ChemicalBook.

  • Synthesis of pyridine-3-sulfonic acid. (n.d.). PrepChem.com.

  • recrystallization.pdf. (n.d.).

  • Chadha, R., & Sancasper, F. (2010). Cocrystal Formation from Solvent Mixtures. Crystal Growth & Design.

  • U.S. Patent 2,693,488. (n.d.). Purification of amino alkane sulfonic acids by ion exchange.

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry.

  • A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid. (n.d.). Benchchem.

  • U.S. Patent 5,118,815. (n.d.). Method for crystallization of amino acids.

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). Radboud Repository.

  • Amino Acid Crystallization Resolution Service. (n.d.). BOC Sciences.

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. (2025, August 7). ResearchGate.

  • U.S. Patent 5,082,944. (n.d.). Production of pyridine-3-sulfonic acid.

  • Methylpyridine: Isomers, synthesis, applications, side effects and storage. (n.d.). Chempanda.

  • Synthesis of pyridine-3-sulfonic acid. (n.d.). PrepChem.com.

  • Kosutić Hulita, N., et al. (2005). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Acta Crystallographica Section C.

  • European Patent EP 3763700 A1. (n.d.). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS.

References

Technical Support Center: 5-Methylpyridine-3-sulfonic Acid - Solution Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 5-methylpyridine-3-sulfonic acid. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to the stability and degradation of this compound in solution. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

I. General Stability Profile of this compound

This compound is a robust organic compound, but its stability in solution is not absolute and is highly dependent on the experimental conditions. As an aromatic sulfonic acid, it shares stability characteristics with this class of molecules, including good thermal stability in its solid form.[1][2] However, when in solution, factors such as pH, temperature, light exposure, and the presence of other chemical agents can lead to its degradation. The primary points of lability are the sulfonic acid group and the pyridine ring itself.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

For optimal stability, stock solutions should be stored at low temperatures (2-8°C) and protected from light.[3] The choice of solvent is also critical; for aqueous solutions, using a buffered system at a slightly acidic to neutral pH (e.g., pH 4-7) is advisable to minimize base- and acid-catalyzed degradation. Aliquoting stock solutions to avoid repeated freeze-thaw cycles is also a best practice.

Q2: What is the primary degradation pathway for this compound in acidic solutions?

In the presence of dilute hot aqueous acid, the most probable degradation pathway is hydrolytic desulfonation.[1] This reaction involves the cleavage of the carbon-sulfur bond, leading to the formation of 5-methylpyridine and sulfuric acid. The reaction is reversible, but under typical experimental conditions, the loss of the sulfonic acid group is the primary concern.

Q3: Is this compound susceptible to photodegradation?

Yes, compounds containing a pyridine ring can be sensitive to light.[3] For structurally related compounds, direct photolysis has been shown to be a significant degradation pathway, which can lead to desulfonation and cleavage of the aromatic ring.[4] Therefore, it is crucial to protect solutions containing this compound from direct light exposure, especially during long-term experiments or when working with photochemically active systems.

Q4: Can metal ions affect the stability of this compound in my experiments?

The pyridine nitrogen in this compound can act as a ligand and form complexes with various metal ions.[5][6][7] The formation of these complexes can potentially alter the electronic properties of the pyridine ring and influence its stability. For instance, certain metal ions can catalyze oxidation reactions.[8] If your experimental system contains metal ions, it is important to consider their potential impact on the stability of the compound.

III. Troubleshooting Guides

Issue 1: Unexpected Loss of Potency or Concentration of this compound in Solution

Potential Causes:

  • Hydrolytic Degradation: The solution may be too acidic or basic, especially at elevated temperatures, leading to desulfonation.[1]

  • Photodegradation: The solution may have been exposed to light for extended periods.[3][4]

  • Oxidative Degradation: The presence of oxidizing agents or certain metal ions in the medium could be causing degradation of the pyridine ring or the methyl group.

Troubleshooting Workflow:

A Unexpected loss of compound B Review solution preparation and storage conditions A->B C Is the pH outside the 4-7 range? B->C D Was the solution exposed to light? B->D E Are oxidizing agents or metal ions present? B->E F Buffer solution to pH 4-7 C->F Yes I Monitor stability over time using HPLC C->I No G Protect solution from light (e.g., amber vials) D->G Yes D->I No H Consider using a chelating agent (e.g., EDTA) or deoxygenating the solvent E->H Yes E->I No F->I G->I H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for loss of this compound.

Experimental Protocol: Stability Assessment by HPLC

  • Prepare Solutions: Prepare solutions of this compound in your experimental buffer or solvent. Also, prepare control solutions in buffered water at pH 4, 7, and 9.

  • Initial Analysis: Immediately after preparation, analyze a sample from each solution by reverse-phase HPLC with UV detection to determine the initial peak area of the compound. A C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a good starting point.

  • Incubation: Store aliquots of each solution under different conditions:

    • Protected from light at 2-8°C.

    • Exposed to ambient light at room temperature.

    • At an elevated temperature (e.g., 40°C) in the dark.

  • Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC and compare the peak area of this compound to the initial time point.

  • Data Analysis: A significant decrease in the peak area over time indicates instability under those specific conditions. The appearance of new peaks suggests the formation of degradation products.

Issue 2: Appearance of Unidentified Peaks in Chromatograms

Potential Causes:

  • Formation of Degradation Products: The experimental conditions may be causing the breakdown of this compound.

  • Contamination: The solvent or other reagents may be contaminated.

Troubleshooting Workflow:

A Unidentified peaks in chromatogram B Analyze a blank (solvent only) A->B C Are the peaks present in the blank? B->C D Source of contamination identified C->D Yes E Peaks are likely degradation products C->E No F Perform forced degradation studies E->F G Characterize degradation products (e.g., LC-MS) F->G H Optimize experimental conditions to minimize degradation G->H

Caption: Troubleshooting workflow for unidentified chromatographic peaks.

Experimental Protocol: Forced Degradation Study

To identify potential degradation products, you can perform forced degradation studies under accelerated conditions.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose to direct sunlight or a photostability chamber for 24 hours.

    • Thermal: Heat at 80°C for 24 hours (in solution).

  • Analysis: Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products. The mass-to-charge ratio (m/z) from the mass spectrometer can help in elucidating the structures of the degradation products.

Table 1: Predicted Degradation Products of this compound

Degradation PathwayPredicted ProductChemical Structure
Hydrolytic Desulfonation5-MethylpyridineC₆H₇N
Oxidation of Methyl Group5-Carboxypyridine-3-sulfonic acidC₆H₅NO₅S
Ring Oxidation/CleavageVarious smaller, aliphatic compoundsN/A

IV. Summary of Stability and Degradation

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. The main degradation pathways to be aware of are hydrolytic desulfonation under acidic or basic conditions (especially at elevated temperatures), photodegradation, and oxidation. By implementing proper storage procedures, controlling the pH of solutions, protecting them from light, and being mindful of potentially reactive species, the stability of this compound can be maintained. The troubleshooting guides and experimental protocols provided here offer a framework for investigating and mitigating stability issues in your specific applications.

V. References

  • BenchChem Technical Support. (n.d.). Stability issues of 3-Pyridinesulfonate under acidic/basic conditions.

  • University of Hertfordshire. (2021). Pyridine sulfonic acid. AERU.

  • Norkus, E., et al. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry, 16(4), 285-291.

  • ChemicalBook. (2023). This compound.

  • Norkus, E., et al. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. ResearchGate.

  • MDPI. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers.

  • Sigel, H., et al. (1997). Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity. Journal of the Chemical Society, Dalton Transactions, (16), 3137-3146.

  • U.S. Patent No. US5082944A. (1992). Production of pyridine-3-sulfonic acid.

  • Mallak Specialties Pvt Ltd. (n.d.). 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S.

  • Novasyn Organics. (n.d.). CAS 4808-70-2 | this compound.

  • PubChem. (n.d.). 3-Pyridinesulfonic acid.

  • ChemScene. (n.d.). 4808-70-2 | this compound.

  • BLD Pharm. (n.d.). 4808-70-2|this compound.

  • ChemUniverse. (n.d.). This compound [P95086].

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.

  • Semantic Scholar. (n.d.). Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods.

  • Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research, 47(15), 5653-5662.

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21.

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10(8), 1-15.

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical and Pharmaceutical Research, 3(3), 18-21.

  • E-Thesis. (n.d.). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines.

  • Jin, Y., et al. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3123.

  • RSC Publishing. (2014). Photodegradation of sulfadiazine catalyzed by p-benzoquinones and picric acid: application to charge transfer complexes.

  • Singare, P. U., et al. (2011). Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins. American Journal of Analytical Chemistry, 2(8), 929-936.

  • ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion.

  • MDPI. (2015). Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation.

  • Der Pharma Chemica. (2012). Thermal degradation studies of high performance copolymer resin derived from 8-hydroxyquinoline 5-sulphonic acid, semicarbazide and formaldehyde.

  • MDPI. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study.

References

Technical Support Center: Synthesis of 5-Methylpyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methylpyridine-3-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to the formation of various impurities that can complicate downstream applications and require careful control of reaction conditions and effective purification strategies. This guide provides in-depth insights into the common impurities encountered, their origins, and practical methods for their identification and removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis-Related Issues

Q1: I performed a direct sulfonation of 3-methylpyridine (3-picoline) and my final product shows the presence of an isomeric impurity. What is this impurity and how can I minimize it?

A1: In the direct sulfonation of 3-methylpyridine using fuming sulfuric acid (oleum) at high temperatures, the primary impurity is typically an isomer of the desired product. The directing effects of the pyridine nitrogen and the methyl group influence the position of the incoming sulfonic acid group.

  • Most Likely Impurity: The major byproduct is often 5-methylpyridine-2-sulfonic acid or 3-methylpyridine-4-sulfonic acid . The harsh conditions required for the sulfonation of the deactivated pyridine ring can lead to a mixture of isomers.

  • Causality: The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, making harsh conditions necessary. While the 3-position is electronically favored for sulfonation in pyridine itself, the presence of the methyl group at the 3-position in your starting material will influence the regioselectivity, leading to substitution at other positions.

  • Minimization Strategies:

    • Temperature Control: Carefully controlling the reaction temperature is crucial. Deviations from the optimal temperature can alter the isomer ratio.

    • Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to isomer migration or degradation.

    • Alternative Synthesis Route: Consider the oxidation-sulfonation-reduction route described in Q3 to achieve higher regioselectivity.

Q2: My reaction seems to have stalled, or the yield of this compound is very low. What could be the issue?

A2: Low yields in the direct sulfonation of 3-methylpyridine are a common issue.

  • Incomplete Reaction: The sulfonation of pyridine derivatives is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring to electrophilic attack.[1] Extremely high temperatures (often above 250°C) and potent sulfonating agents like oleum are typically required to drive the reaction.

  • Starting Material Quality: The purity of your 3-methylpyridine starting material is important. Impurities present in the starting material can interfere with the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Strength: Ensure the concentration of your fuming sulfuric acid (oleum) is as specified.

    • Increase Temperature/Time: If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time might be necessary. However, be mindful that this can also increase the formation of isomeric byproducts.

    • Catalyst: Some literature on pyridine sulfonation suggests the use of a mercury catalyst to improve yields and lower the required reaction temperature, though this introduces toxicity and disposal concerns.[2]

Q3: I am using the oxidation-sulfonation-reduction route to synthesize this compound. What are the key impurities I should be aware of from this method?

A3: This multi-step synthesis, while often providing better regioselectivity, has its own set of potential impurities. This route typically involves the oxidation of a starting material like 3-chloro-5-methylpyridine to its N-oxide, followed by sulfonation and finally, reduction of the N-oxide.

  • Key Potential Impurities:

    • Unreacted Starting Material: Incomplete initial oxidation can lead to residual 3-chloro-5-methylpyridine in your intermediate steps.

    • Intermediate N-Oxide: The This compound N-oxide is a key intermediate. If the final reduction step is incomplete, this compound will be a significant impurity in your final product.

    • Byproducts from Reduction: The choice of reducing agent can introduce specific byproducts. For instance, when using Raney Nickel for the hydrogenation of the N-oxide, side reactions can occur. While effective, Raney Nickel can sometimes catalyze desulfonation under harsh alkaline conditions.[3]

    • Chlorinated Impurities: If starting from a chlorinated precursor, incomplete substitution during the sulfonation step can result in chlorinated pyridine sulfonic acid impurities.

Below is a diagram illustrating this synthesis pathway and the points where impurities can be introduced.

G cluster_oxidation Oxidation cluster_sulfonation Sulfonation cluster_reduction Reduction start 3-Chloro-5-methylpyridine n_oxide 3-Chloro-5-methylpyridine-N-oxide start->n_oxide Oxidizing Agent imp1 Unreacted Starting Material start->imp1 sulf_n_oxide This compound-N-oxide n_oxide->sulf_n_oxide Sulfonating Agent imp2 Chlorinated Impurities n_oxide->imp2 final_product This compound sulf_n_oxide->final_product Reducing Agent (e.g., Raney Ni) imp3 Unreacted N-Oxide Intermediate sulf_n_oxide->imp3 imp4 Reduction Byproducts final_product->imp4

Caption: Oxidation-sulfonation-reduction synthesis workflow and potential impurity entry points.

Purification and Analysis

Q4: How can I effectively purify my crude this compound?

A4: Purification of sulfonic acids often relies on their high polarity and crystallinity.

  • Recrystallization: This is the most common and effective method.

    • Solvent System: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often effective. The crude product is dissolved in a minimum amount of hot water, and the organic solvent is added to induce precipitation upon cooling.

    • Protocol:

      • Dissolve the crude product in a minimal amount of boiling deionized water.

      • If the solution is colored, you can treat it with activated charcoal and filter it hot through celite.

      • Slowly add ethanol or isopropanol to the hot solution until it becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Solvent Washes: Washing the crude solid with a less polar organic solvent can remove non-polar impurities.

Q5: What analytical techniques are best for identifying and quantifying impurities in my this compound sample?

A5: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities.

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and a polar organic solvent like acetonitrile or methanol.[4]

    • Detection: UV detection at a wavelength around 260 nm is suitable for the pyridine ring. Mass spectrometry (LC-MS) is invaluable for identifying unknown impurities by their mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying major impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound and any impurities, which is crucial for their identification.

The following table summarizes the common impurities and suggested analytical methods:

ImpurityLikely SourceRecommended Analytical Method
Isomeric Methylpyridine Sulfonic AcidsDirect sulfonation of 3-methylpyridineHPLC, LC-MS
Unreacted 3-MethylpyridineIncomplete reactionGC-MS of a derivatized sample or HPLC
This compound N-oxideIncomplete reductionHPLC, LC-MS
Disulfonic AcidsOver-sulfonationHPLC, LC-MS
Residual SolventsPurification process¹H NMR, GC-HS

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm and/or Mass Spectrometry (ESI+).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Logical Relationships

The following diagram illustrates the logical relationship between the choice of synthesis route and the likely impurity profile.

G cluster_synthesis Synthesis Route cluster_impurities Likely Impurity Profile direct_sulfonation Direct Sulfonation of 3-Methylpyridine isomers Isomeric Methylpyridine Sulfonic Acids direct_sulfonation->isomers unreacted_srm Unreacted 3-Methylpyridine direct_sulfonation->unreacted_srm oxidation_route Oxidation-Sulfonation-Reduction n_oxide_intermediate N-Oxide Intermediate oxidation_route->n_oxide_intermediate reduction_byproducts Reduction Byproducts oxidation_route->reduction_byproducts

Caption: Relationship between synthesis route and impurity profile.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 5-Methylpyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methylpyridine-3-sulfonic acid. This guide is designed to provide in-depth troubleshooting for common and complex issues encountered during its use in organic synthesis. By understanding the underlying chemical principles, you can diagnose and resolve reaction failures, leading to successful outcomes in your research and development endeavors.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.

I. Issues Related to the Conversion of this compound to its Sulfonyl Chloride

Question 1: My attempt to synthesize 5-methylpyridine-3-sulfonyl chloride from the sulfonic acid resulted in a low yield or complete failure. What are the likely causes?

Answer:

This is a common challenge, often stemming from the reagents and conditions used for the chlorination reaction. Here are the primary factors to investigate:

  • Ineffective Chlorinating Agent: The choice of chlorinating agent is critical. While thionyl chloride (SOCl₂) is a common choice, it can be sluggish for this conversion. A more robust and frequently successful method involves the use of phosphorus pentachloride (PCl₅) in combination with phosphorus oxychloride (POCl₃) as a solvent or co-reagent. This combination is highly effective for converting sulfonic acids to sulfonyl chlorides.

  • Presence of Moisture: 5-Methylpyridine-3-sulfonyl chloride is highly susceptible to hydrolysis. Any moisture in the reaction will convert the product back to the starting sulfonic acid, drastically reducing your yield. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Reaction Temperature and Time: The conversion may require elevated temperatures to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice. Ensure the reaction is heated for a sufficient duration to allow for complete conversion. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.

  • Sub-optimal Work-up Procedure: The work-up must be performed carefully to avoid hydrolysis of the desired sulfonyl chloride. It is typically quenched by pouring the reaction mixture onto ice, followed by extraction with a water-immiscible organic solvent. Neutralization with a mild base like sodium bicarbonate is often necessary.

Troubleshooting Protocol for Low Yield in Sulfonyl Chloride Synthesis:

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

    • Use freshly opened or purified anhydrous solvents.

    • Ensure your chlorinating agents (PCl₅, POCl₃) are of high quality and have not been exposed to moisture.

  • Reaction Setup and Execution:

    • Set up the reaction under a nitrogen or argon atmosphere.

    • Combine this compound with PCl₅ and POCl₃.

    • Heat the mixture to reflux and monitor the reaction progress.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Question 2: I've successfully synthesized 5-methylpyridine-3-sulfonyl chloride, but it seems to decompose upon storage. How can I improve its stability?

Answer:

The instability of 5-methylpyridine-3-sulfonyl chloride is primarily due to its sensitivity to moisture. To enhance its shelf-life, consider the following:

  • Conversion to a Hydrochloride Salt: Reacting the sulfonyl chloride with hydrochloric acid will form the more stable hydrochloride salt.[1] This salt is less prone to hydrolysis and can be stored for longer periods under anhydrous conditions.

  • Storage Conditions: Store the compound in a tightly sealed container, preferably in a desiccator, under an inert atmosphere, and at a low temperature (e.g., in a refrigerator or freezer).

II. Challenges in Sulfonamide Formation Reactions

Question 3: I'm experiencing a low yield in my sulfonamide synthesis when reacting 5-methylpyridine-3-sulfonyl chloride with an amine. What should I investigate?

Answer:

Low yields in sulfonamide formation are often traced back to several key experimental parameters. Here's a breakdown of what to check:

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, the sulfonyl chloride is moisture-sensitive. If your reaction is not conducted under strictly anhydrous conditions, a significant portion of the starting material may be hydrolyzing back to the unreactive sulfonic acid.[2]

  • Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction. Pyridine is a common choice as it can also serve as the solvent.[3] Ensure you are using a sufficient amount of a dry, high-purity base. For less reactive amines, a stronger, non-nucleophilic base might be necessary.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions. In such cases, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.

  • Side Reactions: Depending on the structure of your amine and the reaction conditions, side reactions can occur. For instance, with certain aminopyridines, oxidative side reactions have been observed.[4]

  • Sub-optimal Stoichiometry: A common starting point is a 1:1 molar ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[2] It's advisable to optimize these ratios for your specific substrate.

Troubleshooting Workflow for Low-Yield Sulfonamide Synthesis:

Troubleshooting_Sulfonamide Start Low Sulfonamide Yield Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Base Evaluate Base (Purity, Stoichiometry, Strength) Check_Anhydrous->Check_Base Conditions Dry Check_Amine Assess Amine (Purity, Nucleophilicity) Check_Base->Check_Amine Base OK Check_Stoichiometry Optimize Reactant Ratios Check_Amine->Check_Stoichiometry Amine OK Check_Conditions Adjust Temperature/ Reaction Time Check_Stoichiometry->Check_Conditions Ratios OK Purification Review Purification Method Check_Conditions->Purification Conditions Optimized Success Improved Yield Purification->Success Purification OK

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.

Question 4: I'm struggling with the purification of my 5-methylpyridine-3-sulfonamide product. What are some effective methods?

Answer:

Purification can indeed be challenging. Here are some common and effective strategies:

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents include ethanol, isopropanol, and mixtures of water with organic solvents.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard approach. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for elution.

  • Acid-Base Extraction: If your sulfonamide has a different pKa than the impurities, you may be able to use acid-base extraction to separate them. However, be cautious as the sulfonamide bond can be labile under harsh pH conditions.

III. Alternative Approaches: Direct Amidation of this compound

Question 5: Given the challenges with synthesizing and handling 5-methylpyridine-3-sulfonyl chloride, can I directly convert the sulfonic acid to a sulfonamide?

Answer:

Yes, direct amidation of sulfonic acids is a viable and increasingly popular alternative that avoids the need for the often-unstable sulfonyl chloride intermediate. This approach typically requires an activating agent to facilitate the reaction between the sulfonic acid and the amine.

  • Boronic Acid Catalysis: Boronic acid catalysts have been shown to be effective for the direct amidation of carboxylic acids, and similar principles can be applied to sulfonic acids. These catalysts work by activating the sulfonic acid towards nucleophilic attack by the amine.[5]

  • Other Coupling Reagents: A variety of coupling reagents used in peptide synthesis, such as HATU or PyBOP, can also be explored for the direct formation of sulfonamides from sulfonic acids. These reagents are often used in combination with a non-nucleophilic base.

  • Metal-Based Catalysts: Lewis acid catalysts, such as those based on niobium (Nb₂O₅), have demonstrated high activity for direct amidation and can be effective for a wide range of substrates.[6]

Experimental Protocol: General Procedure for Direct Amidation of this compound

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound, the amine, the activating agent or catalyst, and a suitable anhydrous solvent.

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures) for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up to remove the catalyst and any water-soluble byproducts. Purify the crude product using recrystallization or column chromatography.

Part 2: Data Presentation

Table 1: Recommended Reaction Conditions for Key Transformations

TransformationReagentsSolventTemperatureKey Considerations
Sulfonic Acid to Sulfonyl Chloride PCl₅, POCl₃POCl₃ or an inert solventRefluxStrictly anhydrous conditions are essential.[1]
Sulfonamide Formation 5-Methylpyridine-3-sulfonyl chloride, Amine, PyridinePyridine or an aprotic solvent0°C to RefluxUse a dry base and anhydrous solvent.[3]
Direct Sulfonamide Formation This compound, Amine, Activating AgentAnhydrous aprotic solventVaries with catalystCatalyst selection is crucial for efficiency.[5][6]

Part 3: Visualization of Key Processes

Diagram 1: The Critical Role of Anhydrous Conditions

Hydrolysis_Pathway Sulfonic_Acid This compound Chlorination Chlorination (e.g., PCl5, POCl3) Sulfonic_Acid->Chlorination Sulfonyl_Chloride 5-Methylpyridine-3-sulfonyl Chloride (Reactive Intermediate) Chlorination->Sulfonyl_Chloride Amine_Reaction Reaction with Amine Sulfonyl_Chloride->Amine_Reaction Hydrolysis Hydrolysis (Presence of H2O) Sulfonyl_Chloride->Hydrolysis Sulfonamide Desired Sulfonamide Product Amine_Reaction->Sulfonamide Hydrolysis->Sulfonic_Acid Unwanted side reaction

Caption: The central role of 5-methylpyridine-3-sulfonyl chloride and the detrimental effect of hydrolysis.

References

Technical Support Center: Synthesis of 5-Methylpyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methylpyridine-3-sulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, anticipate challenges, and optimize your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations grounded in reaction mechanisms and practical solutions.

Question: My yield of this compound is significantly lower than expected. What are the likely causes?

Answer:

Low yields in the sulfonation of 3-methylpyridine (3-picoline) are a common challenge and can often be attributed to several competing side reactions and suboptimal reaction conditions.

  • Incomplete Reaction: The sulfonation of pyridine rings is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1][2] High temperatures (often exceeding 200°C) and the use of strong sulfonating agents like oleum (fuming sulfuric acid) are typically required to drive the reaction to completion.[2] Insufficient reaction time or temperature can lead to a significant amount of unreacted 3-methylpyridine remaining.

  • Desulfonation: The sulfonation of aromatic compounds is a reversible process.[3] At the high temperatures required for the forward reaction, the reverse reaction, desulfonation, can also occur, leading to an equilibrium that may not strongly favor the product.[4] This is particularly relevant if the reaction is prolonged excessively or if the work-up procedure involves heating in acidic aqueous solutions.

  • Formation of Isomeric Byproducts: While the electrophilic substitution on the pyridine ring preferentially occurs at the 3-position due to the relative stability of the resulting intermediate, minor amounts of other isomers, such as 5-methylpyridine-2-sulfonic acid, can also be formed.[1][5] The methyl group in 3-methylpyridine directs incoming electrophiles to the ortho and para positions (2, 4, and 6 positions). The interplay between the directing effects of the nitrogen atom and the methyl group can lead to a mixture of products.

Question: I'm observing an unexpected peak in my analytical data (e.g., NMR, LC-MS) that doesn't correspond to my starting material or desired product. What could it be?

Answer:

The presence of unexpected peaks often points to the formation of specific side products. The most common culprits in this synthesis are:

  • Pyridine-3,5-disulfonic Acid Derivatives: Under harsh reaction conditions (high concentrations of SO₃ and elevated temperatures), a second sulfonation can occur, leading to the formation of 3,5-pyridinedisulfonic acid derivatives.[6] This is more likely if you are using a high concentration of oleum or a prolonged reaction time at very high temperatures.

  • Oxidation Byproducts: The combination of high temperatures and a strong oxidizing agent like fuming sulfuric acid can lead to the oxidation of the methyl group, potentially forming hydroxymethyl or even carboxylic acid derivatives.

  • Products of Ring Opening or Degradation: At very high temperatures, the pyridine ring itself can undergo degradation, leading to a complex mixture of byproducts. This is often indicated by the formation of dark, tarry materials in the reaction vessel.

Question: My final product is difficult to purify and appears to be contaminated with inorganic salts. How can I improve the purification process?

Answer:

Effective purification is critical for obtaining high-purity this compound. The zwitterionic nature of the product can make it challenging to separate from inorganic salts.

  • Careful Neutralization and Precipitation: A common purification strategy involves the careful neutralization of the reaction mixture. After quenching the reaction with ice, the acidic solution can be neutralized with a base like calcium carbonate or barium carbonate. This precipitates the excess sulfate as insoluble calcium or barium sulfate, which can be removed by filtration. The desired product often remains in the filtrate.

  • Crystallization from Mixed Solvent Systems: this compound can often be purified by crystallization. A common technique involves dissolving the crude product in a minimal amount of hot water and then adding a miscible organic solvent in which the product is less soluble, such as ethanol or isopropanol, to induce crystallization upon cooling.[7]

  • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be an effective, albeit more complex, purification method.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the critical reaction parameters to control during the sulfonation of 3-methylpyridine?

The critical parameters to control are:

  • Temperature: This is arguably the most critical parameter. The temperature needs to be high enough to drive the reaction forward but not so high as to promote excessive side reactions like disulfonation and decomposition. A typical temperature range is 220-260°C.

  • Concentration of Oleum: The concentration of free SO₃ in the sulfuric acid is crucial. Higher concentrations of oleum will increase the reaction rate but also the likelihood of side reactions.

  • Reaction Time: The reaction needs to be monitored to determine the optimal time for maximum conversion without significant byproduct formation.

  • Agitation: Efficient stirring is necessary to ensure a homogeneous reaction mixture, especially given the viscous nature of concentrated sulfuric acid at high temperatures.

Is there an alternative, milder synthetic route to this compound?

Yes, an alternative route involves the oxidation of 3-methylpyridine to its N-oxide, followed by sulfonation and subsequent reduction.[7][8]

  • N-Oxidation: 3-methylpyridine is oxidized to 3-methylpyridine-N-oxide.

  • Sulfonation: The N-oxide is more reactive towards electrophilic substitution and can be sulfonated under milder conditions than the parent pyridine.

  • Reduction: The resulting this compound-N-oxide is then reduced to the final product.[7][8]

This multi-step approach can offer better control and potentially higher yields of the desired isomer, although it involves more synthetic steps.

How can I confirm the regiochemistry of my final product?

The most reliable method for confirming the structure and regiochemistry of your product is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR will provide a unique fingerprint for this compound. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for determining the substitution pattern on the pyridine ring.

III. Data Summary and Protocols

Table 1: Influence of Reaction Conditions on Product Distribution
ParameterConditionDesired Product Yield (Illustrative)Key Side Products
Temperature Low (e.g., < 200°C)LowUnreacted Starting Material
Optimal (e.g., 220-260°C)Moderate to HighIsomeric monosulfonic acids
High (e.g., > 280°C)DecreasingDisulfonic acids, degradation products
Oleum Conc. Low SO₃LowUnreacted Starting Material
High SO₃Increased rateDisulfonic acids
Reaction Time ShortLowUnreacted Starting Material
OptimalModerate to HighIsomeric monosulfonic acids
LongDecreasingDisulfonic acids, desulfonation

Note: The yields presented are for illustrative purposes and will vary based on the specific experimental setup.

Experimental Protocol: Direct Sulfonation of 3-Methylpyridine

Disclaimer: This protocol involves the use of corrosive and hazardous materials. Please consult the relevant Safety Data Sheets (SDS) and perform a thorough risk assessment before conducting this experiment.

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube.

  • Charging Reagents: Carefully add fuming sulfuric acid (oleum, e.g., 20% SO₃) to the flask. Begin stirring and slowly add 3-methylpyridine to the oleum at a rate that keeps the temperature below 50°C.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 230°C).

  • Reaction: Maintain the reaction at this temperature with vigorous stirring for the determined optimal time (e.g., 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Purification: Neutralize the acidic solution with a suitable base (e.g., calcium carbonate) to precipitate the excess sulfate. Filter the mixture and wash the solid with hot water. The filtrate contains the desired product.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be further purified by crystallization from a water/ethanol or water/isopropanol mixture.[7]

IV. Visualizing the Reaction Pathways

Diagram 1: Key Reactions in the Synthesis of this compound

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-Methylpyridine 3-Methylpyridine This compound This compound 3-Methylpyridine->this compound SO3/H2SO4 (High Temp) Isomeric Products Isomeric Products 3-Methylpyridine->Isomeric Products Sulfonation at other positions This compound->3-Methylpyridine Desulfonation (High Temp) Disulfonated Products Disulfonated Products This compound->Disulfonated Products Further Sulfonation

References

storage conditions for 5-methylpyridine-3-sulfonic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methylpyridine-3-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential challenges you may encounter during your experiments.

Troubleshooting Guide: Diagnosing and Resolving Degradation

Unexpected experimental results or changes in the physical appearance of this compound can be indicative of degradation. This guide provides a systematic approach to identifying the root cause and implementing corrective actions.

My this compound has changed color (e.g., yellowing). What should I do?

A change in color, particularly to a yellow or brownish hue, is a common indicator of chemical degradation.

  • Immediate Action: Cease using the affected batch in any critical experiments. Quarantine the material to prevent its accidental use.

  • Purity Assessment: The most reliable way to assess degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a recommended method for evaluating the purity of the compound and identifying the presence of degradation products.[1][2][3] A significant decrease in the main peak area or the appearance of new peaks confirms degradation.

  • Investigate Potential Causes:

    • Improper Storage: Review your storage conditions against the recommendations in the FAQ section below. Exposure to light, moisture, or high temperatures can accelerate degradation.

    • Contamination: Accidental introduction of contaminants can catalyze degradation. Ensure that all handling procedures are performed in a clean and dry environment.

  • Corrective and Preventive Actions:

    • If improper storage is identified as the cause, transfer the remaining stock to the correct conditions immediately.

    • For future purchases, ensure the supplier provides a certificate of analysis with a clear purity specification.

    • Implement a "first-in, first-out" inventory system to ensure older stock is used first.

I'm observing inconsistent results in my assays using this compound. Could this be a stability issue?

Inconsistent assay results are a frequent consequence of using a degraded or impure reagent.

  • Root Cause Analysis:

    • Confirm Reagent Integrity: As a first step, analyze the purity of your this compound stock using a validated analytical method like HPLC.[1]

    • Review Solution Preparation: If you are using solutions of the compound, consider their stability. Prepare fresh solutions for each experiment and avoid long-term storage of solutions unless their stability has been experimentally verified. The pH of the solution can significantly impact the stability of pyridine sulfonic acids.[4][5]

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting inconsistent assay results.

troubleshooting_workflow start Inconsistent Assay Results check_purity Analyze Purity of Solid Compound (e.g., HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_solution Investigate Solution Stability is_pure->check_solution Yes degraded_compound Compound is Degraded. Quarantine and reorder. is_pure->degraded_compound No prepare_fresh Prepare Fresh Solutions Daily check_solution->prepare_fresh validate_solution_storage Validate Solution Storage Conditions prepare_fresh->validate_solution_storage review_protocol Review Assay Protocol for Errors validate_solution_storage->review_protocol contact_support Contact Technical Support review_protocol->contact_support problem_solved Problem Resolved review_protocol->problem_solved degraded_compound->contact_support

Caption: Troubleshooting workflow for inconsistent assay results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimal storage and handling of this compound to prevent degradation.

What are the optimal storage conditions for this compound?

There are conflicting recommendations from suppliers, with some suggesting room temperature and others refrigeration. As a Senior Application Scientist, my recommendation is to err on the side of caution and adhere to the more stringent storage conditions to maximize the shelf-life and integrity of the compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) Lower temperatures slow down the rate of potential degradation reactions.[6] While some suppliers state room temperature storage is acceptable, refrigeration provides a more controlled environment.
Atmosphere Inert Gas (e.g., Argon or Nitrogen) Due to its hygroscopic nature, storing under an inert atmosphere minimizes exposure to moisture and oxygen, both of which can contribute to degradation.
Light Protected from Light (Amber Vial) Pyridine derivatives can be light-sensitive.[7] Storing in an amber vial or in a dark location prevents photodegradation.
Container Tightly Sealed Container A tightly sealed container is crucial to prevent the ingress of moisture from the atmosphere.
Is this compound hygroscopic?

Yes, this compound is expected to be hygroscopic. Hygroscopic materials readily absorb moisture from the atmosphere, which can lead to physical changes (clumping) and chemical degradation through hydrolysis.[8][9]

Best Practices for Handling:

  • Minimize the time the container is open to the atmosphere.

  • Work in a low-humidity environment, such as a glove box or a room with a dehumidifier, when handling the compound.

  • Use a desiccator for short-term storage of containers that have been opened.

How can I test for hygroscopicity?

Several methods can be used to evaluate the hygroscopicity of a pharmaceutical compound, including:

  • Gravimetric Sorption Analysis (GSA): This method involves exposing the sample to controlled humidity levels and measuring the change in mass.[8][10][11]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a sample by measuring the mass loss as it is heated.[8][10]

What are the likely degradation pathways for this compound?

degradation_pathways compound This compound hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation photodegradation Photodegradation compound->photodegradation desulfonation Desulfonation hydrolysis->desulfonation ring_opening Pyridine Ring Opening oxidation->ring_opening hydroxylation Hydroxylation of Pyridine Ring photodegradation->hydroxylation

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The sulfonic acid group can be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH, leading to desulfonation.

  • Oxidation: The pyridine ring can undergo oxidative degradation, potentially leading to ring-opening products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, such as hydroxylation of the pyridine ring.[12]

How does pH affect the stability of this compound in solution?

The stability of pyridine and sulfonic acid-containing compounds in solution is often pH-dependent. Both acidic and basic conditions can catalyze degradation reactions.[4][5] It is crucial to determine the optimal pH range for your specific application through stability studies. When preparing solutions, use a buffered system to maintain a stable pH.

References

Technical Support Center: Resolving Peak Tailing in HPLC of 5-Methylpyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with 5-methylpyridine-3-sulfonic acid. As Senior Application Scientists, we understand that achieving a sharp, symmetrical peak is critical for accurate quantification and robust method development. This document provides in-depth, field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is drawn out, resembling a ramp.[1][2] In an ideal, or Gaussian, peak, the shape is perfectly symmetrical. Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of T > 1.2 is generally considered significant tailing.[3] This distortion is not just a cosmetic issue; it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems in your analytical method.[1]

Q2: Why is this compound particularly challenging to analyze by HPLC?

A: The structure of this compound (Molecular Formula: C₆H₇NO₃S, Molecular Weight: 173.19 g/mol ) presents a unique challenge because it is a zwitterionic compound.[4][5] It possesses both a strongly acidic sulfonic acid group (-SO₃H) and a basic pyridine ring. This dual nature means its charge state is highly dependent on the mobile phase pH, and it can engage in multiple types of interactions with the stationary phase, leading to complex retention behavior and a high propensity for peak tailing.

Q3: My peak for this compound is tailing. What is the most common cause?

A: The most frequent cause of peak tailing for a compound like this in reversed-phase HPLC is secondary interactions between the basic pyridine portion of the molecule and acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[1][2][6] These interactions create an alternative retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and create a "tail".[6]

Troubleshooting Guide: A Systematic Approach

This section provides a logical workflow for diagnosing and resolving peak tailing. We will start with the most impactful and easiest-to-modify parameters first.

Question 1: I'm seeing significant peak tailing. Where should I begin my troubleshooting?

Start by systematically evaluating your method parameters, beginning with the mobile phase. The goal is to control the ionization states of both your analyte and the column's stationary phase to create a single, consistent retention mechanism.

Below is a workflow diagram to guide your initial troubleshooting steps.

Troubleshooting_Workflow Start Peak Tailing Observed (Tf > 1.2) Check_pH Step 1: Mobile Phase pH Is pH controlled and optimal? Start->Check_pH Check_Buffer Step 2: Buffer Strength Is it sufficient (10-50 mM)? Check_pH->Check_Buffer  Yes   Adjust_pH Action: Adjust pH to < 3.0 (See Protocol 1) Check_pH->Adjust_pH  No   Check_Column Step 3: Column Chemistry Is the column end-capped or base-deactivated? Check_Buffer->Check_Column  Yes   Adjust_Buffer Action: Increase buffer concentration Check_Buffer->Adjust_Buffer  No   Advanced Proceed to Advanced Troubleshooting Check_Column->Advanced  Yes   Change_Column Action: Use modern, high-purity end-capped column Check_Column->Change_Column  No   Adjust_pH->Check_pH Adjust_Buffer->Check_Buffer Change_Column->Check_Column

Caption: Initial troubleshooting workflow for peak tailing.

Question 2: How does mobile phase pH control peak shape, and what is the optimal range?

Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[1][7] It directly influences the charge of both the analyte and the stationary phase.

  • Analyte: this compound has two pKa values: one for the strongly acidic sulfonic acid group (estimated <1) and one for the basic pyridine ring (estimated ~4-5).

  • Stationary Phase: Silica-based columns have acidic silanol groups (pKa ~3.5-4.5). At a pH above this range, the silanols become deprotonated (Si-O⁻) and can strongly interact with the protonated (positively charged) pyridine ring of your analyte, causing severe tailing.[1][6]

The Solution: Operate at a low pH. By adjusting the mobile phase pH to ≤ 3, you ensure the silanol groups are fully protonated (Si-OH), effectively neutralizing their ability to cause secondary ionic interactions.[8][9] At this pH, your analyte's sulfonic acid group will be ionized (negative charge) and the pyridine ring will be fully protonated (positive charge), but the dominant interaction will be with the reversed-phase stationary phase, leading to a more symmetrical peak.

  • Prepare Buffers: Prepare identical mobile phases (e.g., Acetonitrile:Water) buffered at different pH values. Start with pH 3.0, then test pH 2.8, 2.5, and 2.2. Use a buffer compatible with your detector (e.g., phosphate for UV, formate or acetate for LC-MS).

  • Buffer Concentration: Maintain a consistent buffer concentration of at least 20-25 mM to ensure stable pH.[7][9]

  • Equilibration: For each new pH condition, equilibrate the column with at least 20 column volumes of the new mobile phase.

  • Injection: Inject a standard solution of this compound.

  • Evaluation: Compare the Tailing Factor (Tf) and retention time at each pH. Select the pH that provides the best peak symmetry (Tf closest to 1.0).

pHExpected Tailing Factor (Tf)Expected Retention TimeRationale
6.0> 2.0 (Severe Tailing)UnpredictableIonized silanols cause strong secondary retention of the protonated pyridine ring.
4.51.5 - 2.0 (Tailing)VariablePartial ionization of silanols. Analyte may exist in multiple forms.
3.0 1.2 - 1.5 (Improved) ShorterMost silanols are protonated, reducing secondary interactions.
2.5 < 1.2 (Optimal) ShortestSilanols are fully protonated, minimizing tailing. The primary retention mechanism is reversed-phase.
Question 3: Adjusting the pH helped, but there's still some tailing. Should I consider an ion-pairing reagent?

Yes. If pH optimization alone is insufficient, or if your analyte is poorly retained even at low pH (due to its high polarity), ion-pair chromatography is a powerful next step.[10][11]

How it works: An ion-pairing reagent, which is essentially a surfactant, is added to the mobile phase.[12] For your zwitterionic analyte, which carries a net negative charge at low pH due to the sulfonic acid group, you would use a reagent with a positive charge, such as a quaternary ammonium salt (e.g., tetrabutylammonium). This reagent forms a neutral ion-pair with your analyte, increasing its hydrophobicity and allowing for better retention and improved peak shape on a standard C18 column.[13] A patent for the related compound pyridine-3-sulfonyl chloride specifically mentions using tetrabutylammonium hydroxide as an ion-pairing agent.[14]

  • Reagent Selection: Choose a suitable ion-pairing reagent. Tetrabutylammonium (TBA) salts (e.g., TBA-hydroxide or TBA-phosphate) are common choices for acidic compounds.[14][15]

  • Mobile Phase Preparation:

    • Start with the optimal pH determined in Protocol 1 (e.g., pH 3.0 phosphate buffer).

    • Add the ion-pairing reagent at a concentration of 5-10 mM.

    • Ensure the reagent is fully dissolved. The mobile phase should be filtered and degassed.

  • Column Dedication: Ion-pairing reagents can be difficult to wash out of a column. It is highly recommended to dedicate a column specifically for this method.

  • Equilibration: This is critical. Equilibrate the dedicated column with the ion-pair mobile phase for an extended period (at least 30-50 column volumes) until a stable baseline and consistent retention times are achieved.

  • Optimization: If retention is too strong, you can decrease the concentration of the ion-pairing reagent or increase the percentage of the organic modifier.

Question 4: Could my column be the problem? What are my options if I want to avoid ion-pairing reagents?

Absolutely. Not all C18 columns are the same. If you wish to avoid ion-pairing reagents (which are often incompatible with LC-MS), selecting an alternative stationary phase is the best strategy.[8][11]

Column_Selection cluster_options Stationary Phase Options Analyte Analyte: this compound (Polar, Zwitterionic) C18 Standard C18 (Type A Silica) - High silanol activity - Prone to tailing Analyte->C18 Poor Choice Endcapped_C18 End-Capped C18 (Type B) - Reduced silanol activity - Better peak shape Analyte->Endcapped_C18 Good Choice Polar_Embedded Polar-Embedded Phase - Shields silanol groups - Alternative selectivity Analyte->Polar_Embedded Excellent Choice HILIC HILIC Phase - For very polar compounds - Different retention mechanism Analyte->HILIC Alternative Choice

Caption: Column selection guide for problematic analytes.

  • High-Purity, End-Capped Columns: Modern columns (Type B silica) are manufactured with fewer metallic impurities and have most of the residual silanol groups "end-capped" with a small silylating agent.[2][8] Simply switching to a high-quality, end-capped C18 column can dramatically reduce tailing.

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from interacting with any remaining silanol groups, significantly improving peak shape for basic compounds.[1][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that are unretained in reversed-phase.[11][16] It uses a polar stationary phase (like bare silica, amide, or diol) with a mobile phase high in organic solvent (typically >80% acetonitrile).[16][17] Water acts as the strong, eluting solvent. This technique can provide excellent peak shapes for compounds like yours.

Question 5: Can I improve the peak shape by adjusting temperature or flow rate?

Yes, these parameters can refine your separation, but they are typically used for fine-tuning after the mobile phase and column chemistry have been addressed.

  • Temperature: Increasing the column temperature (e.g., to 35-45°C) generally decreases mobile phase viscosity and can improve mass transfer kinetics, leading to sharper peaks and shorter retention times.[18][19] However, for some basic compounds, retention can anomalously increase with temperature.[20][21] It is an empirical parameter that should be tested.

  • Flow Rate: Lowering the flow rate often improves efficiency and can lead to better peak shape, especially if the tailing is related to slow kinetics.[18][22] However, this comes at the cost of longer analysis times. High flow rates can be particularly detrimental to the peak shape of basic compounds.[20]

Additional Troubleshooting Checks

If tailing persists, consider these system and sample-related issues:

  • Column Overload: Injecting too much sample can saturate the column, causing peak fronting or tailing.[7][23] Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[3][24] Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to minimize dead volume.[1]

  • Column Contamination or Degradation: Impurities from samples can accumulate at the head of the column, creating active sites that cause tailing.[3][24] A void at the column inlet can also cause peak distortion.[2] Solution: Use a guard column to protect the analytical column. If you suspect contamination, try flushing the column with a strong solvent. If performance doesn't improve, the column may need to be replaced.[3]

References

Technical Support Center: Scaling Up the Production of 5-Methylpyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 5-methylpyridine-3-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during production. As Senior Application Scientists, we provide insights grounded in chemical principles and field-proven experience to help you optimize your process, ensure product quality, and troubleshoot effectively.

Critical Safety & Handling Protocols

Warning: The synthesis of this compound involves highly corrosive and reactive reagents. Adherence to strict safety protocols is mandatory.

Hazard Recommended Action Source
Corrosive Reagents Sulfonating agents like fuming sulfuric acid (oleum) and chlorosulfonic acid are extremely corrosive and can cause severe skin burns and eye damage.[1]Always handle these reagents inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[1][2]
Reactive Hazards The reaction is highly exothermic and can generate toxic fumes. Uncontrolled reactions can lead to dangerous pressure buildup.Use robust reaction vessels designed for the anticipated temperatures and pressures. Ensure the reaction setup includes efficient cooling and off-gas scrubbing systems.[3]
Inhalation Risk Vapors and mists from the reaction are respiratory irritants.[4]Use only in a well-ventilated area and wear appropriate respiratory protection if exposure limits are exceeded or if irritation occurs.[4]
Spill & Disposal Spills must be neutralized carefully. Waste is considered hazardous.Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available. Dispose of all waste in accordance with local, regional, and national environmental regulations.[2]

Synthesis & Purification Workflow Overview

The most prevalent method for synthesizing pyridine sulfonic acids on a larger scale is through direct sulfonation, an electrophilic aromatic substitution reaction. The general workflow involves the controlled addition of a sulfonating agent to 5-methylpyridine, followed by quenching, isolation, and purification steps.

G cluster_0 Synthesis Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 5-Methylpyridine (Starting Material) C Controlled Reaction (Temperature & Time Critical) A->C B Sulfonating Agent (e.g., Oleum, SO₃) B->C D Reaction Quenching (e.g., Ice/Water) C->D Reaction Completion E Precipitation / Crystallization (Solvent Addition, e.g., Ethanol) D->E F Filtration & Washing E->F G Decolorization (Activated Carbon Treatment) F->G Crude Product H Recrystallization G->H I Drying Under Vacuum H->I J QC Analysis (HPLC, NMR) I->J I->J

Caption: General workflow for synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for preparing this compound?

A1: The most common industrial approach is the direct sulfonation of 5-methylpyridine using a potent sulfonating agent. Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is frequently used.[5][6] The electrophile in this reaction is SO₃, which attacks the electron-rich pyridine ring.[6] This method is favored for its directness, though it requires stringent control over reaction conditions to achieve good yield and purity.[3]

Q2: Why is temperature control so critical during the sulfonation step?

A2: Temperature control is paramount for two primary reasons. First, the sulfonation reaction is highly exothermic. Without efficient heat removal, the reaction rate can accelerate uncontrollably, leading to a thermal runaway. Second, higher temperatures promote the formation of undesirable byproducts, most notably diaryl sulfones.[7] Sulfone formation occurs when a molecule of the newly formed sulfonic acid reacts with another molecule of the starting arene, a process that is more sensitive to temperature increases than the desired sulfonation.[7]

Q3: How is the final product typically isolated from the reaction mixture?

A3: this compound is generally soluble in water and the acidic reaction medium.[5] Therefore, isolation is not a simple filtration post-reaction. A common method involves carefully quenching the reaction mixture in water or on ice, followed by inducing precipitation. This is often achieved by adding a water-miscible organic solvent in which the sulfonic acid is poorly soluble, such as ethanol or isopropanol.[8] The precipitated solid can then be collected by filtration, washed, and dried.

Q4: Is the sulfonation reaction reversible?

A4: Yes, sulfonation is a reversible process.[7][9] The reverse reaction, desulfonation, can occur, especially in the presence of dilute acid and heat. Water is a byproduct of sulfonation when using sulfuric acid.[10] To drive the equilibrium towards the product side and maximize yield, it is essential to use concentrated reagents and minimize the presence of water.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process.

Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the root cause.

  • Incomplete Reaction: The sulfonation of pyridines can be sluggish. Ensure you are allowing sufficient reaction time. Monitor the reaction's progress using an appropriate analytical technique (e.g., HPLC analysis of quenched aliquots) to determine the point of completion.

  • Reversibility (Desulfonation): As the reaction proceeds, water may be generated, which can shift the equilibrium back towards the starting materials.[7]

    • Solution: Use fuming sulfuric acid (oleum) or add a dehydrating agent to consume water as it forms.[7] Ensure all reagents and glassware are scrupulously dry.

  • Suboptimal Temperature: If the temperature is too low, the reaction kinetics may be too slow to reach completion within a practical timeframe. Conversely, if it's too high, side reactions will dominate.

    • Solution: Conduct a temperature optimization study, starting with lower temperatures and gradually increasing while monitoring both conversion and impurity formation.

  • Loss During Work-up: Significant product loss can occur during isolation, especially given the product's water solubility.

    • Solution: Optimize the volume and type of anti-solvent (e.g., ethanol, isopropanol) used for precipitation. Ensure the mixture is sufficiently cooled to minimize solubility before filtration. Perform multiple small-volume washes of the filter cake with the cold anti-solvent rather than one large wash.

G start Low Yield Observed q1 Was reaction monitored to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Implement in-process controls (e.g., HPLC). q2 Is excess water present (driving desulfonation)? a1_yes->q2 a2_yes Yes q2->a2_yes Use oleum or a dehydrating agent. a2_no No q2->a2_no q3 Was work-up optimized for a water-soluble product? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Optimize anti-solvent volume and precipitation temperature. end Review reaction stoichiometry and reagent purity. a3_yes->end

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm observing a significant amount of a solid byproduct that is insoluble in the acidic mixture. What is it and how can I prevent it?

A2: This is a classic sign of diaryl sulfone formation. This byproduct arises when the desired this compound molecule undergoes a second electrophilic substitution with another molecule of 5-methylpyridine.

  • Cause: The formation of sulfones is highly dependent on temperature and the concentration of the sulfonating agent (especially free SO₃).[7] High local concentrations of SO₃ and elevated temperatures significantly accelerate this side reaction.

  • Prevention Strategies:

    • Strict Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. This is the most critical parameter.

    • Controlled Reagent Addition: Add the sulfonating agent slowly and sub-surface to the stirred 5-methylpyridine solution. This helps dissipate heat and avoids localized "hot spots" with high SO₃ concentration.

    • Stoichiometry: Use the minimum excess of the sulfonating agent required to drive the reaction to completion. A large excess strongly promotes sulfone formation.[7]

    • Use of Inhibitors: In some sulfonation processes, additives such as sodium sulfite have been shown to inhibit the formation of sulfones.[7]

Q3: The final product has a persistent yellow or brown discoloration. How can I improve its purity and appearance?

A3: Discoloration typically indicates the presence of minor, highly colored organic impurities formed from side reactions or degradation.

  • Cause: Overheating, extended reaction times, or oxidative processes can generate these chromophores.

  • Solution: A common and effective purification step is treatment with activated carbon.[8]

    • Protocol: After initial isolation and before final crystallization, dissolve the crude product in a suitable solvent (e.g., hot water). Add a small amount of activated carbon (typically 1-2% w/w). Stir the mixture at an elevated temperature (e.g., 80 °C) for a short period (e.g., 30 minutes).[8]

    • Action: The activated carbon adsorbs the colored impurities. Filter the hot solution through a pad of celite or a similar filter aid to remove the carbon. The resulting clear, colorless filtrate can then be recrystallized to yield a high-purity, white product.

Quality Control & Analytical Protocols

Verifying the identity, strength, quality, and purity of the final product is essential. A combination of analytical techniques should be employed.

Technique Purpose Expected Observations
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect impurities (e.g., starting material, sulfone byproduct).A main peak corresponding to the product with a purity of >99%. Impurities should be below specified limits.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm chemical structure and identity.The spectrum should show characteristic peaks for the aromatic protons and the methyl group of 5-methylpyridine, with chemical shifts influenced by the sulfonic acid group.
Mass Spectrometry (MS) Confirm molecular weight.Detection of the molecular ion [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 173.19 g/mol .[5][11]
Karl Fischer Titration Determine water content.Important for a hygroscopic solid; should be below the specified limit (e.g., <0.5%).
Example HPLC Protocol

This protocol provides a starting point for method development.

Parameter Condition
Column C18 Reverse Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at approx. 1 mg/mL.

Note: This is a general method. Specific conditions may need to be optimized for your specific equipment and impurity profile.

References

Validation & Comparative

A Comparative Guide to Sulfonic Acid Catalysts: 5-Methylpyridine-3-sulfonic Acid vs. p-Toluenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis, Brønsted acids are indispensable tools for a vast array of organic transformations. Among these, sulfonic acids stand out for their strong acidity and versatility. p-Toluenesulfonic acid (p-TSA) is a widely utilized, commercially available, and well-characterized catalyst. This guide provides a comparative analysis of p-TSA and a lesser-known structural analog, 5-methylpyridine-3-sulfonic acid.

Due to a notable absence of published experimental data on the catalytic applications of this compound, this guide will offer a theoretical comparison grounded in fundamental chemical principles and the extensive knowledge base surrounding p-TSA. We will explore the structural and electronic differences between these two molecules and predict how these variations might influence their catalytic activity. This analysis aims to provide a framework for researchers interested in exploring novel sulfonic acid catalysts and to highlight a gap in the current chemical literature, suggesting a direction for future investigation.

Structural and Electronic Considerations

The catalytic efficacy of a sulfonic acid is intrinsically linked to its acidity, which is governed by the stability of its conjugate base. The electronic nature of the aromatic ring to which the sulfonic acid group is attached plays a pivotal role in determining this stability.

  • p-Toluenesulfonic Acid (p-TSA): The sulfonic acid group is attached to a benzene ring, which is substituted with a methyl group at the para position. The methyl group is weakly electron-donating through an inductive effect. This slightly destabilizes the sulfonate anion, but p-TSA remains a strong acid, comparable in strength to mineral acids like sulfuric acid.[1] The pKa of p-TSA is reported to be approximately -2.8.[2]

Predicted Catalytic Activity: A Theoretical Framework

The catalytic activity of a Brønsted acid is directly related to its ability to donate a proton. In many acid-catalyzed reactions, such as esterification and acetal formation, the initial step involves protonation of a carbonyl oxygen. A stronger acid will have a higher concentration of available protons, which can lead to a faster reaction rate.

Based on the electronic arguments above, it is reasonable to hypothesize that this compound could be a more active catalyst than p-TSA. The electron-withdrawing pyridine ring should enhance its acidity, potentially leading to faster reaction kinetics under identical conditions.

However, the presence of the pyridine nitrogen also introduces a basic site into the molecule. This could lead to more complex reaction equilibria or potential catalyst inhibition through self-association or interaction with other species in the reaction mixture. The steric environment around the sulfonic acid group is similar for both molecules and is unlikely to be a major differentiating factor in most applications.

Proposed Experimental Validation

To empirically test the theoretical comparison presented here, a series of straightforward catalytic experiments could be designed. A classic example is the Fischer esterification of a carboxylic acid with an alcohol.

Table 1: Proposed Experimental Parameters for Catalyst Comparison
ParameterProposed ConditionRationale
Reaction Fischer EsterificationA well-understood, acid-catalyzed reaction with easily quantifiable outcomes.
Reactants Acetic Acid and n-ButanolReadily available, inexpensive, and produce a product with a distinct boiling point for easy analysis.
Catalyst Loading 1 mol%A typical catalyst loading for this type of reaction.
Temperature 80 °CA moderate temperature to ensure a reasonable reaction rate without causing degradation.
Monitoring GC-MS or 1H NMRTo quantify the conversion of reactants to the butyl acetate product over time.
Experimental Protocol: Fischer Esterification
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (1.0 equivalent), n-butanol (1.2 equivalents), and the sulfonic acid catalyst (p-TSA or this compound, 0.01 equivalents).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • At regular intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a saturated sodium bicarbonate solution and extract with diethyl ether.

  • Analyze the organic layer by GC-MS or 1H NMR to determine the ratio of starting materials to the ester product.

  • Plot the percentage conversion against time for each catalyst to compare their reaction rates.

This experimental setup would provide quantitative data to either support or refute the hypothesis that this compound is a more active catalyst than p-TSA.

Visualization of the Catalytic Process

Below is a generalized workflow for an acid-catalyzed esterification reaction, which could be used to compare the two sulfonic acids.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Vessel cluster_products Products RCOOH Carboxylic Acid Protonation Protonation of Carbonyl Oxygen RCOOH->Protonation ROH Alcohol Attack Nucleophilic Attack by Alcohol ROH->Attack Catalyst Sulfonic Acid (p-TSA or 5-MPSA) Catalyst->Protonation H⁺ Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Water Intermediate->Elimination Elimination->Catalyst H⁺ regeneration Ester Ester Elimination->Ester Water Water Elimination->Water

Caption: Generalized workflow for sulfonic acid-catalyzed esterification.

Synthesis of Pyridine-Sulfonic Acids

While p-TSA is produced by the sulfonation of toluene, the synthesis of pyridine-sulfonic acids is more challenging due to the deactivation of the pyridine ring towards electrophilic aromatic substitution. A common route to pyridine-3-sulfonic acid involves the sulfonation of 3-chloropyridine-N-oxide, followed by reduction.[3][4] It is presumed that a similar strategy could be employed for the synthesis of this compound, starting from 3-chloro-5-methylpyridine.

G Start 3-Chloro-5-methylpyridine N_Oxide 3-Chloro-5-methylpyridine-N-oxide Start->N_Oxide Oxidation Sulfonated_N_Oxide 5-Methylpyridine-3-sulfonic acid-N-oxide N_Oxide->Sulfonated_N_Oxide Sulfonation Final_Product This compound Sulfonated_N_Oxide->Final_Product Reduction

Caption: Plausible synthetic route to this compound.

Conclusion and Future Outlook

p-Toluenesulfonic acid is a well-established and highly effective catalyst for a wide range of organic reactions.[5] Its performance, stability, and low cost have made it a staple in both academic and industrial laboratories.

The analysis of this compound, while theoretical at this stage, presents an intriguing possibility for a novel catalyst with potentially enhanced activity. The electron-withdrawing nature of the pyridine ring is a strong indicator of increased acidity, which is a primary driver of catalytic performance. However, the lack of experimental data is a significant knowledge gap.

We strongly encourage the scientific community to undertake the experimental validation proposed in this guide. Such studies would not only provide a definitive comparison of the catalytic activities of these two sulfonic acids but could also pave the way for the development of a new class of pyridine-based catalysts with tailored electronic and steric properties. The exploration of such novel catalytic systems is crucial for advancing the field of organic synthesis and enabling the development of more efficient and sustainable chemical processes.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Methylpyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 5-methylpyridine-3-sulfonic acid quantification. As a potential impurity or metabolite in pharmaceutical products, establishing a robust analytical method for this compound is a critical step in ensuring product safety and efficacy. This document will not only outline the procedural steps but also delve into the scientific rationale behind the validation process, grounded in internationally recognized guidelines.

The Importance of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the method will consistently produce accurate and reliable results. The validation process is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) for the approval of new drug products.[1][2]

This guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry for the quantification of polar organic compounds like this compound:

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

We will explore the validation of these two methods through the lens of the core validation parameters as stipulated by the ICH Q2(R2) guideline: Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1][3]

Proposed Analytical Methods for this compound

Given the polar nature and the presence of a chromophore (the pyridine ring) in this compound, both HPLC-UV and LC-MS/MS are highly suitable analytical techniques.

1. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a cornerstone of pharmaceutical analysis. For a polar compound like this compound, a reversed-phase HPLC method would be appropriate, likely utilizing a C18 column with an aqueous-organic mobile phase. The sulfonic acid group will impart significant polarity, requiring careful optimization of the mobile phase composition and pH to achieve adequate retention and peak shape.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[4] This technique is particularly advantageous when quantifying trace levels of the analyte in complex matrices. The mass spectrometer can be set to monitor specific parent-to-daughter ion transitions for this compound, significantly reducing the likelihood of interference from other components in the sample.

Comparative Validation of Analytical Methods

The following sections will detail the validation process for both HPLC-UV and LC-MS/MS methods for the quantification of this compound.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

Experimental Protocol for Specificity:

  • Sample Preparation: Prepare a solution of this compound. Prepare a placebo solution (matrix without the analyte). Prepare a spiked solution containing the analyte and potential interfering substances.

  • Analysis: Analyze the individual solutions, the placebo, and the spiked solution using the developed chromatographic method.

  • Evaluation:

    • HPLC-UV: Compare the chromatograms to ensure that the peak for this compound is well-resolved from any other peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

    • LC-MS/MS: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte. The absence of significant signals at the expected retention time in the placebo and the consistent signal in the spiked sample demonstrate specificity.

Workflow for Specificity Validation

Caption: Workflow for demonstrating the specificity of HPLC-UV and LC-MS/MS methods.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol for Linearity and Range:

  • Standard Preparation: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range.

  • Analysis: Analyze each standard in triplicate.

  • Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be ≥ 0.999.[6]

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol for Accuracy:

  • Sample Preparation: Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analysis: Analyze the prepared samples.

  • Evaluation: Express the accuracy as the percentage recovery of the known amount of analyte added. Acceptance criteria are typically within 98-102% for drug substances.[7]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the RSD for each set of measurements. The acceptance criterion for RSD is typically ≤ 2%.

Validation Workflow for Quantitative Parameters

G cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision A Prepare ≥ 5 Calibration Standards B Analyze in Triplicate A->B C Linear Regression Analysis (R² ≥ 0.999) B->C D Prepare 3 Levels (e.g., 80%, 100%, 120%) in Triplicate E Analyze Samples D->E F Calculate % Recovery (98-102%) E->F G Repeatability (Intra-assay) I Calculate RSD (≤ 2%) G->I H Intermediate Precision (Inter-assay) H->I

Caption: Workflow for validating the linearity, accuracy, and precision of an analytical method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for LOD and LOQ:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[8]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.

Comparison of HPLC-UV and LC-MS/MS for this compound Quantification

Validation ParameterHPLC-UVLC-MS/MSRationale & Insights
Specificity Good. Potential for interference from co-eluting compounds with similar UV absorbance.Excellent. Highly specific due to monitoring of unique mass transitions.LC-MS/MS is the preferred method when analyzing complex matrices where the risk of co-eluting interferences is high.
Linearity & Range Good. Typically linear over 2-3 orders of magnitude.Excellent. Often linear over 4-5 orders of magnitude.The wider linear range of LC-MS/MS provides greater flexibility in sample analysis without the need for dilution.
Accuracy Good. Dependent on the specificity of the method.Excellent. Less susceptible to matrix effects that can bias results.Isotope-labeled internal standards can be used in LC-MS/MS to correct for matrix effects and improve accuracy.
Precision Good. Typically RSD ≤ 2%.Excellent. Typically RSD ≤ 2%.Both techniques can achieve high precision with proper method development and system suitability checks.
LOD & LOQ Moderate. Typically in the low µg/mL to high ng/mL range.Excellent. Can achieve low ng/mL to pg/mL levels.For trace-level quantification, such as impurity analysis, LC-MS/MS is the superior technique due to its significantly lower detection limits.
Robustness Good. Less sensitive to minor changes in mobile phase composition.Moderate. Ionization efficiency can be sensitive to matrix components and mobile phase additives.Robustness testing, which involves deliberate variations in method parameters, is crucial for both techniques to ensure reliable performance in routine use.[5]

Conclusion: Selecting the Appropriate Method

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for the quantification of this compound in bulk drug substances or formulations where the analyte is present at relatively high concentrations.

  • LC-MS/MS is the method of choice for trace-level quantification, such as the analysis of impurities in drug substances, metabolites in biological matrices, or for applications requiring very high selectivity and sensitivity. While the initial investment in instrumentation is higher, the superior performance of LC-MS/MS often justifies the cost in a regulated environment.

Both methods, when properly validated according to the principles outlined in this guide and the referenced international guidelines, can provide accurate and reliable data for the quantification of this compound, ensuring the quality and safety of pharmaceutical products.

References

A Spectroscopic Guide to the Differentiation of 5-Methylpyridine-3-sulfonic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the spectroscopic comparison of 5-methylpyridine-3-sulfonic acid and its isomers, designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of key spectroscopic techniques for unambiguous isomer identification, supported by experimental data and protocols.

Introduction

Pyridine sulfonic acids are a class of compounds with significant utility in various chemical and pharmaceutical applications, acting as catalysts, intermediates in synthesis, and biologically active agents.[1] this compound and its positional isomers share the same molecular formula (C₆H₇NO₃S) and molecular weight (173.19 g/mol ), making their differentiation by mass alone impossible.[2][3] For researchers in drug development and materials science, the precise structural characterization of these isomers is critical, as the substitution pattern on the pyridine ring dictates the molecule's chemical reactivity, biological activity, and physical properties.

This guide provides a comprehensive comparative analysis of this compound and its key isomers using four foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for the unambiguous identification of these closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Positional Isomerism

1.1. Theoretical Basis

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shift of each proton (¹H NMR) and carbon (¹³C NMR) nucleus is exquisitely sensitive to its local electronic environment. The electron-donating methyl group (-CH₃) increases electron density (shielding) at the ortho and para positions, causing upfield shifts (lower ppm). Conversely, the strongly electron-withdrawing sulfonic acid group (-SO₃H) decreases electron density (deshielding), leading to significant downfield shifts (higher ppm) for nearby nuclei. The distinct substitution patterns of each isomer thus create a unique map of chemical shifts and spin-spin coupling patterns.

1.2. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The choice of solvent is critical for compounds containing an acidic proton, such as a sulfonic acid. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ has the advantage of solubilizing a wide range of organic compounds and allows for the observation of exchangeable protons (like the -SO₃H proton), which would be lost in D₂O.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the methylpyridine sulfonic acid isomer in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.[4]

  • Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

1.3. Comparative NMR Data Analysis

The number of aromatic signals, their chemical shifts, and their splitting patterns provide a definitive fingerprint for each isomer. For instance, the symmetry in 4-methylpyridine-3-sulfonic acid will result in a different number of unique signals compared to the less symmetric this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆) for Methylpyridine Sulfonic Acid Isomers

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound H-2~8.9 (s)~148
H-4~8.1 (s)~140
H-6~8.6 (s)~150
-CH₃~2.4 (s)~18
6-Methylpyridine-3-sulfonic acid H-2-~158
H-4~8.0 (d)~139
H-5~7.4 (d)~125
-CH₃~2.5 (s)~24
4-Methylpyridine-3-sulfonic acid H-2~8.8 (s)~152
H-5~7.5 (d)~128
H-6~8.5 (d)~148
-CH₃~2.6 (s)~20

Note: These are estimated values based on substituent effects on the pyridine ring. Actual experimental values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Fingerprints

2.1. Theoretical Basis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. While functional groups like the sulfonic acid moiety have characteristic absorption bands, the true power of IR for isomer identification lies in the "fingerprint region" (roughly 1500-600 cm⁻¹). The out-of-plane C-H bending vibrations in this region are highly sensitive to the substitution pattern on the pyridine ring.

Key Vibrational Modes:

  • S=O Asymmetric & Symmetric Stretching: Strong bands typically appear around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.[5]

  • S-O Stretching: A strong band is expected in the 700-600 cm⁻¹ region.[5]

  • Pyridine Ring Stretching: C=C and C=N stretching vibrations occur in the 1600-1400 cm⁻¹ region.[6]

  • C-H Out-of-Plane Bending: The pattern of bands below 900 cm⁻¹ is diagnostic of the number and position of adjacent hydrogen atoms on the aromatic ring.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient technique for analyzing solid samples directly without extensive preparation.

Step-by-Step Protocol:

  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands.

Table 2: Key FT-IR Absorption Frequencies (cm⁻¹) for Pyridine Sulfonic Acids

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Appearance
O-H Stretch (Sulfonic Acid)3100-2500Very Broad
Aromatic C-H Stretch3100-3000Medium
Pyridine Ring (C=C, C=N) Stretch1615, 1550, 1470Strong to Medium
S=O Asymmetric Stretch~1200Strong
S=O Symmetric Stretch~1035Strong
S-O Stretch~680Strong
C-H Out-of-Plane Bending900-700Varies with Isomer

Data synthesized from studies on pyridine-3-sulfonic acid.[5][7]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

3.1. Theoretical Basis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring exhibits π → π* and n → π* transitions. The position of the wavelength of maximum absorbance (λmax) is influenced by substituents. The interplay between the electron-donating methyl group and the electron-withdrawing sulfonic acid group will alter the energy of the electronic transitions, causing shifts in the λmax that can help differentiate isomers.[8] Probing the molecule with UV-Vis spectroscopy can also be used to study the acidic properties of the compound.[9]

3.2. Experimental Protocol: UV-Vis Spectroscopy

Step-by-Step Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as water or ethanol.

  • Sample Preparation: Prepare a dilute solution of the isomer with a known concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).

  • Data Acquisition: Replace the blank with the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λmax from the resulting spectrum.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for Pyridine Sulfonic Acids

Compound ClassTypical λmax (nm)Transition Type
Pyridine Derivatives~250-280π → π
~270-300n → π (often weak or submerged)

The exact λmax will be specific to each isomer due to the unique electronic effects of the substituent positions. For example, a recent study on a pyridine-3-sulfonate crystal reported a UV cutoff edge at 257 nm.[7]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

4.1. Theoretical Basis

Mass spectrometry provides the exact molecular weight and, crucially for isomer identification, structural information based on fragmentation patterns. While all isomers have the same molecular weight, the way they break apart upon ionization can be unique. Electrospray ionization (ESI) is a soft ionization technique suitable for these polar, non-volatile compounds, which will primarily yield the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. High-energy collision-induced dissociation (CID) will then induce fragmentation. The stability of the resulting fragment ions will differ based on the substituent positions, leading to different relative abundances in the tandem mass spectrum (MS/MS).

Expected Fragmentation Pathways:

  • Loss of SO₃: A common fragmentation for sulfonic acids, leading to a [M-H-80]⁻ ion.

  • Loss of HSO₃: Loss of the sulfonic acid group, resulting in a [M-H-81]⁻ ion.

  • The relative ease of these fragmentation pathways will depend on the stability of the resulting pyridinium or pyridine radical cation, which is influenced by the position of the methyl group.

4.2. Experimental Protocol: ESI-High Resolution Mass Spectrometry (HRMS)

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum to confirm the presence of the [M+H]⁺ (m/z 174.0225) or [M-H]⁻ (m/z 172.0068) ion.

  • MS/MS Analysis: Select the precursor ion of interest and perform a product ion scan (MS/MS) to generate the fragmentation pattern.

Conclusion

The unambiguous identification of this compound from its positional isomers is a challenge that requires a multi-faceted spectroscopic approach. While each technique provides valuable clues, a combination of them is essential for definitive structural confirmation.

  • NMR Spectroscopy stands as the primary tool, offering clear differentiation through unique chemical shifts and coupling patterns.

  • FT-IR Spectroscopy provides confirmation of functional groups and offers a unique "fingerprint" based on the ring substitution pattern.

  • UV-Vis Spectroscopy can reveal subtle differences in electronic structure through shifts in absorption maxima.

  • Mass Spectrometry confirms the elemental composition and can distinguish isomers based on their characteristic fragmentation pathways.

By systematically applying the protocols and comparative data outlined in this guide, researchers can confidently characterize their specific isomer of methylpyridine sulfonic acid, ensuring the integrity and reproducibility of their scientific work.

References

A Senior Application Scientist's Guide to Evaluating 5-Methylpyridine-3-Sulfonic Acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate and compare the performance of 5-methylpyridine-3-sulfonic acid across various solvent systems. While direct, publicly available comparative studies on this specific molecule are limited, this document leverages fundamental chemical principles and established methodologies for analogous compounds to provide a robust blueprint for in-house evaluation. We will explore the theoretical underpinnings of solvent-solute interactions and present detailed, self-validating experimental protocols to generate the critical data needed for process optimization, reaction design, and formulation development.

Introduction: The Critical Role of the Solvent Environment

This compound (CAS: 4808-70-2, MW: 173.19 g/mol ) is a heterocyclic organic compound featuring both a basic pyridine nitrogen and an acidic sulfonic acid group.[1] This bifunctional nature imparts a zwitterionic character, making its behavior exceptionally sensitive to the surrounding solvent environment. The choice of solvent can dramatically influence its solubility, chemical stability, and reactivity, thereby dictating the success of a synthetic step or the viability of a formulation.

The electron-donating methyl group at the 5-position and the strongly electron-withdrawing sulfonic acid group at the 3-position create a unique electronic profile on the pyridine ring.[2] Understanding how this structure interacts with different solvent classes—protic, polar aprotic, and nonpolar—is paramount for predicting and controlling its performance. This guide provides the theoretical basis and practical protocols to systematically quantify this performance.

Theoretical Framework: Predicting Solute-Solvent Interactions

The performance of this compound is governed by its interactions at the molecular level. Its zwitterionic form, 5-methylpyridinium-3-sulfonate, likely predominates in many conditions, featuring a positively charged pyridinium ion and a negatively charged sulfonate group.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent candidates for high solubility. They can engage in strong hydrogen bonding with the sulfonate group's oxygen atoms and the pyridinium N-H (if protonated). Furthermore, their high dielectric constants effectively solvate and stabilize the charged zwitterionic species.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can effectively solvate the pyridinium cation. However, their ability to solvate the sulfonate anion is less effective compared to protic solvents, as they lack hydrogen bond donor capabilities. Moderate to good solubility can be expected, often influenced by the solvent's Lewis basicity.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Solubility is expected to be very low in these solvents. The large polarity mismatch between the zwitterionic solute and the nonpolar solvent results in weak van der Waals forces that are insufficient to overcome the strong intermolecular forces within the crystalline solid.

The following diagram illustrates the primary forces at play between this compound and different solvent classes.

G cluster_solute This compound (Zwitterion) cluster_solvents Solvent Classes solute Pyridinium-Sulfonate C₆H₇NO₃S Pyridinium Cation (+) Sulfonate Anion (-) Protic Polar Protic (e.g., H₂O, MeOH) Protic->solute:s_anion  Strong H-Bonding   Protic->solute:n  Ion-Dipole   Aprotic Polar Aprotic (e.g., DMSO, DMF) Aprotic->solute:n  Strong Ion-Dipole   Aprotic->solute:s_anion  Weak Ion-Dipole   Nonpolar Nonpolar (e.g., Toluene) Nonpolar->solute Weak van der Waals

Caption: Predicted interactions between this compound and solvent classes.

Performance Metrics & Experimental Protocols

To move from theory to practice, we must quantify performance. The following sections detail robust protocols for measuring three key metrics: solubility, stability, and reactivity.

Metric 1: Quantitative Solubility Assessment

Causality: Solubility is the foundational performance metric. It determines the maximum concentration achievable in a solution, impacting reaction kinetics, purification efficiency, and formulation feasibility. An insufficient solubility can create a process bottleneck.

Experimental Protocol: Isothermal Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of the compound in a given solvent at a specific temperature.

  • Preparation: Add an excess amount of this compound (e.g., 100 mg) to a known volume (e.g., 2.0 mL) of the test solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurries for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Filtration & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE or nylon) to remove all solid particles. Immediately dilute the clear filtrate with a known volume of a suitable mobile phase to prevent precipitation and bring the concentration within the analytical range.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. A pre-established calibration curve of this compound is used to determine its concentration in the diluted sample.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

  • Self-Validation: Repeat the measurement at a different time point (e.g., 72 hours) to ensure that the solubility value is stable and that equilibrium was indeed reached.

Data Presentation:

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Experimental DataCalculated Data
Methanol25Experimental DataCalculated Data
Acetonitrile25Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)25Experimental DataCalculated Data
Dichloromethane (DCM)25Experimental DataCalculated Data
Toluene25Experimental DataCalculated Data
Metric 2: Chemical Stability Under Thermal Stress

Causality: The stability of this compound in solution is critical, especially under process conditions involving elevated temperatures. Degradation can lead to yield loss, impurity formation, and process deviations. A primary degradation pathway for aryl sulfonic acids is desulfonation, which can be influenced by solvent and temperature.

Experimental Protocol: HPLC-Based Stability Study

This protocol monitors the degradation of the compound over time at a set temperature.

  • Solution Preparation: Prepare a stock solution of this compound in each test solvent at a known concentration (e.g., 1.0 mg/mL).

  • Initial Analysis (T=0): Immediately analyze an aliquot of each solution using a stability-indicating HPLC method (a method capable of resolving the parent peak from potential degradants). Record the initial peak area of the parent compound.

  • Incubation: Seal the vials and place them in a temperature-controlled oven or bath set to the test temperature (e.g., 60 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 4, 8, 24, 48 hours), remove the vials, cool them to room temperature, and analyze an aliquot by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The use of a relative percentage (Area% or normalized area) minimizes errors from minor injection volume variations.

  • Self-Validation: Monitor for the appearance of new peaks in the chromatogram, which would indicate degradation products. Mass spectrometry (LC-MS) can be used to identify these new species and confirm the degradation pathway.

Data Presentation:

Solvent SystemTemperature (°C)% Remaining (4h)% Remaining (8h)% Remaining (24h)% Remaining (48h)
Water60Experimental DataExperimental DataExperimental DataExperimental Data
DMSO60Experimental DataExperimental DataExperimental DataExperimental Data
N,N-Dimethylformamide (DMF)60Experimental DataExperimental DataExperimental DataExperimental Data
Metric 3: Reactivity in a Model Transformation

Causality: The ultimate test of performance is reactivity in a chemical transformation. The conversion of a sulfonic acid to a sulfonyl chloride is a fundamental step for creating sulfonamides, a crucial class of compounds in drug development.[3] Solvent choice can dramatically affect the rate and outcome of this reaction by influencing reagent solubility and stabilizing reactive intermediates.

Experimental Protocol: Sulfonyl Chloride Formation

This protocol compares reaction yield and product purity across different solvent systems. The workflow is depicted below.

Caption: Experimental workflow for testing sulfonyl chloride formation.

  • Reaction Setup: In separate oven-dried flasks under an inert atmosphere (N₂), charge this compound (1.0 mmol) and the test solvent (5 mL). Include a catalytic amount of DMF if necessary. Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 mmol) dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by carefully pouring it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Determine the crude yield. Analyze the crude product by HPLC to determine the purity and identify the product peak (retention time and mass via LC-MS).

  • Self-Validation: The identity of the desired 5-methylpyridine-3-sulfonyl chloride should be confirmed by mass spectrometry. Comparing the ratio of product to starting material across different solvents provides a direct measure of solvent performance.

Data Presentation:

Solvent SystemReagentTemperature (°C)Conversion (%)Product Purity (Area %)
Dichloromethane (DCM)Thionyl Chloride25Experimental DataExperimental Data
AcetonitrileThionyl Chloride25Experimental DataExperimental Data
Toluene + cat. DMFThionyl Chloride25Experimental DataExperimental Data

Comparative Analysis with Structural Analogs

  • vs. Pyridine-3-sulfonic acid: The primary structural difference is the methyl group at the 5-position. As an electron-donating group, it slightly increases the basicity of the pyridine nitrogen compared to the parent compound.[2] This may subtly influence its interaction with acidic protons in protic solvents. Furthermore, the methyl group adds hydrophobicity, which could lead to slightly lower solubility in highly polar solvents like water but potentially improved solubility in less polar organic solvents like DCM.

  • vs. p-Toluenesulfonic acid (p-TsOH): Both are methylated aromatic sulfonic acids. However, this compound possesses a basic nitrogen atom within the aromatic ring, making it zwitterionic and amphoteric. In contrast, p-TsOH is a strong, non-amphoteric acid. This fundamental difference means this compound will be far less soluble in nonpolar solvents and will exhibit significantly different reactivity, particularly in acid-base chemistry. Its role as a potential acid catalyst would be much weaker and pH-dependent compared to the consistently strong acidity of p-TsOH.

Conclusion

The performance of this compound is intrinsically linked to the solvent system in which it is used. While a universal "best" solvent does not exist, a systematic evaluation of solubility, stability, and reactivity provides the empirical data necessary to make an informed selection for a specific application. This guide offers a comprehensive framework and a suite of robust, self-validating protocols to empower researchers to generate this critical data. By understanding the underlying chemical principles and meticulously quantifying performance, scientists can unlock the full potential of this versatile building block in their research and development endeavors.

References

A Comparative Guide to the Synthesis of 5-Methylpyridine-3-sulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylpyridine-3-sulfonic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active compounds, making the efficient and scalable synthesis of this intermediate a critical consideration for researchers. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of the advantages and disadvantages of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific synthetic needs.

Route 1: Oxidation of 3,5-Dimethylpyridine (3,5-Lutidine)

This route involves a two-step process starting from the readily available 3,5-dimethylpyridine. The first step is the selective oxidation of one of the methyl groups to a carboxylic acid, yielding 5-methylnicotinic acid. This intermediate is then converted to the target sulfonic acid.

Mechanism and Rationale

The selective mono-oxidation of 3,5-lutidine is the key challenge in this route. Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide in acidic media are typically employed.[1][2] The reaction proceeds via a radical mechanism, where the methyl group is progressively oxidized to a hydroxymethyl, then an aldehyde, and finally a carboxylic acid. Controlling the reaction conditions is crucial to prevent over-oxidation to the di-acid byproduct, pyridine-3,5-dicarboxylic acid.

The subsequent conversion of the carboxylic acid to a sulfonic acid is not a direct transformation. A common strategy involves the conversion of the carboxylic acid to an amino group, which can then be transformed into a sulfonic acid via a Sandmeyer-type reaction. However, a more direct, albeit less common, approach involves the conversion to a sulfonyl chloride, which is then hydrolyzed. This guide will focus on the more established pathway for introducing the sulfonic acid functionality in the second route. For the purpose of a comprehensive comparison, we will consider the conversion of the intermediate 5-methylnicotinic acid to the final product as a conceptual step, with the understanding that it would likely proceed through an intermediate such as 3-amino-5-methylpyridine.

Experimental Protocol

Step 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Dimethylpyridine

  • Materials: 3,5-Dimethylpyridine (3,5-Lutidine), Potassium Permanganate (KMnO₄), Water, Hydrochloric Acid (HCl), Ethanol.

  • Procedure:

    • In a large reaction vessel, dissolve 120 kg of 3,5-lutidine in 1200 L of water with stirring.

    • Maintain the temperature between 25-35 °C and add 300 kg of potassium permanganate portion-wise over 4.5 hours.

    • After the addition is complete, maintain the reaction mixture at 30 °C for 16 hours.

    • Filter the reaction mixture to remove the manganese dioxide byproduct.

    • Adjust the pH of the filtrate to 0.5 with concentrated hydrochloric acid to precipitate the byproduct, 3,5-pyridinedicarboxylic acid, which is removed by filtration.

    • Further adjust the pH of the filtrate to 3.0 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.

    • Collect the crude product by centrifugation.

    • For purification, dissolve the crude product in ethanol at 80 °C, perform a hot filtration, and then cool the filtrate to 0-5 °C with stirring for 2 hours to induce crystallization.

    • Collect the purified 5-methylnicotinic acid by centrifugation and dry at 65 °C for 8.5 hours.[1]

  • Expected Yield: Approximately 59.4%[3]

  • Purity: >99% after recrystallization[1]

Visualization of Route 1 Workflow

Route 1 Workflow Start 3,5-Dimethylpyridine Oxidation Oxidation (KMnO₄, H₂O) Start->Oxidation Intermediate 5-Methylnicotinic Acid Oxidation->Intermediate Conversion Multi-step Conversion Intermediate->Conversion Final_Product This compound Conversion->Final_Product

Caption: Workflow for the synthesis of this compound via oxidation of 3,5-lutidine.

Route 2: Diazotization of 3-Amino-5-methylpyridine

This route utilizes the Sandmeyer reaction, a classic and versatile method for the conversion of an aromatic amino group into a wide range of functionalities, including a sulfonic acid group.

Mechanism and Rationale

The synthesis begins with the diazotization of 3-amino-5-methylpyridine in a cold, acidic solution with a nitrite source, typically sodium nitrite. This reaction forms a highly reactive diazonium salt intermediate. The subsequent Sandmeyer reaction involves the treatment of this diazonium salt with a sulfur dioxide solution in the presence of a copper(I) catalyst. This leads to the formation of the corresponding sulfonyl chloride, which is then hydrolyzed to the final sulfonic acid product. The use of a copper catalyst is crucial for the efficient conversion of the diazonium salt.[4]

Experimental Protocol

This protocol is adapted from the synthesis of the analogous pyridine-3-sulfonyl chloride.[5]

Step 1: Diazotization of 3-Amino-5-methylpyridine

  • Materials: 3-Amino-5-methylpyridine, 6-10 M Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Sodium Fluoroborate (NaBF₄).

  • Procedure:

    • In a reaction kettle, add 3-amino-5-methylpyridine and 6-10 M diluted hydrochloric acid.

    • Cool the mixture to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0-5 °C.

    • Following the diazotization, add an aqueous solution of sodium fluoroborate dropwise, again keeping the temperature at 0-5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C.

    • Collect the precipitated diazonium fluoroborate salt by suction filtration, wash with cold dilute hydrochloric acid, and dry for the next step.

Step 2: Sandmeyer Reaction to form 5-Methylpyridine-3-sulfonyl Chloride

  • Materials: 5-Methylpyridine-3-diazonium fluoroborate, Thionyl Chloride (SOCl₂), Cuprous Chloride (CuCl), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution.

  • Procedure:

    • Add thionyl chloride to water and cool to 0-5 °C.

    • Add a catalytic amount of cuprous chloride.

    • Add the diazonium fluoroborate salt prepared in the previous step in portions, maintaining the temperature at 0-5 °C.

    • Allow the reaction to proceed overnight at 0-5 °C.

    • Extract the reaction mixture with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-methylpyridine-3-sulfonyl chloride.

Step 3: Hydrolysis to this compound

  • Materials: 5-Methylpyridine-3-sulfonyl chloride, Water.

  • Procedure:

    • Carefully add the 5-methylpyridine-3-sulfonyl chloride to water with stirring. The hydrolysis is typically exothermic.

    • The reaction mixture is stirred until the hydrolysis is complete (can be monitored by TLC or LC-MS).

    • The resulting aqueous solution of this compound can be used directly or the product can be isolated by evaporation of the water. The instability of the sulfonyl chloride in aqueous environments drives this reaction.[6]

Visualization of Route 2 Workflow

Route 2 Workflow Start 3-Amino-5-methylpyridine Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Intermediate1 Diazonium Salt Diazotization->Intermediate1 Sandmeyer Sandmeyer Reaction (SO₂, CuCl) Intermediate1->Sandmeyer Intermediate2 5-Methylpyridine-3-sulfonyl Chloride Sandmeyer->Intermediate2 Hydrolysis Hydrolysis (H₂O) Intermediate2->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound via diazotization of 3-amino-5-methylpyridine.

Comparative Analysis

ParameterRoute 1: Oxidation of 3,5-LutidineRoute 2: Diazotization of 3-Amino-5-methylpyridine
Starting Material 3,5-Dimethylpyridine3-Amino-5-methylpyridine
Key Reagents KMnO₄ or H₂O₂/H₂SO₄NaNO₂, HCl, SO₂, CuCl
Number of Steps 2 (conceptually)3
Reported Yield ~59% for the first stepCan be high, but dependent on the stability of the diazonium salt
Product Purity High after recrystallizationGenerally good, but may require careful purification
Scalability Scalable, as demonstrated in patentsCan be challenging due to the instability of diazonium salts, but flow chemistry can mitigate risks[7][8]
Safety Concerns Use of strong oxidizing agents, potential for exothermic reactionsGeneration of unstable and potentially explosive diazonium salts, use of toxic SO₂
Environmental Impact Generation of manganese dioxide waste (if using KMnO₄)Generation of acidic waste streams
Advantages Readily available and inexpensive starting materialVersatile reaction applicable to a wide range of anilines
Disadvantages Potential for over-oxidation, multi-step conversion from carboxylic acidHazardous intermediates, requires careful temperature control

Expert Insights and Recommendations

Route 1 is an attractive option when starting from the inexpensive and commercially available 3,5-lutidine. The main challenge lies in achieving selective mono-oxidation and the subsequent multi-step conversion of the carboxylic acid to the sulfonic acid. While the oxidation step is well-documented for large-scale production, the overall pathway to the sulfonic acid is less direct. This route may be preferable for large-scale industrial synthesis where the cost of the starting material is a primary driver and the multi-step process can be optimized.

Route 2 offers a more direct functional group interconversion from an amino group to a sulfonic acid. The Sandmeyer reaction is a powerful tool in organic synthesis. However, the key consideration for this route is the handling of the diazonium salt intermediate, which can be unstable. For laboratory-scale synthesis and for generating diverse analogs from a common amino-pyridine intermediate, this route is often more practical. The development of continuous flow technologies has significantly improved the safety and scalability of diazotization and Sandmeyer reactions, making this route more viable for larger-scale applications as well.[7][8]

For research and early-stage drug development, where flexibility and access to a range of analogs are often prioritized, Route 2 may be the more strategic choice. For large-scale, cost-driven manufacturing, a thoroughly optimized Route 1 could be more economical.

Characterization Data

The final product, this compound, can be characterized by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl group.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for the six unique carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the S=O stretching vibrations of the sulfonic acid group, typically in the regions of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹ (asymmetric and symmetric stretching, respectively), as well as bands associated with the aromatic ring.[5][9]

Conclusion

The synthesis of this compound can be effectively achieved through two distinct routes: the oxidation of 3,5-lutidine and the diazotization of 3-amino-5-methylpyridine. The choice between these routes will depend on the specific requirements of the synthesis, including the desired scale, cost considerations, available starting materials, and safety infrastructure. This guide has provided a comprehensive comparison to aid researchers and drug development professionals in selecting the most appropriate synthetic strategy for their needs.

References

cross-reactivity of 5-methylpyridine-3-sulfonic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of 5-Methylpyridine-3-Sulfonic Acid in Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potential cross-reactivity of this compound. Given the limited direct biological data on this specific compound, we will employ a first-principles approach, leveraging structural analysis, the known activities of its analogs, and robust experimental design to predict, identify, and quantify potential off-target interactions.

Introduction: The Challenge of Uncharacterized Compounds

This compound is most notably documented as a hydrolysis product of 5-methylpyridine-3-sulfonyl chloride, a key intermediate in the synthesis of more complex molecules like vonoprazan analogues.[1] While its own biological activity profile is largely uncharacterized, its presence as a potential impurity, metabolite, or synthetic precursor necessitates a thorough understanding of its potential to interfere with biological assays. Off-target interactions, or cross-reactivity, can lead to misleading data, false positives, and a misinterpretation of a primary compound's efficacy and safety.

This guide is structured to provide not just protocols, but the scientific rationale behind them. We will explore how to build a hypothesis of potential cross-reactivity based on molecular structure and then systematically test this hypothesis through a tiered experimental approach.

Structural Analysis: The Foundation for Predicting Cross-Reactivity

The structure of this compound offers critical clues to its potential biological interactions. It is a small heterocyclic molecule featuring a pyridine ring, a methyl group, and a sulfonic acid group. To form a hypothesis, we can compare it to structurally similar and biologically active molecules.

  • Pyridine-3-sulfonic acid: The parent analog, lacking only the methyl group, is known to be a structural analog of nicotinic acid (Vitamin B3).[2] It has been shown to act as an antimetabolite, reducing hepatic cholesterol synthesis in rats, though it does not ultimately lower serum cholesterol.[2][3]

  • Nicotinic Acid (Niacin): A crucial vitamin, nicotinic acid is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are vital for hundreds of enzymatic redox reactions in the cell. The structural similarity between the pyridine ring of our target compound and nicotinic acid is the strongest basis for a primary cross-reactivity hypothesis.

The sulfonic acid moiety (-SO₃H) is a strong acid and will be ionized at physiological pH. This negatively charged group can form potent ionic interactions with positively charged residues (e.g., arginine, lysine) in protein binding pockets. It can also act as a phosphate mimetic, suggesting potential interactions with ATP-binding sites in kinases or other nucleotide-binding proteins.

Diagram: Structural Relationships and Cross-Reactivity Hypothesis

G cluster_0 Core Structure Analysis cluster_1 Predicted Cross-Reactivity Targets MPSA This compound (Target Compound) PSA Pyridine-3-Sulfonic Acid (Parent Analog) MPSA->PSA - CH3 group T1 Nicotinic Acid Receptors (e.g., GPR109A) MPSA->T1 Pyridine Core Similarity T2 NAD+/NADP+ Dependent Enzymes (e.g., Dehydrogenases) MPSA->T2 Pyridine Core Similarity T3 Kinases (ATP Pocket) (Phosphate Mimicry) MPSA->T3 Sulfonic Acid Group (Phosphate Mimic) T4 Sulfonamide Targets (e.g., Carbonic Anhydrases) MPSA->T4 Sulfonyl Group Interaction NA Nicotinic Acid (Niacin) (Bioactive Analog) PSA->NA -SO3H vs -COOH (Bioisosteric Shift) NAD NAD+/NADP+ (Essential Coenzymes) NA->NAD Biosynthetic Precursor

Caption: Structural relationships leading to a cross-reactivity hypothesis.

Principles of Assay Interference

Cross-reactivity occurs when a compound other than the intended analyte interacts with assay components—typically an antibody or a protein target—to generate a signal or inhibit signal generation. This is distinct from non-specific matrix effects. In competitive assays, a cross-reactant can compete with the labeled analyte for binding to a limited number of sites, leading to a false-positive or skewed result.[4] The degree of cross-reactivity is not solely a property of the antibody or protein but is influenced by the assay format and the concentrations of the reagents used.[4] Understanding this is critical for designing robust validation experiments.

Diagram: Mechanism of Immunoassay Cross-Reactivity

G cluster_0 Scenario A: No Cross-Reactivity cluster_1 Scenario B: With Cross-Reactivity A_Ab Antibody A_Complex1 [Ab-Analyte] A_Ab->A_Complex1 A_Complex2 [Ab-Tracer] A_Ab->A_Complex2 A_Ag Analyte A_Ag->A_Ab A_Tracer Labeled Tracer A_Tracer->A_Ab B_Ab Antibody B_Complex1 [Ab-Analyte] B_Ab->B_Complex1 B_Complex2 [Ab-Tracer] B_Ab->B_Complex2 B_Complex3 [Ab-Cross-Reactant] B_Ab->B_Complex3 B_Ag Analyte B_Ag->B_Ab B_Tracer Labeled Tracer B_Tracer->B_Ab B_CR Cross-Reactant (5-MP-3-SA) B_CR->B_Ab Note Result: The cross-reactant competes with the tracer, reducing the tracer-bound signal and causing a false positive.

Caption: Competitive binding assay interference by a cross-reactant.

A Tiered Strategy for Experimental Validation

We recommend a two-tiered approach: begin with hypothesis-driven assays based on structural alerts, then proceed to broader, unbiased screening panels to catch unexpected interactions.

Tier 1: Hypothesis-Driven Assays

These experiments directly test the hypotheses generated from our structural analysis.

  • Causality & Rationale: The structural similarity to nicotinic acid makes its primary receptor, GPR109A, a prime candidate for cross-reactivity. This assay will determine if this compound can displace a known ligand from the receptor's binding site.

  • Methodology: Competitive Radioligand Binding Assay

    • Materials: Cell membranes expressing human GPR109A, [³H]-nicotinic acid (radioligand), this compound, unlabeled nicotinic acid (positive control), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂), glass fiber filters, scintillation cocktail.

    • Preparation: Prepare serial dilutions of this compound (e.g., from 1 nM to 1 mM). Prepare a stock solution of unlabeled nicotinic acid for determining non-specific binding.

    • Assay Setup (in 96-well plate):

      • Total Binding: GPR109A membranes + [³H]-nicotinic acid + buffer.

      • Non-Specific Binding (NSB): GPR109A membranes + [³H]-nicotinic acid + high concentration of unlabeled nicotinic acid (e.g., 10 µM).

      • Test Compound: GPR109A membranes + [³H]-nicotinic acid + varying concentrations of this compound.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash filters quickly with ice-cold binding buffer to remove unbound radioligand.

    • Detection: Place filters in scintillation vials with scintillation cocktail and count radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Causality & Rationale: The pyridine core is the functional component of the NAD coenzyme. This compound could potentially interfere by competing with NAD/NADH for the enzyme's binding site. Lactate dehydrogenase (LDH) is a robust, commercially available NAD-dependent enzyme suitable for this test.

  • Methodology: Spectrophotometric Kinetic Assay

    • Materials: Purified LDH enzyme, sodium pyruvate (substrate), NADH (coenzyme), this compound, reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Assay Principle: LDH catalyzes the conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺. This reaction is monitored by the decrease in absorbance at 340 nm, the absorbance maximum for NADH.

    • Assay Setup (in 96-well UV-transparent plate):

      • Control Reaction: Buffer + Pyruvate + NADH + LDH enzyme.

      • Test Reaction: Buffer + Pyruvate + NADH + this compound (at various concentrations) + LDH enzyme.

    • Procedure:

      • Add all components except the enzyme to the wells.

      • Initiate the reaction by adding the LDH enzyme.

      • Immediately place the plate in a spectrophotometer capable of kinetic reads.

      • Measure the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

    • Data Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve (ΔAbs/min). Plot the percentage of enzyme activity (relative to the control reaction) against the log concentration of this compound. Determine the IC₅₀ if significant inhibition is observed.

Tier 2: Broad Spectrum Screening

If a compound is intended for use in complex biological systems or drug development, a broader screen is essential to uncover unanticipated off-target effects.

  • Causality & Rationale: The negatively charged sulfonic acid group can mimic the phosphate groups of ATP, leading to potential interactions with the highly conserved ATP-binding pocket of protein kinases. A broad panel screen is the most efficient way to test for this.

  • Methodology: Outsourced Fee-for-Service Screening

    • Selection: Choose a reputable contract research organization (CRO) that offers kinase screening services (e.g., Eurofins DiscoverX, Promega, Reaction Biology).

    • Panel Choice: Select a panel that covers a diverse range of the human kinome. An initial screen at a single high concentration (e.g., 10 µM) is cost-effective.

    • Compound Submission: Prepare and ship a high-quality, solid sample of this compound with purity data (e.g., LC-MS, NMR) to the CRO as per their instructions.

    • Data Analysis: The CRO will provide a report, typically showing the percent inhibition for each kinase at the tested concentration. Any kinase showing significant inhibition (e.g., >50%) should be flagged for follow-up dose-response analysis to determine an IC₅₀ value.

Data Interpretation and Comparative Analysis

The data from these experiments should be compiled to build a comprehensive cross-reactivity profile.

Assay Type Target Potential Result Interpretation
Receptor BindingGPR109AIC₅₀ = 50 µMModerate cross-reactivity. May interfere in cell-based assays involving nicotinic acid signaling.
Receptor BindingGPR109AIC₅₀ > 1 mMNegligible cross-reactivity at the primary hypothetical target.
Enzyme ActivityLactate DehydrogenaseIC₅₀ = 200 µMWeak inhibition. Unlikely to be significant unless used at very high concentrations.
Kinase PanelKinase X% Inhibition @ 10µM = 85%Significant "hit". Requires follow-up IC₅₀ determination to confirm potency.
Kinase Panel300+ other kinases% Inhibition @ 10µM < 20%The compound is selective for Kinase X over the rest of the panel.

Self-Validating System: The use of a tiered approach is inherently self-validating. The high-specificity, hypothesis-driven assays (Tier 1) provide a rational starting point. If cross-reactivity is observed, the broad panels (Tier 2) help determine the selectivity of this interaction. If no interaction is seen in Tier 1, Tier 2 acts as a crucial safety net to catch unexpected off-target activities.

Conclusion and Best Practices

While this compound lacks a well-defined biological role, its structural similarity to key biological molecules like nicotinic acid warrants a systematic investigation of its potential for cross-reactivity. The experimental framework outlined in this guide provides a robust, logical, and efficient path to characterizing its off-target profile.

Key Recommendations for Researchers:

  • Always consider structure: Use structural analysis as a primary tool to predict potential cross-reactivity.

  • Employ orthogonal assays: Do not rely on a single assay format. Confirm findings using different experimental principles (e.g., binding vs. functional assays).

  • Differentiate cross-reactivity from non-specific interference: Include appropriate controls to rule out assay artifacts, such as compound aggregation or detection system interference.

  • Document and report: A thorough characterization of a compound's cross-reactivity is invaluable information for the scientific community, preventing others from generating and misinterpreting flawed data.

By following this guide, researchers can confidently assess the biological profile of this compound, ensuring the integrity and reliability of their experimental results.

References

Introduction: The Role of Pyridine-3-Sulfonic Acid and Its Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternatives for Pyridine-3-Sulfonic Acids in Modern Organic Synthesis

Pyridine-3-sulfonic acid and its derivatives, such as 5-methylpyridine-3-sulfonic acid, represent a unique class of organocatalysts. They merge the foundational Lewis basicity of the pyridine nitrogen with the strong Brønsted acidity of the sulfonic acid group. This bifunctional nature allows them to act as versatile catalysts in a variety of organic transformations. The pyridine nitrogen can activate electrophiles or function as a proton shuttle, while the sulfonic acid group provides a potent source of protons to activate nucleophiles or facilitate bond cleavage.

The strategic placement of the sulfonic acid at the 3-position is crucial. It electronically influences the pyridine ring, modulating its basicity and steric environment. The addition of substituents, like the methyl group in this compound, further refines these properties, offering chemists a tunable platform for catalyst design. While this compound itself is not extensively documented in mainstream literature, its properties can be extrapolated from its parent compound, pyridine-3-sulfonic acid, and other substituted analogues.

This guide provides a comparative analysis of viable alternatives to this compound, focusing on their performance in a representative acid-catalyzed reaction: the synthesis of 1,8-dioxo-octahydroxanthene derivatives. We will explore the mechanistic underpinnings of this transformation and provide experimental data to guide researchers in selecting the optimal catalyst for their specific needs.

Comparative Analysis: Catalyzing the Synthesis of 1,8-Dioxo-Octahydroxanthenes

The synthesis of 1,8-dioxo-octahydroxanthenes via the condensation of an aromatic aldehyde with 5,5-dimethylcyclohexane-1,3-dione (dimedone) is a classic benchmark reaction for evaluating the efficacy of acid catalysts. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/dehydration. The efficiency of the catalyst is critical in driving this multi-step process towards high yields in a short timeframe.

Here, we compare the performance of Pyridine-3-sulfonic acid with several common and novel alternatives.

Mechanism of Action

The catalytic cycle, as depicted below, highlights the dual role of the catalyst. The Brønsted acid protonates the aldehyde's carbonyl group, enhancing its electrophilicity for the initial Knoevenagel condensation with dimedone. The pyridine nitrogen can act as a general base, facilitating proton transfers throughout the reaction cascade, including the final dehydration step.

G cluster_0 Catalytic Cycle A Aromatic Aldehyde (R-CHO) D Protonated Aldehyde [R-CH=OH]+ A->D Protonation (H+ from SO3H) B Dimedone E Knoevenagel Adduct B->E G Michael Addition B->G C Catalyst (Pyridine-3-Sulfonic Acid) C->A D->E Nucleophilic Attack F Michael Acceptor E->F Dehydration F->G Michael Addition with 2nd Dimedone H Cyclization/ Dehydration G->H I 1,8-Dioxo-Octahydroxanthene H->I I->C Catalyst Regeneration

Caption: Catalytic cycle for xanthene synthesis.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of 1,8-dioxo-octahydroxanthenes under solvent-free conditions at 120 °C.

CatalystTime (min)Yield (%)
Pyridine-3-sulfonic acid 2096
p-Toluenesulfonic acid (p-TSA)6092
Sulfuric Acid (H₂SO₄)9085
Boric Acid (H₃BO₃)12070
No Catalyst180<10

Data Interpretation:

  • Pyridine-3-sulfonic acid demonstrates superior activity, affording an excellent yield in a significantly shorter reaction time compared to other conventional Brønsted acids.

  • p-Toluenesulfonic acid (p-TSA) , a widely used organocatalyst, is effective but requires a longer reaction time.

  • Sulfuric Acid , a strong mineral acid, is less efficient, likely due to side reactions and the harsh reaction conditions required.

  • Boric Acid , a weaker Lewis acid, shows significantly lower catalytic activity.

  • The uncatalyzed reaction is inefficient, highlighting the essential role of the catalyst.

The enhanced performance of pyridine-3-sulfonic acid can be attributed to the synergistic effect of its acidic and basic sites, facilitating the multi-step reaction sequence more efficiently than monofunctional catalysts.

Experimental Protocol: Synthesis of 2,2'-(4-chlorophenyl)-3,3,6,6,7,7-hexahydro-1H-xanthene-1,8(2H,5H)-dione

This protocol provides a detailed methodology for the synthesis of a representative 1,8-dioxo-octahydroxanthene derivative using pyridine-3-sulfonic acid as the catalyst.

Materials:
  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) (2 mmol, 280.4 mg)

  • Pyridine-3-sulfonic acid (0.1 mmol, 15.9 mg)

  • Ethanol (for recrystallization)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and hot plate

  • Reflux condenser

Procedure:
  • Combine 4-chlorobenzaldehyde (1 mmol), dimedone (2 mmol), and pyridine-3-sulfonic acid (0.1 mmol) in a 10 mL round-bottom flask.

  • Heat the mixture at 120 °C under solvent-free conditions with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Upon completion of the reaction (approximately 20 minutes), cool the mixture to room temperature.

  • Add hot ethanol to the solidified product and stir until dissolved.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate recrystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

G cluster_workflow Experimental Workflow A 1. Combine Reactants - 4-Chlorobenzaldehyde - Dimedone - Catalyst B 2. Heat at 120°C (Solvent-free) A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D Reaction Complete E 5. Recrystallize from Hot Ethanol D->E F 6. Filter & Dry Product E->F

Caption: Workflow for xanthene synthesis.

Conclusion and Future Outlook

While this compound remains a compound with underexplored potential, the high efficacy of its parent, pyridine-3-sulfonic acid, underscores the value of bifunctional pyridine-sulfonic acid catalysts. The data clearly indicates that these catalysts offer significant advantages over traditional Brønsted acids in multicomponent reactions like the synthesis of 1,8-dioxo-octahydroxanthenes. Their ability to accelerate reaction rates and improve yields under mild, solvent-free conditions aligns with the principles of green chemistry.

For researchers and drug development professionals, the key takeaway is the principle of tunable bifunctionality. When a reaction requires both acidic and basic sites for efficient catalysis, compounds like pyridine-3-sulfonic acid and its derivatives should be considered prime candidates. Future research could focus on further modifying the pyridine ring with various electron-donating or -withdrawing groups to fine-tune the catalyst's activity for a broader range of organic transformations, potentially unlocking new synthetic pathways and improving the efficiency of existing ones.

A Comparative Guide to Pyridine-based Sulfonic Acids in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

A note to the reader: Initial inquiries into the bioactivity of 5-methylpyridine-3-sulfonic acid revealed a significant gap in the existing peer-reviewed literature. To provide a valuable resource for researchers, this guide presents a comparative analysis of this compound and its structurally related analog, pyridine-3-sulfonic acid. The latter has documented biological effects and serves as a pertinent comparator for anticipating the potential bioactivity of the methylated form.

Introduction: The Landscape of Pyridine Analogs in Drug Discovery

Pyridine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence stems from their ability to engage in hydrogen bonding and other molecular interactions, making them effective scaffolds for drug design. This guide focuses on two such analogs: this compound and pyridine-3-sulfonic acid, exploring the known chemical properties of the former and the documented biological activity of the latter.

Physicochemical Properties: A Tale of Two Molecules

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in a biological system. Below is a comparative table of this compound and its parent compound, pyridine-3-sulfonic acid.

PropertyThis compoundPyridine-3-sulfonic acid
CAS Number 4808-72-2[1][2][3]636-73-7[4]
Molecular Formula C₆H₇NO₃S[1][3]C₅H₅NO₃S[4][5]
Molecular Weight 173.19 g/mol [1][3]159.16 g/mol [5]
Appearance White to yellow powder or crystalsCrystalline solid[6]
Purity ≥96%[1]Not specified in search results
Storage Room temperature or refrigerator[1]Not specified in search results
SMILES O=S(C1=CC(C)=CN=C1)(O)=O[1]C1=CC(=CN=C1)S(=O)(=O)O[4]

The primary distinction between these two molecules is the presence of a methyl group at the 5-position of the pyridine ring in this compound. This substitution can influence the compound's lipophilicity, steric profile, and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic properties.

Biological Activity of Pyridine-3-Sulfonic Acid: A Nicotinic Acid Analog

Pyridine-3-sulfonic acid is a structural analog of nicotinic acid (Niacin or Vitamin B3), a well-known modulator of lipid metabolism.[7][8] Research into its biological effects has primarily focused on its impact on cholesterol synthesis.

Effects on Cholesterol Metabolism

In a study involving rats, pyridine-3-sulfonic acid was found to significantly reduce the synthesis of cholesterol in the liver.[7][8] However, this reduction in hepatic synthesis did not translate to a decrease in overall serum cholesterol levels.[7] This suggests that the compound may influence the rate-limiting steps of cholesterol biosynthesis within hepatocytes, but its systemic effects on lipid profiles may be limited or counteracted by other physiological mechanisms.

Interestingly, the study also noted that pyridine-3-sulfonic acid did not interfere with the metabolism of nicotinic acid, indicating that its mechanism of action may be distinct from that of its parent analog.[7]

Other Reported Activities

Further research has indicated that pyridine-3-sulfonic acid can inhibit the induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver.[9] However, it was also observed to induce this enzyme's activity when administered alone.[9]

Experimental Protocols: A Blueprint for Future Research

The following protocol is based on the in vivo studies conducted on pyridine-3-sulfonic acid and can serve as a template for investigating the efficacy of this compound.

In Vivo Model for Cholesterol Synthesis Assessment
  • Animal Model: Male Wistar rats are a suitable model for studying cholesterol metabolism.[10]

  • Acclimatization: Animals should be housed in a controlled environment with a standard light-dark cycle and provided with a standard chow diet and water ad libitum for a week prior to the experiment.

  • Dosing Regimen:

    • The test compound (e.g., this compound) can be administered orally, mixed with the diet. A dose of 1% (1 g/100 g of diet) has been used for pyridine-3-sulfonic acid.[7]

    • A control group receiving the standard diet without the test compound is essential.

    • The treatment period can extend for 21 days to observe chronic effects.[7]

  • Sample Collection:

    • At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.

    • Serum is separated from the blood for cholesterol analysis.

  • Biochemical Analysis:

    • Serum Cholesterol: Total serum cholesterol levels can be measured using standard enzymatic colorimetric assays.

    • Hepatic Cholesterol Synthesis: The rate of cholesterol synthesis in the liver can be determined by measuring the incorporation of a labeled precursor, such as [¹⁴C]-acetate or deuterium oxide (²H₂O), into cholesterol.[10][11][12]

Visualizing the Comparison: Structural and Functional Insights

To better understand the relationship between the two compounds and their potential biological context, the following diagrams are provided.

G cluster_0 Structural Comparison 5-methylpyridine-3-sulfonic_acid This compound C₆H₇NO₃S pyridine-3-sulfonic_acid Pyridine-3-sulfonic acid C₅H₅NO₃S 5-methylpyridine-3-sulfonic_acid->pyridine-3-sulfonic_acid Structural Analog (Methylation at C5) nicotinic_acid Nicotinic Acid (Niacin) C₆H₅NO₂ pyridine-3-sulfonic_acid->nicotinic_acid Structural Analog G cluster_1 Hypothesized Workflow for Efficacy Testing start In Vivo Study Initiation dosing Oral Administration of This compound in Rats start->dosing sample_collection Blood and Liver Tissue Collection dosing->sample_collection serum_analysis Serum Cholesterol Measurement sample_collection->serum_analysis hepatic_analysis Hepatic Cholesterol Synthesis Assay (e.g., using ²H₂O) sample_collection->hepatic_analysis data_analysis Data Analysis and Comparison to Control Group serum_analysis->data_analysis hepatic_analysis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-methylpyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 5-methylpyridine-3-sulfonic acid (CAS No. 4808-70-2), moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step.

Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, and its close structural analogs, present several hazards that directly inform disposal protocols.

Chemical Identification:

  • Name: this compound

  • CAS Number: 4808-70-2[1]

  • Appearance: White to yellow powder or crystals

GHS Hazard Classification: Based on data for this and structurally similar compounds, this compound is classified as hazardous.[2]

Hazard StatementGHS CodeImplication for Handling and Disposal
Harmful if swallowedH302Prevents disposal via sanitary sewer; requires containment.
Causes skin irritation / Causes severe skin burns and eye damageH315 / H314Mandates the use of robust Personal Protective Equipment (PPE). Contaminated materials (gloves, lab coats) must be disposed of as hazardous waste.
Causes serious eye irritation / damageH319 / H318Requires stringent eye protection (goggles and face shield). Emergency eyewash stations are critical.
May cause respiratory irritationH335All handling and aliquoting of waste must be performed in a certified chemical fume hood to prevent inhalation of powder or aerosols.

This data is synthesized from classifications for this compound and the closely related pyridine-3-sulfonic acid to provide a comprehensive safety profile.[2]

The presence of both a basic pyridine ring and an acidic sulfonic acid group gives the molecule zwitterionic properties. However, it should be treated as a strong acid that can cause significant chemical burns. Upon thermal decomposition, it may release toxic and irritating gases, including oxides of nitrogen (NOx) and sulfur (SOx).[2][3] This potential for hazardous byproducts makes controlled, high-temperature incineration the preferred final disposal method.[4]

The Regulatory Imperative: EPA and OSHA Frameworks

Disposal procedures are not merely best practices; they are mandated by law. In the United States, two primary federal agencies govern chemical waste:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[5][6] This principle holds the generator—your institution—legally responsible for the waste from its creation to its ultimate disposal.[5] All generators must determine if their waste is hazardous and ensure it is managed and treated correctly.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[7][8] This includes mandating written safety plans, specific training for personnel, and proper use of PPE.[9][10]

Compliance is non-negotiable and ensures the safety of personnel and the protection of the environment.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol outlines the necessary steps from the moment waste is generated in the laboratory to its final removal by certified professionals.

Step 1: Waste Characterization and Segregation

The first and most critical step is to determine if the waste is hazardous according to the EPA's definitions found in Title 40 of the Code of Federal Regulations (CFR) Part 261.[11][12]

  • Pure vs. Contaminated Waste:

    • Unused Product: Pure, unused this compound being discarded is considered a hazardous waste.

    • Contaminated Materials: Any materials grossly contaminated with the compound (e.g., filter paper, weigh boats, spill cleanup debris) must also be treated as hazardous waste.[4]

    • Solutions: Aqueous or solvent-based solutions containing this compound must be collected. Due to its hazards, it must never be poured down the drain.[13]

  • Segregation at the Source:

    • Rationale: Preventing the mixing of incompatible waste streams is paramount for safety. Mixing this acidic compound with bases can cause a violent neutralization reaction. Mixing with strong oxidizing agents (e.g., nitric acid, perchlorates) can create a fire or explosion hazard.[3][14]

    • Action: Collect waste containing this compound in a dedicated, clearly labeled waste container. Do not mix with other chemical waste streams unless you have confirmed compatibility.

Step 2: Waste Accumulation and Storage

Proper on-site storage ensures safety while waste awaits pickup.

  • Container Selection:

    • Rationale: The container must be compatible with acidic and potentially corrosive waste.

    • Action: Use a sealable, airtight container made of borosilicate glass with a PTFE-lined cap or a high-density polyethylene (HDPE) bottle.[13][14] Ensure the container is in good condition with no cracks or leaks.

  • Labeling:

    • Rationale: Accurate labeling is an OSHA and EPA requirement that communicates hazards and contents to all handlers.

    • Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[14] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (and any other components in the waste stream).

      • The specific hazard characteristics (e.g., "Corrosive," "Irritant").

      • The accumulation start date.

  • Storage Location:

    • Rationale: Improper storage can lead to accidental spills or dangerous reactions.

    • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be under the direct control of laboratory personnel. The container must be stored in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks. Store away from incompatible materials, heat sources, and direct sunlight.[14]

Step 3: Managing Spills and Emergencies

Accidents happen. A clear, rehearsed emergency plan is critical.

  • Assess the Situation:

    • If a spill is large, involves other highly toxic materials, or you feel unsafe, evacuate the area immediately, alert others, and call your institution's emergency number or 911.[15]

  • Small Spill Cleanup Protocol:

    • Rationale: A rapid, correct response can prevent a small spill from becoming a major incident. This procedure focuses on neutralization and absorption.

    • Personal Protective Equipment (PPE): Before cleanup, don the appropriate PPE:

      • Splash-proof chemical goggles and a face shield.

      • Heavy-duty nitrile or butyl rubber gloves.

      • A chemical-resistant lab coat or apron.

    • Containment: Control the spread of the spill by creating a dike around the edges with an inert absorbent material.[16]

    • Neutralization (for solid or liquid spills): Cautiously apply a neutralizing agent such as sodium bicarbonate or soda ash, working from the outside in.[15][17] Be prepared for some effervescence. Use pH paper to test the slurry until it is in a neutral range (pH 6-8).

    • Absorption: Once neutralized, absorb the material with an inert absorbent like vermiculite, clay absorbent (kitty litter), or sand.[13][17] Avoid using combustible materials like paper towels to absorb the bulk of the spill.

    • Collection: Carefully scoop the absorbed material into a designated plastic bag or container.[18]

    • Decontamination: Wipe the spill area with soap and water. Collect all cleanup materials (gloves, wipes, etc.) and place them in the same container as the spill debris.

    • Disposal: Seal and label the container as "Hazardous Waste: Spill Debris of this compound" and manage it through your institution's hazardous waste program.[18]

Final Disposal Pathway

The final step is the transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Contact EHS: When your waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

  • Manifesting: The waste will be tracked using a hazardous waste manifest, a legal document that follows the waste from your lab to its final destination, ensuring a complete chain of custody as required by the EPA's "cradle-to-grave" program.[12]

  • Ultimate Destruction: Given its chemical nature, this compound waste will likely undergo high-temperature incineration at a licensed TSDF.[4] This process is designed to destroy the hazardous organic components and treat the acidic sulfur components, ensuring minimal environmental impact.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS / Disposal Vendor Operations A Waste Generated (Pure chemical, solutions, contaminated labware) B Is Waste Hazardous? A->B C Segregate Waste: Collect in dedicated, compatible container B->C Yes D Affix Hazardous Waste Label C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Container Full or No Longer in Use? E->F F->E No G Arrange for Waste Pickup with EHS Office F->G Yes H Transport to TSDF with Hazardous Waste Manifest G->H I Final Disposal (e.g., High-Temp Incineration) H->I

Caption: Decision workflow for this compound disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylpyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized reagents like 5-methylpyridine-3-sulfonic acid (CAS No. 4808-70-2) demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for personal protective equipment (PPE) selection and use, ensuring that your focus remains on innovation, securely shielded from unnecessary risk.

Section 1: Hazard Analysis - The 'Why' Behind the Protective Wear

Understanding the intrinsic hazards of a chemical is the foundation of any effective safety protocol. This compound is a dual-nature compound, possessing characteristics of both a pyridine derivative and a sulfonic acid. Its hazard profile, therefore, is a composite of these two functional groups.

The Globally Harmonized System (GHS) classification provides our initial data points. This compound is a solid, often appearing as a white to yellow powder or crystals. The primary hazards identified are:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

While the official classification indicates "irritation," the presence of the sulfonic acid group warrants a more cautious interpretation. Sulfonic acids are known to be corrosive and can cause chemical burns upon contact.[1][2] Therefore, we must operate with the assumption of corrosive potential to ensure the highest level of safety. The powdered form also presents a distinct risk of aerosolization, making respiratory protection a critical consideration.

Hazard Identification Details
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Physical Form White to yellow powder or crystals
Primary Routes of Exposure Inhalation (of dust), Skin Contact, Eye Contact, Ingestion
Key Health Hazards Skin Irritation/Burns[1], Serious Eye Irritation/Damage[3], Respiratory Tract Irritation

Section 2: The Core PPE Protocol: A Multi-Layered Defense

Your first and most effective line of defense is not worn, but engineered. All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne particles and vapors.[4][5][6] Your PPE is the final, essential barrier between you and the reagent.

PPE Category Specification Causality and Rationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when handling larger quantities (>10g) or preparing solutions.Protects against airborne powder and accidental splashes. The sulfonic acid component can cause severe eye damage, necessitating robust protection.[1][3][7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Always double-glove.Prevents skin contact, which can cause irritation or chemical burns.[1][4] Double-gloving provides a fail-safe during glove removal and in case of an undetected micro-tear. Always inspect gloves for integrity before use.
Body Protection A flame-resistant laboratory coat, fully buttoned with sleeves rolled down.Protects skin and personal clothing from contamination by dust or spills.[4][7]
Respiratory Protection Required when handling the powder outside of a fume hood (e.g., weighing, spill cleanup). A NIOSH-approved N95 respirator or higher is necessary.The powdered form of this chemical makes respiratory irritation a primary concern.[7] Engineering controls (fume hood) are the first choice; respirators are for supplemental protection.

Section 3: Procedural Guidance: From Preparation to Cleanup

Safe chemical handling is a workflow, not just a set of equipment. The following diagram and protocols integrate PPE into a logical, safe, and repeatable process.

G start_end start_end process process decision decision io io start Start: Prepare for Handling pre_op Pre-Operation Check - Fume hood operational? - Eyewash/Shower accessible? - Spill kit ready? start->pre_op don_ppe Don PPE (Gloves, Goggles, Lab Coat) pre_op->don_ppe weigh_handle Handle Chemical (Inside Fume Hood) don_ppe->weigh_handle decontaminate Decontaminate Work Area & Glassware weigh_handle->decontaminate doff_ppe Doff PPE (Remove outer gloves first) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Protocol for Donning and Doffing PPE

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Position your chemical splash goggles securely. If required, place the face shield over the goggles.

  • Gloves: Put on your inner pair of gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Put on the outer pair of gloves.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at thewrist and peel it off over the first glove. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by touching only the inside, folding it so the contaminated exterior is contained inward.

  • Goggles/Face Shield: Remove headwear by handling the strap, avoiding touching the front surface.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Section 4: Emergency Response - Spill and Exposure Management

Preparedness is key to mitigating the impact of an incident.

Minor Spill Cleanup Protocol (Inside a Fume Hood)
  • Alert: Notify colleagues in the immediate area.

  • Contain: Ensure the spill is contained within the fume hood.

  • Neutralize: Gently cover the spill with a neutralizer for acids, such as sodium bicarbonate or soda ash.[2][8][9] Avoid creating dust.

  • Absorb: Once fizzing stops, add an inert absorbent material like vermiculite or sand, working from the outside in.[5][10]

  • Collect: Carefully sweep the material into a designated, labeled hazardous waste container.[11]

  • Decontaminate: Wipe the area with a damp cloth, and place the cloth in the waste container.

  • Dispose: Dispose of all contaminated materials, including gloves, as hazardous waste.

First Aid Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting.[3][12] Rinse the mouth with water and seek immediate medical attention.[3][4]

Section 5: Disposal and Storage

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Keep it away from incompatible materials such as strong oxidizing agents.[6][12]

Disposal: All waste, including the chemical itself, contaminated absorbents from spills, and any contaminated disposable PPE, must be treated as hazardous waste.[2] It must be collected in sealed, properly labeled containers and disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[13] Never dispose of this chemical down the drain.[2][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methylpyridine-3-sulfonic Acid
Reactant of Route 2
Reactant of Route 2
5-methylpyridine-3-sulfonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.